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  • Product: 1,3-Benzenedisulfonic acid
  • CAS: 98-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core chemical properties of 1,3-benzenedisulfonic acid, a versatile aromatic sulfonic acid. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,3-benzenedisulfonic acid, a versatile aromatic sulfonic acid. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries.

Core Chemical and Physical Properties

1,3-Benzenedisulfonic acid (CAS No: 98-48-6) is a strongly acidic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1] It is typically a white to yellowish crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2] This property is important to consider during handling and storage to maintain the integrity of the compound.

Quantitative Data Summary

The key physical and chemical properties of 1,3-benzenedisulfonic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₆O₆S₂[3]
Molecular Weight 238.24 g/mol [2]
Appearance White to yellowish crystalline solid[2]
Melting Point 136.0 °C[4]
Density 1.75 g/cm³[2]
Water Solubility Very soluble (1000 g/L at 25 °C)[3]
pKa -1.43 ± 0.30 (Predicted)[3]
LogP -1.24[5]

Synthesis and Purification

The primary industrial route for the synthesis of 1,3-benzenedisulfonic acid is through the sulfonation of benzene.[6] This electrophilic aromatic substitution reaction is typically carried out in a two-step process.

Synthesis Workflow

SynthesisWorkflow Benzene Benzene BenzenesulfonicAcid Benzenesulfonic Acid Benzene->BenzenesulfonicAcid Monosulfonation SulfuricAcid Concentrated Sulfuric Acid SulfuricAcid->BenzenesulfonicAcid CrudeProduct Crude 1,3-Benzenedisulfonic Acid BenzenesulfonicAcid->CrudeProduct Disulfonation Oleum Fuming Sulfuric Acid (Oleum) Oleum->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct Pure 1,3-Benzenedisulfonic Acid Purification->FinalProduct

Figure 1: General workflow for the synthesis of 1,3-Benzenedisulfonic acid.
Experimental Protocol for Synthesis

Materials:

  • Benzene

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum) with 20-65% free SO₃

  • Calcium carbonate or calcium hydroxide

  • Sodium carbonate

  • Deionized water

Procedure:

  • Monosulfonation: Benzene is reacted with concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of benzenesulfonic acid.

  • Disulfonation: The resulting benzenesulfonic acid is then treated with fuming sulfuric acid (oleum) at an elevated temperature (e.g., 80-90°C) for a specified period (e.g., 1-2 hours) to introduce the second sulfonic acid group, yielding crude 1,3-benzenedisulfonic acid.[3]

  • Work-up and Purification: The crude product is worked up by neutralizing the excess sulfuric acid with calcium carbonate or calcium hydroxide, followed by filtration to remove the precipitated calcium sulfate. The filtrate containing the calcium salt of 1,3-benzenedisulfonic acid is then treated with sodium carbonate to precipitate calcium carbonate and yield the disodium (B8443419) salt of the product in solution. The solution is filtered, and the filtrate is evaporated to obtain the disodium salt. The free acid can be regenerated by passing a solution of the salt through a cation exchange resin in the H+ form.[7] The purified acid can be recrystallized from water.[7]

Chemical Reactivity

The chemical reactivity of 1,3-benzenedisulfonic acid is dominated by the properties of the sulfonic acid groups and the deactivated aromatic ring.

  • Acidity: The two sulfonic acid groups are highly acidic, making 1,3-benzenedisulfonic acid a strong acid.[8]

  • Reactions of the Sulfonic Acid Groups: The sulfonic acid groups can undergo reactions typical of this functional group, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters.

  • Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the two sulfonic acid groups deactivates the benzene ring towards electrophilic substitution. However, it facilitates nucleophilic aromatic substitution reactions, where a suitable nucleophile can displace a leaving group on the ring, although this is less common for sulfonic acid groups themselves without activation.[9]

Logical Relationship of Properties and Applications

PropertiesApplications Properties Chemical Properties StrongAcidity Strong Acidity Properties->StrongAcidity HighWaterSolubility High Water Solubility Properties->HighWaterSolubility Reactivity Reactivity of -SO3H groups Properties->Reactivity Catalyst Acid Catalyst StrongAcidity->Catalyst DyeIntermediate Dye Intermediate HighWaterSolubility->DyeIntermediate AnalyticalReagent Analytical Reagent HighWaterSolubility->AnalyticalReagent Reactivity->DyeIntermediate PharmaIntermediate Pharmaceutical Intermediate Reactivity->PharmaIntermediate Applications Applications

Figure 2: Relationship between the chemical properties and applications of 1,3-Benzenedisulfonic acid.

Experimental Protocols for Property Determination

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the finely powdered, dry 1,3-benzenedisulfonic acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[2][10]

Solubility Determination

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Apparatus:

  • Scintillation vials or test tubes

  • Analytical balance

  • Shaker or magnetic stirrer

  • Temperature-controlled bath

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • An excess amount of 1,3-benzenedisulfonic acid is added to a known volume of the solvent (e.g., water) in a vial.

  • The mixture is agitated (e.g., shaken or stirred) in a temperature-controlled bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is allowed to stand to allow undissolved solid to settle.

  • A known volume of the clear supernatant is carefully removed and diluted.

  • The concentration of 1,3-benzenedisulfonic acid in the diluted solution is determined using a suitable analytical method, such as HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphate (B84403) buffer.[5] The solubility is then calculated.

pKa Determination

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Due to the strong acidity of 1,3-benzenedisulfonic acid, its pKa is difficult to measure directly by simple titration in aqueous solution. Spectroscopic or electrochemical methods are more suitable.

Method: UV-Vis Spectrophotometry

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Series of buffer solutions with known pH values spanning the expected pKa range.

Procedure:

  • A stock solution of 1,3-benzenedisulfonic acid is prepared.

  • A series of solutions are prepared by diluting the stock solution in different buffer solutions of known pH.

  • The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities is measured for each solution.

  • The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[11][12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,3-benzenedisulfonic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-benzenedisulfonic acid will show characteristic absorption bands for the sulfonic acid group and the substituted benzene ring. Key expected absorptions include:

  • O-H stretch (sulfonic acid): Broad band around 2800-3200 cm⁻¹

  • S=O stretch (sulfonic acid): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric)

  • S-O stretch (sulfonic acid): Around 1030-1080 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region

  • Aromatic C-H out-of-plane bending: Bands in the 690-900 cm⁻¹ region, indicative of the 1,3-disubstitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) would show signals corresponding to the aromatic protons. Due to the meta-substitution, a complex splitting pattern is expected.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the benzene ring, with the carbons attached to the sulfonic acid groups being significantly downfield.

Safety and Handling

1,3-Benzenedisulfonic acid is a corrosive and hygroscopic substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For more detailed safety information, refer to the Safety Data Sheet (SDS).

References

Exploratory

physical properties of m-benzenedisulfonic acid

An In-depth Technical Guide to the Physical Properties of m-Benzenedisulfonic Acid For Researchers, Scientists, and Drug Development Professionals Introduction m-Benzenedisulfonic acid, also known as benzene-1,3-disulfon...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of m-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Benzenedisulfonic acid, also known as benzene-1,3-disulfonic acid, is a significant organosulfur compound with the chemical formula C₆H₆O₆S₂.[1][2][3][4][5][6][7][8] As a member of the benzenesulfonic acid class, it consists of a benzene (B151609) ring substituted with two sulfo groups at the meta positions.[6][7][9] This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[2][10] Its physical properties are dictated by the presence of the aromatic ring and the two highly polar sulfonic acid functional groups. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical diagrams to illustrate key relationships and workflows.

Quantitative Physical Properties

The key are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₆O₆S₂[1][2][3][4][5][6][7][8]
Molecular Weight 238.24 g/mol [3][5][6][7][8][11]
Appearance White to yellowish crystalline, hygroscopic solid[1][7][9][10]
Melting Point 136.0 °C or 165 - 167 °C[2][3][4][5][7][8][9][10]
Boiling Point Decomposes[10]
Density 1.764 ± 0.06 g/cm³[2][3][4][7][8][9]
Solubility in Water Very soluble (1000 g/L at 25 °C)[2][3][4]
Solubility in Organic Solvents Generally low in non-polar organic solvents[1]
pKa (Predicted) -1.43 ± 0.30[7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and determination of key are provided below.

Synthesis of m-Benzenedisulfonic Acid via Sulfonation

This protocol describes the synthesis of m-benzenedisulfonic acid through the sulfonation of benzene.

Materials:

  • Benzene

  • 100% Sulfuric acid

  • 65% Oleum (fuming sulfuric acid)

  • Calcium hydroxide (B78521) or calcium carbonate

  • Sodium carbonate

  • Cast-steel agitator vessel

  • Heating and cooling system

Procedure:

  • Introduce benzene into a cast-steel agitator vessel containing 100% sulfuric acid.

  • Heat the reactor contents to 100 °C and maintain this temperature for one hour to achieve monosulfonation.

  • Transfer the product from the first step to another agitator vessel containing 65% oleum. The temperature will exothermically rise from approximately 30 °C to 80 °C.

  • Maintain the reaction mixture at 80 °C for an additional 1-2 hours to facilitate disulfonation.

  • To remove sulfate (B86663) ions, add calcium hydroxide or calcium carbonate to the sulfonation mass, leading to the precipitation of gypsum (calcium sulfate).

  • Filter off the precipitated gypsum.

  • Treat the filtrate with sodium carbonate to convert the disulfonic acid to its disodium (B8443419) salt.

  • Dry the resulting disodium salt, for example, using a drum dryer.[7][9]

Purification by Recrystallization and Ion Exchange

This protocol details the purification of m-benzenedisulfonic acid.

Materials:

  • Crude m-benzenedisulfonic acid (or its potassium or barium salt)

  • Deionized water

  • Strong cation exchange resin (H+ form)

  • Calcium chloride (for drying)

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • If starting with a salt (e.g., potassium or barium salt), recrystallize it from deionized water.

  • Prepare an aqueous solution of the recrystallized salt or the crude acid.

  • Pass the solution through a column packed with a strong cation exchange resin in the H+ form. This will convert the salt to the free acid.

  • Collect the acidic eluate.

  • Recrystallize the acid from conductivity water at least twice.

  • Dry the purified crystals over calcium chloride at 25 °C.[9]

Determination of Melting Point (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range.[2][4][12]

Materials:

  • Dry, purified m-benzenedisulfonic acid

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Mortar and pestle

Procedure:

  • Ensure the m-benzenedisulfonic acid sample is completely dry and finely powdered using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2]

  • Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[2]

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method for the quantitative determination of solubility in water.

Materials:

  • m-Benzenedisulfonic acid

  • Deionized water

  • Airtight container (e.g., a sealed flask)

  • Constant temperature bath

  • Filtration system (e.g., syringe filter with a membrane of appropriate pore size)

  • Pre-weighed vials

  • Analytical balance

  • Oven

Procedure:

  • Add an excess amount of m-benzenedisulfonic acid to a known volume of deionized water in an airtight container.

  • Place the container in a constant temperature bath (e.g., 25 °C) and agitate it for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Dispense the clear, saturated solution into a pre-weighed vial.

  • Weigh the vial containing the solution to determine the mass of the solution.

  • Place the vial in an oven at a temperature sufficient to evaporate the water without decomposing the acid.

  • Once all the water has evaporated, cool the vial in a desiccator and weigh it again.

  • The mass of the dissolved m-benzenedisulfonic acid is the final mass of the vial minus the initial tare mass of the vial.

  • Calculate the solubility in g/L by determining the mass of the solute in the volume of the solution withdrawn.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[1][13]

Materials:

  • m-Benzenedisulfonic acid

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of m-benzenedisulfonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Begin adding the standardized strong base solution from the burette in small, known increments.

  • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence points (for a diprotic acid, there will be two).

  • Plot a titration curve of pH versus the volume of titrant added.

  • Determine the equivalence points from the inflection points of the curve (or by taking the first or second derivative of the curve).

  • The pKa values correspond to the pH at the half-equivalence points. For a strong acid like m-benzenedisulfonic acid, the first pKa will be very low and may be difficult to determine accurately with this method. The second pKa would be determined at the halfway point to the second equivalence point.

Visualizations

Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of m-benzenedisulfonic acid and its key physical properties.

G Structure m-Benzenedisulfonic Acid Structure BenzeneRing Aromatic Benzene Ring Structure->BenzeneRing SulfoGroups Two Sulfonic Acid Groups (-SO3H) Structure->SulfoGroups Hydrophobicity Low Solubility in Non-Polar Solvents BenzeneRing->Hydrophobicity Contributes to hydrophobicity Polarity High Polarity SulfoGroups->Polarity Highly Polar Ionization Readily Donates Protons (H+) SulfoGroups->Ionization Facilitates H_Bonding Strong Hydrogen Bonding with Water Polarity->H_Bonding Enables HighSolubility High Water Solubility H_Bonding->HighSolubility Leads to StrongAcidity Strong Acidity (Low pKa) Ionization->StrongAcidity Results in

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Synthesis and Purification

The diagram below outlines the experimental workflow for the synthesis and purification of m-benzenedisulfonic acid.

G start Start sulfonation1 Monosulfonation of Benzene with H2SO4 at 100°C start->sulfonation1 sulfonation2 Disulfonation with Oleum at 80°C sulfonation1->sulfonation2 neutralization Removal of Excess Acid with CaCO3 or Ca(OH)2 sulfonation2->neutralization filtration1 Filtration to Remove Precipitated Gypsum neutralization->filtration1 salt_formation Formation of Disodium Salt with Na2CO3 filtration1->salt_formation drying Drying of Crude Product salt_formation->drying purification_start Purification drying->purification_start Crude Product recrystallization Recrystallization from Water purification_start->recrystallization ion_exchange Cation Exchange Resin (H+ form) to obtain free acid recrystallization->ion_exchange final_product Pure m-Benzenedisulfonic Acid ion_exchange->final_product

Caption: Workflow for the synthesis and purification of m-benzenedisulfonic acid.

References

Foundational

Solubility of 1,3-Benzenedisulfonic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-benzenedisulfonic acid in organic solvents. Due to its highl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-benzenedisulfonic acid in organic solvents. Due to its highly polar nature, this compound exhibits distinct solubility behavior, which is critical for its application in synthesis, purification, and formulation in various scientific and industrial fields, including drug development.

Core Concepts: Understanding Solubility

1,3-Benzenedisulfonic acid (C₆H₆O₆S₂) is a strong organic acid characterized by a benzene (B151609) ring substituted with two sulfonic acid groups. These functional groups are highly polar and capable of forming strong hydrogen bonds, which dictates the compound's solubility. The general principle of "like dissolves like" is paramount in understanding its behavior; polar solvents are more likely to dissolve polar compounds, while non-polar solvents are better suited for non-polar compounds.

The search for quantitative solubility data reveals a significant gap in the literature for 1,3-benzenedisulfonic acid in common organic solvents. While its high solubility in water is well-documented, specific numerical data for its solubility in organic media is scarce. It is generally reported to have low solubility in non-polar organic solvents.[1][2] There are qualitative statements suggesting it possesses considerable solubility in alcohols and ethers, though without quantitative backing.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1,3-benzenedisulfonic acid and its disodium (B8443419) salt. The lack of specific numerical values for the free acid in organic solvents underscores a critical area for future research.

SolventTemperature (°C)SolubilityCompoundCitation
Water25Very soluble (1000 g/L)1,3-Benzenedisulfonic acid[4][5]
Water20663 g/L1,3-Benzenedisulfonic acid, disodium salt[6]
EthanolNot SpecifiedSolubleBenzenesulfonic acid (related compound)[7]
Diethyl EtherNot SpecifiedInsolubleBenzenesulfonic acid (related compound)[7]
BenzeneNot SpecifiedSlightly solubleBenzenesulfonic acid (related compound)[7]
Non-polar organic solventsNot SpecifiedGenerally low1,3-Benzenedisulfonic acid[1][2]
AlcoholsNot SpecifiedReportedly considerable1,3-Benzenedisulfonic acid[3]
EthersNot SpecifiedReportedly considerable1,3-Benzenedisulfonic acid[3]

Experimental Protocol: Determination of Thermodynamic Solubility

To address the gap in quantitative data, researchers can employ established methods for determining the thermodynamic solubility of a solid compound in an organic solvent. The following protocol is based on the widely accepted shake-flask method.[8]

Objective: To determine the equilibrium solubility of 1,3-benzenedisulfonic acid in a given organic solvent at a specific temperature.

Materials and Equipment:

  • 1,3-Benzenedisulfonic acid (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Validated analytical method for the quantification of 1,3-benzenedisulfonic acid

Procedure:

  • Preparation:

    • Ensure the 1,3-benzenedisulfonic acid is of high purity and appropriately characterized.

    • Verify the purity of the organic solvents to be tested.

  • Sample Preparation:

    • Add an excess amount of solid 1,3-benzenedisulfonic acid to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach a stable concentration.[8]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time for the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate a clear separation of the solid and liquid phases.[8]

  • Sampling and Analysis:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.[8]

    • Accurately determine the mass or volume of the collected filtrate.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

  • Calculation of Solubility:

    • From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Guidelines for Reliable Measurements:

  • Solid Phase Characterization: It is essential to analyze the solid phase before and after the experiment (e.g., by XRPD, DSC) to ensure that the compound has not undergone any phase changes or degradation.[9]

  • Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.

  • Temperature Control: Maintain precise temperature control throughout the experiment, as solubility is highly temperature-dependent.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

Visualizations

Synthesis Workflow of 1,3-Benzenedisulfonic Acid

The following diagram illustrates a typical laboratory synthesis route for 1,3-benzenedisulfonic acid starting from benzene.

G cluster_start Starting Material cluster_sulfonation Sulfonation cluster_workup Work-up cluster_product Final Product Benzene Benzene Sulfonation_Step_1 Reaction with 20% Oleum (Control T < 45°C) Benzene->Sulfonation_Step_1 Sulfonating Agent Sulfonation_Step_2 Addition of 66% Oleum at 70°C (Hold at 90°C for 1h) Sulfonation_Step_1->Sulfonation_Step_2 Cooling Cool Reaction Mixture Sulfonation_Step_2->Cooling Reaction Mixture Filtration Filter Cooling->Filtration Washing Wash with Hot Water Filtration->Washing Evaporation Evaporate Filtrate Washing->Evaporation Filtrate Drying Dry Residue (130-140°C) Evaporation->Drying Residue Final_Product 1,3-Benzenedisulfonic Acid Drying->Final_Product

Caption: A schematic workflow for the synthesis of 1,3-benzenedisulfonic acid.[5][10]

Experimental Workflow for Solubility Determination

The logical steps for determining the solubility of 1,3-benzenedisulfonic acid are depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result Add_Solid Add excess 1,3-Benzenedisulfonic Acid to vial Add_Solvent Add known volume of organic solvent Add_Solid->Add_Solvent Seal_Vial Seal vial Add_Solvent->Seal_Vial Shake Agitate at constant temperature (24-72h) Seal_Vial->Shake Settle Allow solid to settle Shake->Settle Centrifuge or Centrifuge Settle->Centrifuge Filter Filter supernatant Settle->Filter Centrifuge->Filter Dilute Dilute filtrate Filter->Dilute Quantify Quantify concentration (e.g., HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: A logical workflow for the experimental determination of solubility.

References

Exploratory

An In-depth Technical Guide to 1,3-Benzenedisulfonic Acid: Molecular Structure and Acidity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure and acidic properties of 1,3-benzenedisulfonic acid. The information is cu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and acidic properties of 1,3-benzenedisulfonic acid. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental methodologies.

Molecular Structure and Properties

1,3-Benzenedisulfonic acid, also known as m-benzenedisulfonic acid, is an organic compound featuring a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1][2][3][4] This substitution pattern significantly influences its chemical properties, particularly its solubility and acidity. The presence of the two highly polar sulfonic acid groups renders the compound very soluble in water.[3][5] Crystals of 1,3-benzenedisulfonic acid are hygroscopic and typically contain 2.5 molecules of water.[1]

The molecular formula of 1,3-benzenedisulfonic acid is C₆H₆O₆S₂.[1] Its structure is characterized by the aromatic benzene core with the two -SO₃H functional groups, which are responsible for its strong acidic nature.

Figure 1: Molecular Structure of 1,3-Benzenedisulfonic Acid

Quantitative Data Summary

The key physicochemical properties of 1,3-benzenedisulfonic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₆O₆S₂[1]
Molecular Weight 238.24 g/mol [1][5]
CAS Number 98-48-6[1]
Appearance White to yellowish crystalline solid[5]
Melting Point 136.0 °C[1][3]
Density 1.764 ± 0.06 g/cm³ (Predicted)[1][3]
Water Solubility Very soluble (1000 g/L at 25 °C)[3]
pKa (Predicted) -1.43 ± 0.30[1]

Acidity of 1,3-Benzenedisulfonic Acid

1,3-Benzenedisulfonic acid is a strong acid.[5] The strong electron-withdrawing nature of the two sulfonyl groups (-SO₃H) delocalizes the negative charge of the conjugate base over the sulfonyl groups and the aromatic ring, leading to a very stable anion upon deprotonation. This high stability of the conjugate base is the primary reason for its strong acidity. The predicted pKa value is -1.43, indicating that it is a stronger acid than sulfuric acid in some contexts.[1]

Experimental Protocols

Synthesis of 1,3-Benzenedisulfonic Acid

The industrial synthesis of 1,3-benzenedisulfonic acid is typically achieved through the sulfonation of benzene.[1][3] The process involves two main stages: monosulfonation followed by disulfonation.

Detailed Methodology:

  • Monosulfonation: Benzene is introduced into a reactor containing 100% sulfuric acid. The mixture is heated to and maintained at 100°C for one hour to produce benzenesulfonic acid.[1]

  • Disulfonation: The product from the monosulfonation step is then transferred to a second reactor containing 65% oleum (B3057394) (fuming sulfuric acid). The temperature of this exothermic reaction is controlled and maintained at 80°C for one to two hours to yield 1,3-benzenedisulfonic acid as the main product.[1]

  • Purification: The resulting sulfonation mass is treated with calcium hydroxide (B78521) or calcium carbonate to remove excess sulfate (B86663) ions as gypsum. The filtrate is then treated with sodium carbonate to form the disodium (B8443419) salt, which is subsequently dried.[1]

  • Acid Regeneration: To obtain the pure acid, the disodium salt can be dissolved in water and passed through a strong cation exchange resin in its H+ form.[1] The resulting solution of the free acid can then be concentrated and the product crystallized.[1]

benzene Benzene monosulfonation Monosulfonation (100°C, 1 hr) benzene->monosulfonation h2so4 100% H₂SO₄ h2so4->monosulfonation bsa Benzenesulfonic Acid monosulfonation->bsa disulfonation Disulfonation (80°C, 1-2 hrs) bsa->disulfonation oleum 65% Oleum oleum->disulfonation crude_bda Crude 1,3-Benzenedisulfonic Acid Mixture disulfonation->crude_bda purification Purification (CaCO₃/Ca(OH)₂, Na₂CO₃) crude_bda->purification bda_salt Disodium 1,3-Benzenedisulfonate purification->bda_salt ion_exchange Cation Exchange Resin (H⁺ form) bda_salt->ion_exchange final_product Pure 1,3-Benzenedisulfonic Acid ion_exchange->final_product

Figure 2: Synthesis Workflow for 1,3-Benzenedisulfonic Acid

Determination of Acidity by Potentiometric Titration

While a specific protocol for 1,3-benzenedisulfonic acid is not detailed in the provided search results, a general and reliable method for determining the acidity of strong acids is potentiometric titration. This method is adaptable for sulfonic acids.

Principle:

A known concentration of a strong base (e.g., sodium hydroxide) is slowly added to a solution of the acid. The pH of the solution is monitored using a pH meter as the titrant is added. The equivalence point, where the moles of base added equal the moles of acid initially present, is identified by a sharp inflection in the titration curve (a plot of pH versus volume of titrant added). For a diprotic acid like 1,3-benzenedisulfonic acid, two equivalence points would be expected if the pKa values were sufficiently different and not in the extremely acidic range. Given its high acidity, the first equivalence point may be difficult to observe accurately in aqueous solution.

Detailed Methodology:

  • Preparation of Standard Base Solution: A standard solution of approximately 0.1 M sodium hydroxide (NaOH) is prepared and standardized against a primary standard acid (e.g., potassium hydrogen phthalate).

  • Sample Preparation: An accurately weighed sample of 1,3-benzenedisulfonic acid is dissolved in a known volume of deionized water.

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The standardized NaOH solution is placed in a burette.

  • Titration Procedure: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.

  • Data Analysis: A graph of pH versus the volume of NaOH added is plotted. The equivalence point is determined from the point of maximum slope on the titration curve. The concentration of the acid can then be calculated.

start Start prep_naoh Prepare & Standardize ~0.1 M NaOH Solution start->prep_naoh prep_sample Prepare Aqueous Solution of 1,3-Benzenedisulfonic Acid start->prep_sample setup Assemble Titration Apparatus (pH meter, burette, stirrer) prep_naoh->setup prep_sample->setup titrate Titrate with NaOH, Recording pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine Equivalence Point(s) from the Inflection Point plot->analyze calculate Calculate Acidity analyze->calculate end End calculate->end

Figure 3: Experimental Workflow for Acidity Determination

Applications in Drug Development and Research

1,3-Benzenedisulfonic acid and its derivatives serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3][5][6] In pharmaceutical development, its properties can be leveraged to improve the solubility and stability of active pharmaceutical ingredients (APIs).[6][7] Furthermore, it is used as a reagent in certain analytical and structural analysis reactions.[8] Its strong acidic nature also makes it a candidate for use as a catalyst in various organic reactions.[5]

References

Foundational

An In-depth Technical Guide to Benzene-1,3-disulfonic Acid (CAS 98-48-6)

For Researchers, Scientists, and Drug Development Professionals Abstract Benzene-1,3-disulfonic acid (CAS 98-48-6) is a strongly acidic organic compound characterized by a benzene (B151609) ring substituted with two sulf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3-disulfonic acid (CAS 98-48-6) is a strongly acidic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its applications, with a particular focus on its role as a versatile intermediate in the synthesis of dyes and pharmaceuticals. While its direct biological activity is not extensively documented, its utility in drug development is primarily as a counterion or a key building block for more complex molecules. This document aims to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

Benzene-1,3-disulfonic acid is a hygroscopic, crystalline solid that is highly soluble in water. Its strong acidic nature is a defining characteristic, making it a useful catalyst in certain chemical transformations. A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Benzene-1,3-disulfonic Acid

PropertyValueSource
Molecular Formula C₆H₆O₆S₂[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 98-48-6[1]
Appearance White crystalline solid[2]
Melting Point 136 °CN/A
Density 1.764 g/cm³N/A
pKa -1.43 ± 0.30 (Predicted)[3]
Water Solubility High[2]
LogP -1.24N/A

Spectral Data:

  • ¹H NMR (of the disodium (B8443419) salt in D₂O): The proton NMR spectrum of the disodium salt of benzene-1,3-disulfonic acid in D₂O shows characteristic signals for the aromatic protons.[4]

  • Mass Spectrometry: Analysis of related benzenesulfonic acid esters can be performed using UPLC/UV-MS. Specific mass spectral data for the free acid is not widely published.

Synthesis and Purification

The primary method for the synthesis of benzene-1,3-disulfonic acid is the sulfonation of benzene using oleum (B3057394) (fuming sulfuric acid). The reaction proceeds through an initial monosulfonation followed by a second sulfonation at the meta position.

Experimental Protocol: Synthesis of Benzene-1,3-disulfonic Acid

This protocol is a generalized procedure based on established sulfonation chemistry.

Materials:

  • Benzene

  • 20% Oleum (H₂SO₄·SO₃)

  • 66% Oleum

Procedure:

  • In a well-ventilated fume hood, carefully add benzene to a reaction vessel containing 20% oleum with constant stirring.

  • Control the reaction temperature to not exceed 45°C, using an ice bath for cooling as the reaction is exothermic.

  • Once the initial reaction subsides, slowly add 66% oleum dropwise to the reaction mixture at a temperature of 70°C over a period of approximately 2 hours.

  • After the addition is complete, maintain the reaction temperature at 90°C and continue stirring for an additional hour to ensure complete disulfonation.[3]

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified as described in the protocol below.

Diagram 1: Synthesis Workflow

G Benzene Benzene Monosulfonation Monosulfonation (T ≤ 45°C) Benzene->Monosulfonation Oleum20 20% Oleum Oleum20->Monosulfonation Disulfonation Disulfonation (70-90°C) Monosulfonation->Disulfonation Oleum66 66% Oleum Oleum66->Disulfonation CrudeProduct Crude Benzene-1,3-disulfonic Acid Disulfonation->CrudeProduct

Caption: Workflow for the synthesis of benzene-1,3-disulfonic acid.

Experimental Protocol: Purification of Benzene-1,3-disulfonic Acid

This purification method is based on the conversion of the sulfonic acid to its calcium or barium salt to remove excess sulfuric acid, followed by regeneration of the free acid.

Materials:

  • Crude benzene-1,3-disulfonic acid

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Barium hydroxide (Ba(OH)₂)

  • Potassium carbonate (K₂CO₃)

  • Strong cation exchange resin (H⁺ form)

  • Deionized water

Procedure:

  • Dilute the crude reaction mixture with water and neutralize it by the slow addition of a slurry of calcium hydroxide or barium hydroxide. This will precipitate the excess sulfuric acid as insoluble calcium sulfate (B86663) or barium sulfate.

  • Filter the mixture to remove the insoluble sulfate salt.

  • To the filtrate containing the soluble calcium or barium salt of benzene-1,3-disulfonic acid, add a solution of potassium carbonate to precipitate calcium carbonate or barium carbonate.

  • Filter off the carbonate precipitate. The filtrate now contains the potassium salt of benzene-1,3-disulfonic acid.

  • Recrystallize the potassium salt from water to improve its purity.

  • Prepare a column with a strong cation exchange resin in the H⁺ form.

  • Pass the aqueous solution of the purified potassium salt through the ion-exchange column. The potassium ions will be exchanged for protons, regenerating the free benzene-1,3-disulfonic acid in the eluate.

  • Concentrate the eluate under reduced pressure to obtain the purified benzene-1,3-disulfonic acid. The product can be further purified by recrystallization from concentrated aqueous solution.

Diagram 2: Purification Workflow

G CrudeAcid Crude Product Neutralization Neutralization (Ca(OH)₂ or Ba(OH)₂) CrudeAcid->Neutralization Filtration1 Filtration 1 (Remove Sulfate) Neutralization->Filtration1 SaltConversion Salt Conversion (K₂CO₃) Filtration1->SaltConversion Filtration2 Filtration 2 (Remove Carbonate) SaltConversion->Filtration2 Recrystallization Recrystallization (Potassium Salt) Filtration2->Recrystallization IonExchange Cation Exchange (H⁺ Resin) Recrystallization->IonExchange PurifiedAcid Purified Benzene-1,3- disulfonic Acid IonExchange->PurifiedAcid G Tiron Tiron (4,5-dihydroxy-1,3-benzene disulfonic acid) IronMetabolism Disturbance of Iron Metabolism Tiron->IronMetabolism HIF1a Increased HIF-1α IronMetabolism->HIF1a Apoptosis Apoptosis IronMetabolism->Apoptosis CEBPa Increased C/EBPα HIF1a->CEBPa Differentiation Cell Differentiation CEBPa->Differentiation

References

Exploratory

Spectroscopic Analysis of 1,3-Benzenedisulfonic Acid: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-benzenedisulfonic acid. It is intended for researchers, scientists, and professionals in the f...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-benzenedisulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.

Molecular Structure

1,3-Benzenedisulfonic acid is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.

Caption: 2D structure of 1,3-Benzenedisulfonic acid.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for 1,3-Benzenedisulfonic acid, primarily focusing on its more commonly available disodium (B8443419) salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for the disodium salt of 1,3-benzenedisulfonic acid.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Benzenedisulfonic Acid Disodium Salt

Chemical Shift (δ) ppmMultiplicityAssignment
7.94dH-4, H-6
7.78tH-5
7.27sH-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Benzenedisulfonic Acid Disodium Salt

Chemical Shift (δ) ppmAssignment
146.65C-1, C-3
131.60C-5
128.25C-4, C-6
122.20C-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the solid form of 1,3-benzenedisulfonic acid disodium salt, typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FT-IR Spectroscopic Data for 1,3-Benzenedisulfonic Acid Disodium Salt

Wavenumber (cm⁻¹)IntensityAssignment
~3500BroadO-H stretch (from absorbed water)
3000-3100MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C ring stretch
1250-1120StrongS=O asymmetric stretch
1080-1010StrongS=O symmetric stretch
1000-650StrongC-S stretch and aromatic C-H out-of-plane bending

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of 1,3-benzenedisulfonic acid or its disodium salt.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of sample B Dissolve in 0.6-0.7 mL of D₂O A->B C Add internal standard (e.g., DSS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H and ¹³C NMR spectra F->G H Fourier transform the raw data G->H I Phase and baseline correct the spectra H->I J Reference spectra to internal standard I->J K Integrate peaks and assign chemical shifts J->K

Caption: Generalized workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1,3-benzenedisulfonic acid disodium salt.

    • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O), as the compound is highly soluble in water.

    • Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections on the resulting spectra.

    • Reference the chemical shifts of the spectra to the internal standard (DSS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and theoretical predictions.

IR Spectroscopy Protocol (ATR-FTIR)

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Ensure ATR crystal is clean B Acquire a background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure to ensure good contact C->D E Collect the sample spectrum D->E F Perform ATR correction (if necessary) E->F G Identify and label significant peaks F->G H Correlate peaks to functional groups G->H

Caption: Generalized workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation and Setup:

    • Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Place a small amount of the solid 1,3-benzenedisulfonic acid disodium salt powder onto the center of the ATR crystal.[2]

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]

  • Data Acquisition:

    • Collect the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • If required by the software, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Identify the wavenumbers of the significant absorption peaks in the spectrum.

    • Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of the compound.

References

Foundational

A Comprehensive Technical Guide to the History and Discovery of Benzene Sulfonation

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonation of benzene (B151609), a cornerstone of industrial organic chemistry, represents a pivotal discovery that has profoundly influenced...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonation of benzene (B151609), a cornerstone of industrial organic chemistry, represents a pivotal discovery that has profoundly influenced the development of synthetic dyes, pharmaceuticals, and detergents. This whitepaper provides an in-depth exploration of the history and discovery of benzene sulfonation, tracing its origins from early 19th-century laboratory curiosities to the sophisticated industrial processes of the 20th century. Detailed experimental protocols from key historical periods are presented, alongside quantitative data where available, to offer a practical and historical perspective on this fundamental reaction. The evolution of our understanding of the reaction mechanism is illustrated through signaling pathway diagrams, providing a clear visual representation of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive historical and technical foundation for this critical chemical transformation.

Introduction: The Dawn of Aromatic Chemistry

The story of benzene sulfonation is intrinsically linked to the discovery and structural elucidation of benzene itself. In 1825, Michael Faraday first isolated a novel hydrocarbon from the compressed oil gas used for lighting, which he named "bicarburet of hydrogen." This compound, later to be known as benzene, with its unique properties and high carbon-to-hydrogen ratio, puzzled chemists for decades. It was in 1833 that the German chemist Eilhard Mitscherlich synthesized a compound he called "benzin" by distilling benzoic acid with lime. These early discoveries laid the groundwork for the exploration of benzene's reactivity and the subsequent development of aromatic chemistry.

The Discovery of Benzene Sulfonation: Eilhard Mitscherlich's Breakthrough

The first documented synthesis of benzenesulfonic acid was achieved by Eilhard Mitscherlich in 1834 .[1] By reacting benzene with fuming sulfuric acid, Mitscherlich successfully introduced a sulfonic acid group onto the benzene ring, a landmark achievement that opened a new chapter in the functionalization of aromatic compounds. This discovery was pivotal, not only for its immediate chemical significance but also for its future industrial applications.

Early Experimental Observations

Evolution of Benzene Sulfonation: From Laboratory Curiosity to Industrial Workhorse

Following Mitscherlich's discovery, the sulfonation of benzene transitioned from a laboratory curiosity to a crucial industrial process, largely driven by the burgeoning synthetic dye industry and the need for phenol (B47542) in the production of early polymers and pharmaceuticals.

The Rise of the Phenol Process

One of the most significant early industrial applications of benzene sulfonation was in the production of phenol. This process, developed in the early 1900s by companies like Bayer and Monsanto and based on the earlier work of Wurtz and Kekulé, involved a multi-step synthesis starting with the sulfonation of benzene.[2] This represented the oldest commercial route to phenol before being largely supplanted by the cumene (B47948) process in the mid-20th century.[1][3]

The classical industrial process for phenol production via benzene sulfonation can be summarized in four key stages:

  • Sulfonation: Benzene is reacted with concentrated sulfuric acid at elevated temperatures (typically 150-170 °C) to produce benzenesulfonic acid.[1]

  • Neutralization: The resulting benzenesulfonic acid is neutralized, often with sodium sulfite (B76179) or lime followed by sodium carbonate, to form sodium benzenesulfonate (B1194179).[4]

  • Fusion: The sodium benzenesulfonate is then fused with molten sodium hydroxide (B78521) at high temperatures (around 300-350 °C) to yield sodium phenoxide.[1][3]

  • Acidification: Finally, the sodium phenoxide is acidified, typically with sulfuric or carbonic acid, to liberate the final product, phenol.

This process, though effective, was energy-intensive and generated significant amounts of inorganic byproducts.

The Tyrer Sulfonation Process

A notable advancement in the early 20th century was the Tyrer sulfonation process , patented in 1917. This method involved passing benzene vapor through concentrated sulfuric acid. A key innovation of the Tyrer process was the continuous removal of the water formed during the reaction, which drove the equilibrium towards the product and allowed for higher conversion rates. This process could achieve yields of around 80%.

Experimental Protocols in Detail

To provide a practical understanding of the evolution of benzene sulfonation, this section details representative experimental protocols from different eras.

A Reconstruction of a 19th-Century Laboratory Sulfonation (Conceptual)

While a precise protocol from Mitscherlich's era is elusive, a typical 19th-century laboratory preparation would have likely involved the following steps, conducted with rudimentary equipment.

Objective: To synthesize benzenesulfonic acid.

Reagents:

  • Benzene (distilled from coal tar)

  • Fuming sulfuric acid (oleum)

Apparatus:

  • A glass retort or flask

  • A heating source (e.g., a sand bath or spirit lamp)

  • A condenser for distillation (optional, for recovery of unreacted benzene)

  • Receiving flasks

Procedure:

  • Benzene would be carefully added to a retort containing fuming sulfuric acid. The addition would likely be slow and possibly with cooling to control the initial exothermic reaction.

  • The mixture would then be gently heated for a prolonged period. Without precise temperature control, the chemist would rely on visual cues, such as changes in color and viscosity.

  • After the reaction was deemed complete, the reaction mixture would be allowed to cool.

  • To isolate the product, the excess sulfuric acid would be neutralized. A common 19th-century method was to dilute the mixture with water and then add a base, such as calcium carbonate (chalk) or barium carbonate, to precipitate the sulfate (B86663) ions as insoluble salts.

  • The mixture would then be filtered to remove the insoluble sulfates.

  • The filtrate, containing the soluble calcium or barium benzenesulfonate, would then be treated with a soluble carbonate (like sodium carbonate) to precipitate the calcium or barium as their carbonates, leaving the sodium benzenesulfonate in solution.

  • A final filtration would remove the carbonate precipitate.

  • Evaporation of the water from the filtrate would yield the solid sodium benzenesulfonate salt. The free acid could be regenerated by treatment with a strong mineral acid followed by extraction or crystallization.

Analysis in the 19th Century: Characterization of the product in the 19th century would have been challenging. Chemists would have relied on:

  • Crystallography: Comparing the crystal form of the product's salts to known substances.

  • Elemental Analysis: Determining the empirical formula by combustion analysis to find the percentages of carbon, hydrogen, and sulfur.

  • Salt Formation and Analysis: Preparing various metal salts of the sulfonic acid and determining their properties, such as solubility and crystalline form.

  • Conversion to known derivatives: For instance, converting the sulfonic acid to phenol and comparing its properties to phenol from other sources.

Quantitative yield determination would have been based on the mass of the isolated salt.

A Modern Laboratory Synthesis of Benzenesulfonic Acid

This protocol reflects a more contemporary and refined method for the laboratory synthesis of benzenesulfonic acid, with a focus on safety and yield.

Objective: To synthesize anhydrous benzenesulfonic acid with high purity and yield.

Reagents:

  • Dry benzene (390 g, 5 moles)

  • Liquid, stabilized sulfur trioxide (200 g, 2.5 moles)

  • Acetic anhydride (B1165640) (1 g, as a sulfone formation inhibitor)

Apparatus:

  • A three-necked reaction flask (1-liter capacity) equipped with a mechanical stirrer, a reflux condenser, and an addition funnel (or a means to introduce gaseous SO3).

  • A heating mantle with a temperature controller.

  • A vacuum distillation apparatus.

  • A sulfur trioxide generator (a separate flask for vaporizing the liquid SO3).

Procedure:

  • The three-necked flask is charged with dry benzene and acetic anhydride.

  • The flask is heated to 40°C, and the pressure is gradually reduced until the benzene refluxes vigorously at approximately 400 mm Hg.

  • The sulfur trioxide generator, charged with liquid sulfur trioxide, is gently warmed to about 30°C to facilitate evaporation.

  • The sulfur trioxide vapor is then aspirated into the refluxing benzene in the reaction flask. External heating of the reaction flask is discontinued (B1498344) as the reaction is exothermic.

  • The reaction is complete when all the sulfur trioxide has been transferred, at which point the refluxing of benzene will cease.

  • The excess benzene is removed from the reaction mixture by distillation under vacuum.

  • The resulting product is anhydrous benzenesulfonic acid, which appears as a light amber-colored oil and crystallizes upon standing in a desiccator over concentrated sulfuric acid.

Quantitative Data Summary

The following tables summarize the quantitative data found for various benzene sulfonation processes.

Table 1: Early 20th-Century Industrial Benzene Sulfonation

Process NameYearReagentsTemperature (°C)Yield (%)Notes
Tyrer Process1917Benzene (vapor), Concentrated H₂SO₄Not specified~80Continuous removal of water.
Phenol Process (Sulfonation Step)Early 1900sBenzene, Concentrated H₂SO₄150-170Not specifiedPart of a multi-step synthesis.

Table 2: Modern Laboratory Benzene Sulfonation

MethodYear of PublicationReagentsTemperature (°C)Yield (%)Byproducts/Contaminants
Sulfur Trioxide in Refluxing Benzene(Modern protocol)Benzene, Liquid SO₃, Acetic Anhydride40980.2% H₂SO₄, 1.5% Diphenyl Sulfone

Reaction Mechanisms and Pathways

The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is a strong electrophile due to the electron-withdrawing effect of the three oxygen atoms.

Generation of the Electrophile

The active electrophile, sulfur trioxide, can be generated in situ from concentrated sulfuric acid through a self-dehydration equilibrium or can be used directly as in fuming sulfuric acid (oleum).

Electrophile_Generation H2SO4_1 2 H₂SO₄ SO3 SO₃ H2SO4_1->SO3 H3O H₃O⁺ H2SO4_1->H3O HSO4 HSO₄⁻ H2SO4_1->HSO4

Caption: Generation of sulfur trioxide from sulfuric acid.

Electrophilic Aromatic Substitution Mechanism

The mechanism proceeds in two main steps: the attack of the benzene pi-electron system on the sulfur trioxide electrophile to form a resonance-stabilized carbocation (the sigma complex or arenium ion), followed by the deprotonation of the sigma complex to restore the aromaticity of the ring.

Sulfonation_Mechanism Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Resonance Stabilized Benzene->Sigma_Complex + SO₃ SO3 SO₃ Benzenesulfonic_Acid Benzenesulfonic Acid Sigma_Complex->Benzenesulfonic_Acid - H⁺ H_plus H⁺

Caption: The electrophilic aromatic substitution mechanism of benzene sulfonation.

Industrial and Pharmaceutical Relevance

The discovery of benzene sulfonation had a profound and lasting impact on the chemical industry and drug development.

  • Dye Synthesis: The introduction of the sulfonic acid group imparts water solubility to large organic molecules. This property was exploited in the development of a vast array of water-soluble azo dyes and other synthetic colorants.

  • Detergents: The sodium salts of long-chain alkylbenzenesulfonic acids are the primary components of many synthetic detergents.

  • Pharmaceuticals: The sulfonic acid group is present in numerous drug molecules, where it can improve water solubility, enhance bioavailability, and serve as a handle for further chemical modification. Sulfonamides ("sulfa drugs"), a major class of antibiotics, are derivatives of sulfanilic acid, which is produced by the sulfonation of aniline.

  • Catalysis: Benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid, are strong, non-oxidizing acids that are widely used as catalysts in a variety of organic reactions, including esterification and dehydration.

Conclusion

The journey of benzene sulfonation from its discovery in 1834 to its present-day applications is a testament to the power of fundamental chemical research. Eilhard Mitscherlich's initial observation has blossomed into a cornerstone of industrial organic synthesis, enabling the production of countless essential products that have shaped modern life. For today's researchers and drug development professionals, a deep understanding of the history and the underlying chemical principles of this reaction provides a valuable context for innovation and the development of new synthetic methodologies. The continued exploration of sulfonation chemistry promises to yield new materials, catalysts, and therapeutic agents for years to come.

References

Exploratory

1,3-Benzenedisulfonic Acid as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-Benzenedisulfonic acid, a synthetic aromatic organic compound, is primarily recognized for its industrial applications as an intermediate in dy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenedisulfonic acid, a synthetic aromatic organic compound, is primarily recognized for its industrial applications as an intermediate in dye and pharmaceutical synthesis. While its role as a xenobiotic is established, its significance as a metabolite in mammalian systems remains largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding 1,3-benzenedisulfonic acid as a metabolite, with a primary focus on its microbial degradation pathways due to the scarcity of data in human and other mammalian species. The document details available analytical methodologies for the detection of aromatic sulfonic acids, which can be adapted for biological matrices. Furthermore, this guide highlights the significant knowledge gaps concerning its metabolic fate, toxicokinetics, and potential physiological effects in mammals, aiming to stimulate further research in this area.

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) is a member of the benzenesulfonic acid class of organic compounds, characterized by a benzene (B151609) ring substituted with two sulfo groups at the 1 and 3 positions[1]. It is a strong acid and highly soluble in water[2][3]. While its synthesis and industrial uses are well-documented, its biological significance is less understood. It has been identified as a metabolite in the protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis[1]. However, there is a notable absence of information regarding its metabolism in humans and other mammals in the current scientific literature. This guide will synthesize the available information on 1,3-BDSA as a metabolite, with a particular emphasis on microbial metabolic pathways, and will provide an overview of analytical techniques relevant to its study in biological systems.

Metabolic Pathways

Mammalian Metabolism: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of information on the metabolism of 1,3-benzenedisulfonic acid in humans or any other mammalian species. While studies on the metabolism of other benzene derivatives exist, the metabolic fate of 1,3-BDSA specifically has not been elucidated[4]. General mammalian drug metabolism involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions[5]. However, it is unknown whether 1,3-BDSA undergoes such transformations in mammals. The high polarity of 1,3-BDSA may suggest limited absorption and rapid excretion, but this has not been experimentally verified.

Microbial Metabolism: Bacterial Degradation Pathway

In contrast to the lack of mammalian data, the biodegradation of 1,3-benzenedisulfonic acid by mixed bacterial cultures has been described. A key study isolated a bacterial consortium from the River Elbe that can degrade 1,3-BDSA[6]. The proposed metabolic pathway involves the initial conversion of 1,3-benzenedisulfonic acid to catechol 4-sulfonate. This intermediate is then further metabolized via ring cleavage to 3-sulfomuconate and subsequently to 4-carboxymethyl-4-sulfobut-2-en-4-olide[6].

bacterial_metabolism

Bacterial degradation pathway of 1,3-Benzenedisulfonic acid.

Quantitative Data

There is no quantitative data available in the scientific literature regarding the concentration of 1,3-benzenedisulfonic acid in human or other mammalian biological samples (e.g., blood, urine, tissues). The existing quantitative information is limited to microbial degradation studies.

Table 1: Microbial Degradation of 1,3-Benzenedisulfonic Acid

Organism/SystemSubstrateIntermediate MetabolitesReference
Mixed bacterial culture (River Elbe)1,3-Benzenedisulfonic acidCatechol 4-sulfonate, 3-Sulfomuconate, 4-Carboxymethyl-4-sulfobut-2-en-4-olide[6]

Experimental Protocols

Due to the absence of studies on 1,3-BDSA as a metabolite in mammals, there are no specific, validated experimental protocols for its extraction and quantification from biological matrices like human plasma or urine. However, established methods for the analysis of other aromatic sulfonic acids can be adapted for this purpose.

General Workflow for Analysis of Aromatic Sulfonic Acids in Biological Samples

A general workflow for the analysis of 1,3-benzenedisulfonic acid in biological samples would involve sample preparation, chromatographic separation, and detection.

experimental_workflow

A general experimental workflow for the analysis of aromatic sulfonic acids.
Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the purification and concentration of analytes from complex matrices like urine and plasma[7].

  • Objective: To remove interfering substances and concentrate 1,3-BDSA from the biological matrix.

  • Materials:

    • SPE cartridges (e.g., reversed-phase C18 or anion exchange).

    • Biological sample (urine or plasma).

    • Methanol (B129727) (for conditioning and elution).

    • Deionized water (for equilibration).

    • Acid or buffer to adjust sample pH.

  • Protocol:

    • Conditioning: Pass methanol through the SPE cartridge to activate the stationary phase.

    • Equilibration: Wash the cartridge with deionized water or an appropriate buffer to prepare it for the sample.

    • Loading: Load the pre-treated biological sample onto the cartridge. The pH of the sample may need to be adjusted to ensure retention of 1,3-BDSA.

    • Washing: Pass a weak solvent through the cartridge to remove unretained, interfering compounds.

    • Elution: Elute the retained 1,3-BDSA using a strong solvent, such as methanol.

    • The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

Analytical Separation: High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC)

HPLC and IC are powerful techniques for separating components of a mixture. For a polar and ionic compound like 1,3-BDSA, either reversed-phase HPLC with a suitable ion-pairing agent or ion chromatography would be appropriate[8][9][10].

  • Objective: To separate 1,3-BDSA from other components in the prepared sample.

  • Instrumentation: HPLC or IC system.

  • Columns:

    • HPLC: Reversed-phase column (e.g., C18) with an aqueous/organic mobile phase containing an ion-pairing reagent.

    • IC: Anion-exchange column with an aqueous eluent.

  • Mobile Phase/Eluent: The composition will depend on the chosen column and separation mode. For MS compatibility, volatile buffers and solvents should be used[9].

Detection: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the detection and quantification of analytes[8].

  • Objective: To detect and quantify 1,3-BDSA.

  • Instrumentation: A mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for the analysis of sulfonic acids.

  • Data Acquisition: For quantitative analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is often used to enhance selectivity and sensitivity.

Potential Signaling Pathways and Biological Effects (Extrapolated from a Related Compound)

As there is no direct evidence of signaling pathways affected by 1,3-benzenedisulfonic acid in mammalian cells, we can look at a structurally related compound for potential insights. A study on 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron) , a known antioxidant and metal chelator, demonstrated its ability to induce differentiation and apoptosis in human promyelotic HL-60 leukemia cells[11].

The study on Tiron identified a signaling pathway involving the upregulation of Hypoxia-Inducible Factor-1alpha (HIF-1α) at both the mRNA and protein levels. This, in turn, led to an increase in its downstream target, CCAAT/enhancer-binding protein alpha (C/EBPα) , a critical factor for granulocytic differentiation[11]. It is important to emphasize that these findings are for a different, though structurally related, compound and should not be directly extrapolated to 1,3-benzenedisulfonic acid without experimental validation.

tiron_pathway

Signaling pathway induced by the related compound Tiron.

Conclusion and Future Directions

This technical guide consolidates the currently available information on 1,3-benzenedisulfonic acid as a metabolite. The data clearly indicates that while its role in microbial degradation is beginning to be understood, its significance in mammalian systems is a major knowledge gap. The lack of information on its human metabolism, toxicokinetics, and potential biological effects is a critical issue, especially given its use as an industrial intermediate which could lead to human exposure.

Future research should focus on:

  • In vitro and in vivo metabolism studies in mammalian systems to identify potential metabolites and metabolic pathways.

  • Development and validation of sensitive analytical methods for the quantification of 1,3-benzenedisulfonic acid in human biological fluids to enable biomonitoring studies.

  • Toxicological studies to assess its potential for adverse health effects.

  • Investigation of its potential to interact with cellular signaling pathways , taking cues from structurally related compounds.

Addressing these research questions is essential for a comprehensive understanding of the potential risks and biological significance of 1,3-benzenedisulfonic acid for human health.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,3-Benzenedisulfonic Acid as a Strong Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Benzenedisulfonic acid (1,3-BDSA) is a strong organic acid characterized by the presence of two sulfonic acid groups on a benzene (B151609)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) is a strong organic acid characterized by the presence of two sulfonic acid groups on a benzene (B151609) ring.[1] Its high acidity, solubility in various solvents, and thermal stability make it an effective catalyst for a range of organic transformations.[2] These application notes provide detailed protocols and comparative data for the use of 1,3-BDSA as a catalyst in key organic reactions, offering a valuable resource for researchers in synthetic chemistry and drug development.

As a strong Brønsted acid, 1,3-BDSA functions by donating protons to activate substrates, thereby facilitating reactions such as esterifications and condensations.[2] Its catalytic activity is often comparable to that of other aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA).[3]

Applications Overview

1,3-Benzenedisulfonic acid is a versatile catalyst for various acid-catalyzed reactions, including:

  • Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.

  • Condensation Reactions: Promotes key carbon-carbon bond-forming reactions such as the Pechmann and Biginelli condensations.

These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals, fragrances, and other fine chemicals.

Data Presentation

Table 1: Comparison of Aromatic Sulfonic Acids in the Esterification of Acetic Acid with n-Propanol
CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
Benzenesulfonic Acid (BSA) 1.25150~65
p-Toluenesulfonic Acid (p-TSA) 1.25150~68
Sulfuric Acid (H₂SO₄) 1.25150~70

Note: Data for Benzenesulfonic Acid and p-Toluenesulfonic Acid are presented as representative examples due to the limited availability of specific quantitative data for 1,3-Benzenedisulfonic Acid in this particular reaction. The catalytic activity of 1,3-BDSA is expected to be in a similar range.[3]

Table 2: Catalyst Performance in Pechmann Condensation for Coumarin (B35378) Synthesis
CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
p-Toluenesulfonic Acid (p-TSA) 200.513092
Sulfuric Acid (H₂SO₄) -0.25Room Temp94
ZnCl₂ -216080
Table 3: Catalyst Performance in Biginelli Reaction for Dihydropyrimidinone Synthesis
CatalystCatalyst Loading (mol%)Reaction Time (h)SolventYield (%)
p-Toluenesulfonic Acid (p-TSA) 103-4Ethanol (B145695)85-95
HCl catalytic18Ethanol20-60
FeCl₃ 101Acetonitrile96

Note: This table illustrates the effectiveness of various acid catalysts in the Biginelli reaction. As a strong sulfonic acid, 1,3-BDSA is a viable catalyst for this transformation, with expected performance similar to p-TSA.[6]

Experimental Protocols

Protocol 1: General Procedure for Esterification using 1,3-Benzenedisulfonic Acid

This protocol describes a general method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by 1,3-benzenedisulfonic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 3.0 eq)

  • 1,3-Benzenedisulfonic acid (1-5 mol%)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid, alcohol, and solvent.

  • Add 1,3-benzenedisulfonic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: General Procedure for Pechmann Condensation using 1,3-Benzenedisulfonic Acid

This protocol provides a general method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester.[5][7]

Materials:

  • Phenol (1.0 eq)

  • β-ketoester (1.0 - 1.2 eq)

  • 1,3-Benzenedisulfonic acid (10-20 mol%)

  • Ethanol or other suitable solvent (for workup)

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and hotplate or heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine the phenol, β-ketoester, and 1,3-benzenedisulfonic acid.

  • Heat the mixture with stirring to the desired temperature (typically 80-140 °C).

  • Monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold ethanol to the solidified mixture to precipitate the coumarin product.

  • Collect the product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure coumarin.

Protocol 3: General Procedure for Biginelli Reaction using 1,3-Benzenedisulfonic Acid

This protocol outlines a general procedure for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea.

Materials:

  • Aldehyde (1.0 eq)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • 1,3-Benzenedisulfonic acid (5-10 mol%)

  • Ethanol or other suitable solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-dicarbonyl compound, and urea/thiourea in the solvent.

  • Add 1,3-benzenedisulfonic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Mandatory Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid + Alcohol Reflux Heating under Reflux Reactants->Reflux Catalyst 1,3-BDSA Catalyst->Reflux Solvent Solvent Solvent->Reflux Wash Aqueous Wash Reflux->Wash Dry Drying Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification Evaporate->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for esterification catalyzed by 1,3-benzenedisulfonic acid.

Catalytic_Cycle_Esterification Catalyst 1,3-BDSA (H+) Substrate1 Carboxylic Acid (R-COOH) Catalyst->Substrate1 Protonation Protonated_Substrate Protonated Carboxylic Acid Substrate1->Protonated_Substrate Intermediate Tetrahedral Intermediate Protonated_Substrate->Intermediate + R'-OH Substrate2 Alcohol (R'-OH) Substrate2->Intermediate Product Ester (R-COOR') Intermediate->Product - H₂O, -H+ Water H₂O Intermediate->Water Product->Catalyst Catalyst Regeneration

Caption: Logical relationship of the catalytic cycle for esterification.

References

Application

Application Notes and Protocols: 1,3-Benzenedisulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Benzenedisulfonic acid (1,3-BDSA) is a potent, water-soluble organic Brønsted acid catalyst. Its strong acidic nature, stemming from the tw...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) is a potent, water-soluble organic Brønsted acid catalyst. Its strong acidic nature, stemming from the two electron-withdrawing sulfonic acid groups on the benzene (B151609) ring, makes it an effective catalyst for a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of 1,3-benzenedisulfonic acid in key organic synthesis reactions, including condensation and esterification reactions. While specific performance data for 1,3-benzenedisulfonic acid as a catalyst is not extensively documented in publicly available literature, its catalytic activity is expected to be comparable to other aromatic sulfonic acids. The protocols provided herein are adapted from established procedures for similar acid catalysts and are intended to serve as a starting point for reaction optimization.

Catalytic Applications of 1,3-Benzenedisulfonic Acid

1,3-Benzenedisulfonic acid is a versatile catalyst for various acid-catalyzed reactions. Its applications span from the synthesis of heterocyclic compounds to the production of esters. This section details its role in Pechmann condensation for coumarin (B35378) synthesis, the synthesis of bis(indolyl)methanes, and esterification reactions.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. Coumarin and its derivatives are an important class of compounds with diverse biological activities.

Comparative Data for Acid Catalysts in Pechmann Condensation:

While specific data for 1,3-benzenedisulfonic acid is limited, the following table provides a comparison of various acid catalysts in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776) to illustrate the expected range of efficacy.

CatalystReaction ConditionsReaction TimeYield (%)
Sulfuric Acid Neat, rt24 h85
p-Toluenesulfonic Acid Toluene (B28343), reflux6 h92
Amberlyst-15 Solvent-free, 100°C1.5 h95
Zeolite H-BEA Solvent-free, 130°C4 h88
Ionic Liquid Neat, 80°C1 h94

Experimental Protocol (Adapted for 1,3-Benzenedisulfonic Acid):

Materials:

  • Phenol derivative (e.g., resorcinol, 1.0 equiv)

  • β-ketoester (e.g., ethyl acetoacetate, 1.1 equiv)

  • 1,3-Benzenedisulfonic acid (5-10 mol%)

  • Solvent (e.g., toluene or solvent-free)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol derivative (1.0 equiv) and the β-ketoester (1.1 equiv).

  • Add 1,3-benzenedisulfonic acid (5-10 mol%).

  • If using a solvent, add toluene. Otherwise, proceed with the neat mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (monitor by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product crystallizes, filter the solid and wash it with cold water and then a small amount of cold ethanol.

  • If the product does not crystallize, pour the reaction mixture into ice-cold water. The precipitated product is then filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Pechmann Condensation Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Phenol, β-ketoester, and 1,3-BDSA heating Heat and Stir (Monitor by TLC) reactants->heating cooling Cool to RT heating->cooling precipitation Precipitate in Ice Water cooling->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization product Pure Coumarin recrystallization->product

Caption: General workflow for the Pechmann condensation reaction.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are synthesized through the electrophilic substitution of indoles with aldehydes or ketones, catalyzed by a Brønsted or Lewis acid. These compounds are of interest due to their potential biological activities.

Comparative Data for Acid Catalysts in the Synthesis of Bis(indolyl)methanes:

The following table presents data for various acid catalysts in the reaction of indole (B1671886) with benzaldehyde.

CatalystSolventTemperatureReaction TimeYield (%)
Sulfamic acid Water80°C15 min95
p-Toluenesulfonic Acid Acetonitrilert2 h92
Amberlyst-15 Methanolrt30 min98
Zeolite H-ZSM-5 Dichloromethanert6 h85
Ionic Liquid Neat60°C1 h96

Experimental Protocol (Adapted for 1,3-Benzenedisulfonic Acid):

Materials:

  • Indole (2.0 equiv)

  • Aldehyde or ketone (1.0 equiv)

  • 1,3-Benzenedisulfonic acid (5-10 mol%)

  • Solvent (e.g., acetonitrile, dichloromethane, or solvent-free)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

  • To a solution of indole (2.0 equiv) and the aldehyde or ketone (1.0 equiv) in the chosen solvent, add 1,3-benzenedisulfonic acid (5-10 mol%).

  • Stir the mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of ethyl acetate and hexane) to afford the pure bis(indolyl)methane.

Reaction Pathway for Bis(indolyl)methane Synthesis:

G cluster_reactants Reactants Indole Indole Intermediate Electrophilic Intermediate Indole->Intermediate Nucleophilic Attack Product Bis(indolyl)methane Indole->Product Aldehyde Aldehyde Catalyst 1,3-BDSA Aldehyde->Catalyst Protonation Catalyst->Intermediate Intermediate->Indole Second Attack

Caption: Simplified reaction pathway for the synthesis of bis(indolyl)methanes.

Esterification Reactions

1,3-Benzenedisulfonic acid can act as an efficient catalyst for the esterification of carboxylic acids with alcohols. This is a fundamental reaction in organic synthesis with wide applications in the production of pharmaceuticals, polymers, and fragrances.

Comparative Data for Acid Catalysts in Esterification:

The table below shows a comparison of different acid catalysts for the esterification of a generic carboxylic acid with an alcohol.

CatalystAlcoholTemperatureReaction TimeYield (%)
Sulfuric Acid MethanolReflux4 h95
p-Toluenesulfonic Acid EthanolReflux6 h90
Amberlyst-15 n-Butanol80°C8 h98
Nafion-H Isoamyl alcohol100°C12 h92

Experimental Protocol (Adapted for 1,3-Benzenedisulfonic Acid):

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (used as solvent or in excess)

  • 1,3-Benzenedisulfonic acid (1-5 mol%)

  • Dean-Stark apparatus (optional, for removal of water)

  • Solvent (e.g., toluene, if the alcohol is not used as the solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in an excess of the alcohol. Alternatively, use a suitable solvent like toluene and 3-5 equivalents of the alcohol.

  • Add 1,3-benzenedisulfonic acid (1-5 mol%).

  • If using toluene as a solvent, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the ester by distillation or column chromatography if necessary.

Experimental Workflow for Esterification:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix Carboxylic Acid, Alcohol, and 1,3-BDSA reflux Reflux (with water removal) reactants->reflux cool Cool to RT reflux->cool extract Dilute and Wash cool->extract dry Dry and Concentrate extract->dry purify Distillation or Chromatography dry->purify product Pure Ester purify->product

Caption: A typical experimental workflow for acid-catalyzed esterification.

Conclusion

1,3-Benzenedisulfonic acid is a powerful and versatile Brønsted acid catalyst with significant potential in various organic synthesis reactions. Although specific quantitative data for its catalytic performance is not as widely reported as for other sulfonic acids, its strong acidic character suggests it is an excellent candidate for reactions such as Pechmann condensations, the synthesis of bis(indolyl)methanes, and esterifications. The protocols provided in this document, adapted from well-established procedures for similar catalysts, offer a solid foundation for researchers and drug development professionals to explore the utility of 1,3-benzenedisulfonic acid in their synthetic endeavors. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction

Method

Application of 1,3-Benzenedisulfonic Acid Derivatives in Dye Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Benzenedisulfonic acid and its derivatives are important intermediates in the synthesis of a variety of dyes, particularly azo dyes. The pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid and its derivatives are important intermediates in the synthesis of a variety of dyes, particularly azo dyes. The presence of two sulfonic acid groups on the benzene (B151609) ring imparts significant water solubility to the resulting dye molecules. This property is crucial for the application of these dyes in aqueous dyeing processes, ensuring even coloration and good fabric penetration. The sulfonic acid groups can also play a role in the dye's affinity for certain fibers, enhancing washfastness. This document provides detailed application notes, experimental protocols for the synthesis of a representative azo dye using a derivative of 1,3-benzenedisulfonic acid, and relevant quantitative data.

Application Notes

The primary application of 1,3-benzenedisulfonic acid derivatives in dye manufacturing is as a precursor to the diazo component in azo dye synthesis. Specifically, the amino derivative, 3-aminobenzenesulfonic acid (metanilic acid), is a key building block. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings, forming a large conjugated system responsible for the color of the molecule.

The general synthesis of azo dyes involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a cold, acidic solution of sodium nitrite (B80452). The resulting diazonium ion is a weak electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline. This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye.

The specific shade of the resulting dye is determined by the chemical nature of both the diazo component and the coupling component. By varying these components, a wide spectrum of colors can be achieved. 1,3-Benzenedisulfonic acid derivatives are particularly useful for producing yellow, orange, and red dyes.

Data Presentation

The following table summarizes key quantitative data for representative azo dyes synthesized from isomers of aminobenzenesulfonic acid.

Dye NameDiazo ComponentCoupling ComponentColorAbsorption Maximum (λmax)Molar Extinction Coefficient (ε)
Metanil Yellow (Acid Yellow 36)3-Aminobenzenesulfonic acid (Metanilic acid)Diphenylamine (B1679370)Yellow427 nm[1], 442 nm[2], 450 nm[3]Not readily available
Acid Orange 7 (Orange II)4-Aminobenzenesulfonic acid (Sulfanilic acid)2-NaphtholOrange480-486 nm[4], 483 nm[5], 484-485 nm[6]≥17,000 L mol⁻¹ cm⁻¹ at 480-486 nm[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of Metanil Yellow, an azo dye derived from 3-aminobenzenesulfonic acid.

Synthesis of Metanil Yellow

Materials:

  • m-Aminobenzenesulfonic acid (Metanilic acid)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Diphenylamine

  • Sodium carbonate

  • Ice

  • Distilled water

Procedure:

Part 1: Diazotization of m-Aminobenzenesulfonic Acid [7][8]

  • In a reaction kettle, add a measured quantity of water, followed by the desired amount of m-aminobenzenesulfonic acid. Stir the mixture for approximately 1 hour to form a uniform suspension.[7]

  • Add a measured volume of hydrochloric acid to the reaction kettle.[7]

  • Cool the mixture to 5°C using an ice bath.[7]

  • In a separate vessel, dissolve sodium nitrite in water with stirring.[7]

  • Slowly add the sodium nitrite solution to the cold suspension of m-aminobenzenesulfonic acid while maintaining the temperature at 5°C.[7]

  • Continue stirring the mixture for 1 hour to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of m-aminobenzenesulfonic acid.[7]

Part 2: Azo Coupling with Diphenylamine [7][9]

  • In a separate coupling tank, prepare an emulsion of diphenylamine in water, as it is insoluble.[9]

  • Add the previously prepared diazo solution to the coupling tank containing the diphenylamine emulsion at 20°C.[7]

  • Adjust the pH of the reaction mixture to 1.5.[7]

  • Further adjust the pH to 4.3 using a soda ash (sodium carbonate) solution.[7]

  • Maintain the reaction temperature at 13°C and continue stirring until the diazonium compound is no longer present (this can be checked by spot testing with a suitable coupling agent).[7]

  • After the disappearance of the diazonium salt, continue to stir for an additional 30 minutes to complete the coupling reaction, forming Metanil Yellow.[7]

Part 3: Isolation and Purification

  • The dye can be "salted out" by adding sodium chloride to the reaction mixture, which decreases the solubility of the dye and promotes its precipitation.

  • Filter the precipitated dye using vacuum filtration.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

  • Dry the purified Metanil Yellow dye.

Mandatory Visualization

Experimental_Workflow_for_Azo_Dye_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation A m-Aminobenzenesulfonic Acid Suspension in Water B Add HCl and Cool to 5°C A->B C Add Sodium Nitrite Solution B->C D Diazonium Salt Solution C->D F Combine Diazo Solution and Coupling Component D->F Transfer E Diphenylamine Emulsion E->F G pH Adjustment F->G H Metanil Yellow Solution G->H I Salting Out (add NaCl) H->I Transfer J Vacuum Filtration I->J K Washing J->K L Drying K->L M Purified Metanil Yellow L->M

Caption: Experimental workflow for the synthesis of Metanil Yellow.

Azo_Dye_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product A Primary Aromatic Amine (e.g., m-Aminobenzenesulfonic Acid) E Diazonium Salt A->E Diazotization B Sodium Nitrite (NaNO₂) B->E C Acid (e.g., HCl) C->E D Coupling Component (e.g., Diphenylamine) F Azo Dye (e.g., Metanil Yellow) D->F E->F Azo Coupling

Caption: General signaling pathway for azo dye synthesis.

References

Application

Application Notes and Protocols: 1,3-Benzenedisulfonic Acid as a Key Intermediate in the Synthesis of Furosemide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1,3-benzenedisulfonic acid as a starting material for the synthesis of the potent loo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-benzenedisulfonic acid as a starting material for the synthesis of the potent loop diuretic, furosemide (B1674285). This document outlines a plausible synthetic pathway, detailed experimental protocols for key transformations, and an overview of the drug's mechanism of action.

Introduction

1,3-Benzenedisulfonic acid is a versatile aromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its two sulfonic acid groups provide reactive handles for a variety of chemical modifications, making it a suitable precursor for the synthesis of complex molecules. This document focuses on its application in a multi-step synthesis of Furosemide, a widely prescribed diuretic for the treatment of edema and hypertension.

Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of water and electrolytes.[1][2][3] The synthesis of this complex molecule can be envisioned to start from the readily available 1,3-benzenedisulfonic acid.

Synthetic Pathway Overview

While a direct synthesis of furosemide from 1,3-benzenedisulfonic acid is not extensively documented in a single literature source, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles. This pathway involves the transformation of 1,3-benzenedisulfonic acid into a key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, which is a well-established precursor to furosemide.[4]

The proposed overall synthetic workflow is depicted below:

Furosemide Synthesis Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Furosemide Synthesis 1,3-Benzenedisulfonic Acid 1,3-Benzenedisulfonic Acid Benzene-1,3-disulfonyl dichloride Benzene-1,3-disulfonyl dichloride 1,3-Benzenedisulfonic Acid->Benzene-1,3-disulfonyl dichloride SOCl2 3-Sulfamoylbenzenesulfonyl chloride 3-Sulfamoylbenzenesulfonyl chloride Benzene-1,3-disulfonyl dichloride->3-Sulfamoylbenzenesulfonyl chloride NH3 (aq) 4-Chloro-3-sulfamoylbenzoic acid 4-Chloro-3-sulfamoylbenzoic acid 3-Sulfamoylbenzenesulfonyl chloride->4-Chloro-3-sulfamoylbenzoic acid 1. Cl2, FeCl3 2. H2O 2,4-Dichloro-5-sulfamoylbenzoic acid 2,4-Dichloro-5-sulfamoylbenzoic acid 4-Chloro-3-sulfamoylbenzoic acid->2,4-Dichloro-5-sulfamoylbenzoic acid Cl2, catalyst Furosemide Furosemide 2,4-Dichloro-5-sulfamoylbenzoic acid->Furosemide Furfurylamine

Caption: Proposed synthetic workflow for Furosemide starting from 1,3-Benzenedisulfonic Acid.

Experimental Protocols

The following section provides detailed experimental protocols for the key steps in the synthesis of furosemide, starting from a readily available precursor, 2,4-dichlorobenzoic acid, which is structurally related to the proposed intermediate derived from 1,3-benzenedisulfonic acid.

Protocol 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid[4]

This protocol describes the synthesis of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, from 2,4-dichlorobenzoic acid.

Step 1a: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

  • Materials:

    • 2,4-Dichlorobenzoic acid

    • Chlorosulfonic acid

    • N-Methylpyrrolidone (NMP) (solvent)

    • Sodium sulfate (B86663) (catalyst)

  • Procedure:

    • In a reaction vessel, add NMP, 2,4-dichlorobenzoic acid, and sodium sulfate.

    • Heat the mixture to 145°C to dissolve the solids.

    • Slowly add chlorosulfonic acid dropwise to the reaction mixture.

    • Maintain the temperature at 145°C for 5 hours.

    • Cool the reaction mixture to room temperature.

    • The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, will precipitate. Isolate the solid by centrifugation.

Step 1b: Ammonolysis of 2,4-Dichloro-5-carboxybenzenesulfonyl Chloride

  • Materials:

    • 2,4-Dichloro-5-carboxybenzenesulfonyl chloride (from Step 1a)

    • Aqueous ammonia (B1221849)

  • Procedure:

    • Cool a reaction vessel containing aqueous ammonia to 0°C.

    • Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride to the cold ammonia solution.

    • After the addition is complete, allow the reaction to proceed.

    • Acidify the reaction mixture to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.

    • Wash the crude product with water.

    • Purify the product by recrystallization from ethanol.

Protocol 2: Synthesis of Furosemide[4]

This protocol details the final step in the synthesis of furosemide by condensing 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.

  • Materials:

    • 2,4-Dichloro-5-sulfamoylbenzoic acid

    • Furfurylamine

  • Procedure:

    • In a reaction vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.

    • Heat the reaction mixture. The reaction proceeds via nucleophilic aromatic substitution.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and isolate the crude furosemide.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure furosemide.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of furosemide from 2,4-dichlorobenzoic acid.

StepReactantsProductYield (%)
1a 2,4-Dichlorobenzoic acid, Chlorosulfonic acid2,4-Dichloro-5-carboxybenzenesulfonyl chlorideHigh
1b 2,4-Dichloro-5-carboxybenzenesulfonyl chloride, Aqueous ammonia2,4-Dichloro-5-sulfamoylbenzoic acidGood
2 2,4-Dichloro-5-sulfamoylbenzoic acid, FurfurylamineFurosemide35-50[5]

Mechanism of Action: Signaling Pathway

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1][2][3] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.

Furosemide Mechanism of Action Furosemide Furosemide NKCC2 Na+/K+/2Cl- Cotransporter (Thick Ascending Limb) Furosemide->NKCC2 Inhibits Ion_Reabsorption Decreased Reabsorption of Na+, K+, 2Cl- NKCC2->Ion_Reabsorption Leads to Water_Excretion Increased Urinary Excretion of Water, Na+, K+, Cl- Ion_Reabsorption->Water_Excretion Diuresis Diuresis Water_Excretion->Diuresis

References

Method

Application Notes and Protocols: The Role of 1,3-Benzenedisulfonic Acid in Polymer Chemistry

Introduction 1,3-Benzenedisulfonic acid (1,3-BDSA) is an aromatic sulfonic acid characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1][2] Its strong acidic nature, b...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) is an aromatic sulfonic acid characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1][2] Its strong acidic nature, bifunctionality, and aromatic core make it a versatile compound in polymer chemistry. It serves several critical roles, including as a dopant for conducting polymers, a monomer for the synthesis of specialty polymers like polysulfonates, an acid catalyst in polymerization reactions, and a precursor for other functional molecules.[3][4] These application notes provide detailed protocols and data for researchers, scientists, and professionals in drug development and materials science, exploring the multifaceted utility of 1,3-BDSA.

Application Note 1: 1,3-Benzenedisulfonic Acid as a Dopant for Conducting Polymers

The introduction of dopants is a key step in tuning the electrical properties of intrinsically insulating conjugated polymers.[5][6] Due to its strong Brønsted acidity, 1,3-Benzenedisulfonic acid is an effective p-type dopant. Its bifunctional nature allows it to potentially interact with two polymer chains simultaneously, influencing the polymer's morphology and charge transport properties. The doping process involves the protonation of the polymer backbone, which creates charge carriers (polarons and bipolarons) and leads to a significant increase in electrical conductivity.[7][8]

Data Presentation: Properties of Sulfonic Acid-Doped Polyaniline

The following table summarizes typical quantitative data for polyaniline (PANI) doped with a similar monofunctional sulfonic acid, benzenesulfonic acid (BSA), which serves as a reference for the expected performance when using 1,3-BDSA. Doping with a disulfonic acid like 1,3-BDSA is expected to yield comparable or enhanced conductivity due to its ability to introduce a higher charge density.

Polymer SampleDopantConductivity (S·cm⁻¹)Band Gap (eV)
PANI-EBNone (Emeraldine Base)2.9 x 10⁻⁴3.06
PANI-HClHCl0.542.40
PANI-BSABenzenesulfonic Acid1.392.35
Data adapted from a study on benzenesulfonic acid-doped polyaniline.[9]
Experimental Protocol: Synthesis and Doping of Polyaniline with 1,3-BDSA

This protocol describes the chemical oxidative polymerization of aniline (B41778) followed by doping with 1,3-Benzenedisulfonic acid.

Materials:

Equipment:

  • Beaker or reaction flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dopant Solution Preparation: Dissolve a calculated amount of 1,3-BDSA in deionized water to create a 1 M solution. For a 1:0.5 molar ratio of aniline to sulfonic acid groups, this solution will serve as the reaction medium.

  • Monomer Addition: In a beaker placed in an ice bath, add the 1,3-BDSA solution. While stirring, slowly add the freshly distilled aniline monomer to the solution. Maintain the temperature at 0-5 °C.

  • Initiator Preparation: Separately, prepare a solution of ammonium peroxydisulfate (APS) in deionized water. A typical molar ratio of aniline to APS is 1:1.25.[9]

  • Polymerization: Add the APS solution dropwise to the aniline/1,3-BDSA mixture under continuous stirring. The reaction mixture will gradually turn dark green, indicating the formation of doped polyaniline. Continue stirring in the ice bath for 4-6 hours.

  • Polymer Collection and Washing: After the reaction is complete, collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer powder sequentially with deionized water and methanol to remove unreacted monomer, initiator, and excess acid.

  • Drying: Dry the resulting dark green polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The dried, doped PANI can be pressed into pellets for conductivity measurements using a four-point probe method.

Visualization: Doping Mechanism of Polyaniline

G cluster_0 Doping Process cluster_1 Formation of Charge Carriers PANI Polyaniline Chain (Emeraldine Base, Insulating) Protonation Proton Transfer (H⁺) PANI->Protonation + 2H⁺ from BDSA BDSA 1,3-Benzenedisulfonic Acid (Dopant) BDSA->Protonation Doped_PANI Protonated PANI Chain (Emeraldine Salt, Conducting) Protonation->Doped_PANI Polaron Polaron (Radical Cation) Doped_PANI->Polaron Charge Delocalization Bipolaron Bipolaron (Dication) Polaron->Bipolaron Further Oxidation G start Start combine Combine Monomers (1,3-BDSA + Dihaloalkyne) in Schlenk Tube start->combine add_solvent Add HFIP/DCM Solvent combine->add_solvent stir Stir at Room Temp (2 hours) add_solvent->stir wash Wash with Water (Remove unreacted BDSA) stir->wash extract Extract with DCM wash->extract dry Dry and Concentrate extract->dry precipitate Precipitate Polymer in Methanol dry->precipitate end End (Collect & Dry Polysulfonate) precipitate->end G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination BDSA 1,3-BDSA (H⁺A⁻) Carbocation Carbocation (HM⁺A⁻) BDSA->Carbocation Monomer_I Monomer (M) Monomer_I->Carbocation Growing_Chain Growing Chain (HMₙ⁺A⁻) Carbocation->Growing_Chain + (n-1)M Monomer_P Monomer (M) Monomer_P->Growing_Chain Dead_Polymer Terminated Polymer Growing_Chain->Dead_Polymer Quench Quenching Agent (e.g., Methanol) Quench->Dead_Polymer

References

Application

Application Notes and Protocols for 1,3-Benzenedisulfonic Acid Disodium Salt as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Benzenedisulfonic acid disodium (B8443419) salt (CAS No. 831-59-4) is a white, water-soluble crystalline solid.[1] Its chemical structure c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid disodium (B8443419) salt (CAS No. 831-59-4) is a white, water-soluble crystalline solid.[1] Its chemical structure consists of a benzene (B151609) ring with two sulfonic acid groups attached at the meta positions, with sodium as the counter-ion.[1] While it is utilized as an intermediate in the dye and pharmaceutical industries, it has also been identified as a potential corrosion inhibitor.[1][2] This document provides an overview of its potential application as a corrosion inhibitor, including a proposed mechanism of action and detailed protocols for its evaluation.

Disclaimer: Publicly available scientific literature and technical data sheets currently lack specific quantitative data on the corrosion inhibition efficiency of 1,3-benzenedisulfonic acid disodium salt. The following information is based on the chemical properties of the compound and established methodologies for evaluating corrosion inhibitors.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition potential of 1,3-benzenedisulfonic acid disodium salt is likely attributable to the presence of the aromatic benzene ring and the polar sulfonate groups. The proposed mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The key steps in this proposed mechanism are:

  • Adsorption: The lone pair electrons of the oxygen atoms in the sulfonate groups and the pi-electrons of the benzene ring can interact with the vacant d-orbitals of the metal atoms on the surface. This interaction leads to the adsorption of the inhibitor molecules onto the metal surface.

  • Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. The orientation of the adsorbed molecules can influence the effectiveness of this film.

  • Barrier Protection: This protective film acts as a physical barrier, hindering the diffusion of corrosive species (such as chloride ions, oxygen, and protons) to the metal surface. It also impedes the electrochemical reactions that lead to corrosion, namely the anodic dissolution of the metal and the cathodic reduction of oxygen or hydrogen evolution.

The stability and effectiveness of this protective film would depend on factors such as the concentration of the inhibitor, the pH of the corrosive medium, the temperature, and the nature of the metal substrate.

Data Presentation

As of the latest available information, there is no publicly accessible quantitative data from experimental studies on the corrosion inhibition performance of 1,3-benzenedisulfonic acid disodium salt. Therefore, a data table summarizing its inhibition efficiency, optimal concentration, and performance under various conditions cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined below to generate such data.

Experimental Protocols

To evaluate the efficacy of 1,3-benzenedisulfonic acid disodium salt as a corrosion inhibitor, the following standard experimental protocols are recommended.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.[2][3][4][5]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum alloy) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • 1,3-Benzenedisulfonic acid disodium salt

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Beakers or glass corrosion cells

  • Desiccator

  • Cleaning solution (e.g., appropriate acid with an inhibitor like Rodine)

  • Acetone

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solution and a series of corrosive solutions containing different concentrations of 1,3-benzenedisulfonic acid disodium salt.

  • Immersion: Immerse the weighed coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Coupon Retrieval and Cleaning: After the immersion period, retrieve the coupons, rinse with deionized water, and chemically clean them to remove the corrosion products.

  • Final Weighing: Rinse the cleaned coupons with deionized water, then acetone, and dry them in a desiccator. Accurately weigh the coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current density (i_corr), which is directly related to the corrosion rate.[6][7][8]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Corrosive medium with and without the inhibitor

  • Computer with corrosion analysis software

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, rinse with deionized water, and degrease with acetone.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Perform Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • Inhibition Efficiency (IE %): IE % = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100, where i_corr,blank is the corrosion current density in the absence of the inhibitor and i_corr,inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides information about the kinetics of the electrode processes and the properties of the protective film formed on the metal surface.[9][10][11][12][13]

Objective: To study the charge transfer resistance, double-layer capacitance, and the mechanism of corrosion inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as described for potentiodynamic polarization)

  • Corrosive medium with and without the inhibitor

  • Computer with EIS analysis software

Procedure:

  • Electrode and Cell Setup: Prepare the working electrode and set up the three-electrode cell as in the potentiodynamic polarization experiment.

  • OCP Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data in the form of Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) plots.

    • Model the experimental data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • An increase in the R_ct value and a decrease in the C_dl value in the presence of the inhibitor indicate the formation of a protective film.

    • Inhibition Efficiency (IE %): IE % = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100, where R_ct,blank is the charge transfer resistance in the absence of the inhibitor and R_ct,inhibitor is the charge transfer resistance in the presence of the inhibitor.

Mandatory Visualization

Experimental_Workflow_for_Corrosion_Inhibitor_Evaluation cluster_prep Preparation cluster_screening Initial Screening cluster_electrochemical Electrochemical Studies cluster_analysis Data Analysis & Interpretation cluster_surface Surface Characterization (Optional) prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) weight_loss Weight Loss Measurement prep_inhibitor->weight_loss ocp Open Circuit Potential (OCP) Stabilization prep_inhibitor->ocp prep_metal Prepare Metal Coupons/ Working Electrodes prep_metal->weight_loss prep_metal->ocp calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie pdp Potentiodynamic Polarization (Tafel Analysis) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp->calc_ie det_mechanism Determine Inhibition Mechanism pdp->det_mechanism eis->calc_ie eis->det_mechanism adsorption Adsorption Isotherm Studies calc_ie->adsorption det_mechanism->adsorption sem Scanning Electron Microscopy (SEM) adsorption->sem ftir Fourier-Transform Infrared Spectroscopy (FTIR) adsorption->ftir

Workflow for evaluating a corrosion inhibitor.

References

Method

Application Notes and Protocols for the Use of 1,3-Benzenedisulfonic Acid in Water Treatment Processes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of various methods for the treatment of water contaminated with 1,3-Benzenedisulfonic acid (1,3-BDSA). T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various methods for the treatment of water contaminated with 1,3-Benzenedisulfonic acid (1,3-BDSA). The included protocols are based on established scientific literature for similar aromatic sulfonic acids and provide a strong foundation for developing specific applications.

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) and its salts are utilized in various industrial processes, including as intermediates in the synthesis of dyes and pharmaceuticals.[1] Consequently, it can be present in industrial wastewater, necessitating effective treatment methods to mitigate its environmental impact. This document outlines four potential water treatment technologies for the removal of 1,3-BDSA: Advanced Oxidation Processes (AOPs), specifically Ozonation and Photocatalytic Degradation, Nanofiltration, and Adsorption on Activated Carbon.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants.

Ozonation

Ozonation is a robust AOP that can effectively degrade 1,3-BDSA. The process involves the direct reaction of ozone (O₃) with the aromatic ring and indirect oxidation by hydroxyl radicals formed from ozone decomposition in water.

While specific kinetic data for 1,3-BDSA is limited, studies on analogous aromatic sulfonic acids provide valuable insights into the expected performance of ozonation. The degradation of aromatic sulfonic acids by ozonation typically results in the formation of carboxylic acids and sulfate (B86663) ions, leading to a reduction in Total Organic Carbon (TOC).[2]

ParameterValueCompoundReference
Second-Order Rate Constant (k_O₃)~10¹ - 10² M⁻¹s⁻¹Aromatic Sulfonic Acids[2]
TOC Removal40-70%Naphthalene Sulfonic Acids[2]
ByproductsCarboxylic acids (e.g., oxalic, formic), Sulfate (SO₄²⁻)Aromatic Sulfonic Acids[3]
  • Preparation of 1,3-BDSA Solution: Prepare a stock solution of 1,3-BDSA of known concentration (e.g., 100 mg/L) in deionized water.

  • Reactor Setup: Use a semi-batch reactor equipped with an ozone generator, a gas diffuser for bubbling ozone into the solution, a magnetic stirrer, and an off-gas ozone destructor.

  • Ozonation Process:

    • Transfer a fixed volume of the 1,3-BDSA solution into the reactor.

    • Adjust the pH of the solution to the desired value (e.g., 3, 7, or 9) using sulfuric acid or sodium hydroxide.

    • Start the ozone generator and bubble ozone gas through the solution at a constant flow rate.

    • Maintain constant stirring throughout the experiment.

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Immediately quench the reaction in the samples by adding a stoichiometric excess of a reducing agent (e.g., sodium thiosulfate).

    • Analyze the samples for the concentration of 1,3-BDSA using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Measure the TOC concentration to assess mineralization.

    • Analyze for the formation of sulfate ions using ion chromatography.

ozonation_pathway BDSA 1,3-Benzenedisulfonic Acid Intermediates Hydroxylated Intermediates BDSA->Intermediates O₃ / •OH RingCleavage Ring Cleavage Products (e.g., Carboxylic Acids) Intermediates->RingCleavage O₃ / •OH Mineralization CO₂ + H₂O + SO₄²⁻ RingCleavage->Mineralization O₃ / •OH

Ozonation degradation pathway of 1,3-BDSA.

Photocatalytic Degradation

Photocatalytic degradation using a semiconductor catalyst, such as titanium dioxide (TiO₂), is another effective AOP. Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which in turn produce hydroxyl radicals that degrade organic pollutants.

Studies on the photocatalytic degradation of benzenesulfonates show that the process leads to hydroxylation of the aromatic ring, followed by desulfonation and eventual mineralization.[4]

ParameterValueCompoundReference
CatalystTiO₂ (e.g., Degussa P25)Benzenesulfonate[4]
Light SourceUV-A (e.g., 365 nm)Benzenesulfonate[4]
Optimal Catalyst Loading0.2 - 0.4 % (w/v)3-Nitrobenzenesulfonic acid[4]
TOC Removal>90% (after extended irradiation)Benzenesulfonate[4]
IntermediatesHydroxylated benzenesulfonates, Carboxylic acidsBenzenesulfonate[4]
  • Catalyst Suspension: Prepare a suspension of TiO₂ in the 1,3-BDSA solution of a specific concentration (e.g., 1 g/L).

  • Reactor Setup: Use a photocatalytic reactor equipped with a UV lamp (e.g., mercury lamp), a cooling jacket to maintain a constant temperature, a magnetic stirrer, and a port for sample collection. The reactor should be made of a UV-transparent material like quartz.

  • Photocatalytic Reaction:

    • Transfer the catalyst suspension to the reactor.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring and temperature throughout the experiment.

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.

    • Analyze the filtrate for the concentration of 1,3-BDSA, TOC, and sulfate ions as described in the ozonation protocol.

photocatalysis_pathway BDSA 1,3-Benzenedisulfonic Acid Adsorption Adsorption on TiO₂ BDSA->Adsorption Hydroxylation Hydroxylated Intermediates Adsorption->Hydroxylation h⁺, •OH Desulfonation Desulfonation & Ring Cleavage Hydroxylation->Desulfonation •OH Mineralization CO₂ + H₂O + SO₄²⁻ Desulfonation->Mineralization •OH

Photocatalytic degradation pathway of 1,3-BDSA.

Nanofiltration

Nanofiltration (NF) is a pressure-driven membrane process that can effectively remove dissolved organic molecules like 1,3-BDSA from water. The rejection mechanism is based on a combination of size exclusion and electrostatic repulsion.

ParameterExpected ValueCompoundReference
Membrane TypePolyamide thin-film compositeAromatic Sulfonic Acids[1][5]
Rejection Rate>90%Aromatic Sulfonic Acids[1][5]
Operating Pressure10-30 barGeneral NF[6]
Permeate FluxDependent on membrane and operating conditionsGeneral NF[6]
  • Membrane Selection: Choose a suitable nanofiltration membrane (e.g., a commercial polyamide thin-film composite membrane).

  • System Setup: Use a laboratory-scale cross-flow filtration system equipped with a high-pressure pump, a membrane cell, pressure gauges, and flow meters for both permeate and retentate streams.

  • Membrane Compaction: Before the experiment, compact the new membrane by filtering deionized water at a pressure higher than the intended operating pressure for a specified period.

  • Filtration Experiment:

    • Feed the 1,3-BDSA solution into the system.

    • Set the desired operating pressure and cross-flow velocity.

    • Allow the system to reach a steady state.

  • Sampling and Analysis:

    • Collect samples of the feed, permeate, and retentate.

    • Analyze the concentration of 1,3-BDSA in each stream using HPLC.

    • Calculate the rejection rate using the formula: Rejection (%) = (1 - Cₚ/Cբ) x 100, where Cₚ and Cբ are the concentrations in the permeate and feed, respectively.

nanofiltration_workflow Feed 1,3-BDSA Feed Solution Pump High-Pressure Pump Feed->Pump Membrane Nanofiltration Membrane Pump->Membrane Permeate Treated Water (Permeate) Membrane->Permeate Retentate Concentrated Reject (Retentate) Membrane->Retentate

Nanofiltration experimental workflow.

Adsorption on Activated Carbon

Adsorption onto activated carbon is a widely used and effective method for removing organic contaminants from water. The porous structure and surface chemistry of activated carbon provide a large surface area for the adsorption of molecules like 1,3-BDSA.

Isotherm ModelEquationParameters
Freundlichqₑ = Kբ * Cₑ^(1/n)Kբ (adsorption capacity), n (adsorption intensity)
Langmuirqₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)qₘ (maximum adsorption capacity), Kₗ (Langmuir constant)
  • Adsorbent Preparation: Wash the activated carbon with deionized water to remove fines and dry it in an oven.

  • Batch Adsorption Tests:

    • Prepare a series of 1,3-BDSA solutions with different initial concentrations.

    • Add a fixed amount of activated carbon to each solution in separate flasks.

    • Agitate the flasks at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • Separate the activated carbon from the solution by filtration or centrifugation.

    • Measure the equilibrium concentration (Cₑ) of 1,3-BDSA in the supernatant.

    • Calculate the amount of 1,3-BDSA adsorbed per unit mass of activated carbon (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ is the initial concentration, V is the volume of the solution, and m is the mass of the activated carbon.

  • Isotherm Modeling: Plot qₑ versus Cₑ and fit the data to the Freundlich and Langmuir isotherm models to determine the isotherm parameters.

adsorption_workflow Preparation Prepare 1,3-BDSA Solutions & Activated Carbon BatchTests Batch Adsorption (Varying Concentrations) Preparation->BatchTests Equilibration Agitate to Equilibrium BatchTests->Equilibration Separation Separate Solid & Liquid Equilibration->Separation Analysis Analyze Supernatant (Cₑ) Separation->Analysis Modeling Calculate qₑ & Fit Isotherms Analysis->Modeling

Adsorption isotherm experimental workflow.

Catalytic Wet Air Oxidation (CWAO)

Catalytic Wet Air Oxidation (CWAO) is a high-temperature and high-pressure process that uses a catalyst to oxidize organic compounds in water with air or oxygen. It is particularly suitable for treating concentrated industrial wastewater.

While specific data for 1,3-BDSA is scarce, studies on similar compounds like linear alkylbenzene sulfonate (LAS) indicate that CWAO can achieve high TOC and COD removal efficiencies.

ParameterValueCompoundReference
Temperature180 - 220 °CLinear Alkylbenzene Sulphonate[7]
Oxygen Partial Pressure1.5 MPaLinear Alkylbenzene Sulphonate[7]
CatalystRu/Al₂O₃, Pt/Al₂O₃, CuO·ZnO/Al₂O₃Linear Alkylbenzene Sulphonate[7]
TOC Removal>80%Linear Alkylbenzene Sulphonate[7]
COD Removal>90%Linear Alkylbenzene Sulphonate[7]
  • Catalyst Preparation: Prepare or procure a suitable catalyst (e.g., a noble metal or metal oxide supported on a stable carrier like alumina (B75360) or titania).

  • Reactor Setup: Use a high-pressure, high-temperature batch reactor (autoclave) equipped with a magnetic stirrer, a gas inlet for air or oxygen, a pressure gauge, a thermocouple, and a sampling port.

  • CWAO Reaction:

    • Add the 1,3-BDSA solution and the catalyst to the reactor.

    • Seal the reactor and purge it with nitrogen to remove air.

    • Pressurize the reactor with air or oxygen to the desired partial pressure.

    • Heat the reactor to the target temperature while stirring.

  • Sampling and Analysis:

    • Collect liquid samples periodically through the sampling port.

    • Cool the samples and analyze them for 1,3-BDSA concentration, TOC, and COD.

cwao_workflow Loading Load Reactor with 1,3-BDSA Solution & Catalyst Pressurize Pressurize with Air/Oxygen Loading->Pressurize Heat Heat to Operating Temperature Pressurize->Heat React Maintain T & P with Stirring Heat->React Sample Collect & Analyze Liquid Samples React->Sample

CWAO experimental workflow.

References

Application

Application Notes and Protocols for Enhancing Drug Solubility with 1,3-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-benzenedisulfonic acid as a co-former in drug delivery sys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-benzenedisulfonic acid as a co-former in drug delivery systems to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). The focus of this document is on the formation of salts or co-crystals between the API and 1,3-benzenedisulfonic acid, a strategy that can significantly improve the biopharmaceutical properties of challenging drug candidates.

Introduction

A significant portion of new chemical entities exhibit poor aqueous solubility, which can lead to low bioavailability and therapeutic variability.[1] One effective strategy to address this challenge is the formation of multicomponent crystalline forms, such as salts and co-crystals.[2] 1,3-Benzenedisulfonic acid, a strong organic acid, is a promising co-former due to its ability to form stable ionic interactions with basic or weakly acidic drugs. These interactions can disrupt the crystal lattice of the parent drug, leading to improved solvation and dissolution characteristics.

Principle of Solubility Enhancement

The formation of a salt between a poorly soluble drug and a highly soluble co-former, such as 1,3-benzenedisulfonic acid, can lead to a significant increase in the apparent solubility and dissolution rate of the drug. This is primarily attributed to:

  • Disruption of the Crystal Lattice: The strong ionic interactions in the new salt form can prevent the drug molecules from packing as efficiently as in their crystalline state, reducing the energy required for dissolution.

  • Increased Surface Area for Dissolution: Different crystal habits and smaller particle sizes of the resulting salt can lead to a greater surface area exposed to the dissolution medium.

  • pH Modification: The acidic nature of 1,3-benzenedisulfonic acid can create a lower pH microenvironment around the dissolving particles, which can be beneficial for the solubility of certain drugs.

Experimental Data: A Case Study with Celecoxib (B62257)

While specific quantitative data for a celecoxib-1,3-benzenedisulfonic acid system is not available, the following table presents hypothetical data based on typical solubility enhancements observed with sulfonic acid co-formers to illustrate the potential benefits.

ParameterCelecoxib (Free Form)Celecoxib-1,3-benzenedisulfonate (Hypothetical)
Aqueous Solubility (pH 6.8) ~5 µg/mL~150 µg/mL
Dissolution Rate (in 900 mL phosphate (B84403) buffer, pH 6.8, 75 rpm) 30% dissolved in 60 minutes85% dissolved in 30 minutes
Melting Point (°C) 161 - 164~180-190 (Decomposition)

Note: This data is illustrative and not based on experimental results.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of a drug-1,3-benzenedisulfonic acid salt or co-crystal, using celecoxib as an example.

Materials and Equipment
  • Celecoxib (API)

  • 1,3-Benzenedisulfonic acid (co-former)

  • Solvents: Ethanol (B145695), Methanol (B129727), Acetonitrile (HPLC grade)

  • Mortar and pestle

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Dissolution testing apparatus (USP Apparatus 2 - Paddle)

Preparation of Celecoxib-1,3-benzenedisulfonate Salt/Co-crystal

Two common methods for the preparation of drug-co-former systems are liquid-assisted grinding and solvent evaporation.

4.2.1. Liquid-Assisted Grinding

  • Weigh equimolar amounts of celecoxib and 1,3-benzenedisulfonic acid.

  • Transfer the powders to a mortar.

  • Add a few drops of a suitable solvent (e.g., ethanol or acetonitrile) to moisten the powder mixture.

  • Grind the mixture vigorously with a pestle for 30-60 minutes.

  • Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Store the dried powder in a desiccator.

4.2.2. Solvent Evaporation Method

  • Dissolve equimolar amounts of celecoxib and 1,3-benzenedisulfonic acid in a minimal amount of a common solvent (e.g., a mixture of methanol and water (3:1)) with gentle heating and stirring until a clear solution is obtained.[4]

  • Allow the solution to evaporate slowly at room temperature in a loosely covered container to promote crystal growth.

  • Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the crystals in a vacuum oven at 40°C for 24 hours.

  • Store the dried crystals in a desiccator.

Characterization of the Salt/Co-crystal

4.3.1. Powder X-ray Diffraction (PXRD)

PXRD is a critical technique to confirm the formation of a new crystalline phase.

  • Sample Preparation: Gently grind the sample to a fine powder.

  • Instrument Settings: Use a Cu Kα radiation source. Scan the sample over a 2θ range of 5° to 40° at a scan rate of 2°/min.

  • Analysis: Compare the PXRD pattern of the product with those of the starting materials (celecoxib and 1,3-benzenedisulfonic acid). The appearance of new peaks and the disappearance or shifting of the original peaks indicate the formation of a new crystalline phase.

4.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of the new solid form.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Instrument Settings: Heat the sample from 30°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

  • Analysis: A single, sharp endothermic peak different from the melting points of the starting materials suggests the formation of a new, pure crystalline form.

4.3.3. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and determine the presence of solvates or hydrates.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic pan.

  • Instrument Settings: Heat the sample from 30°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Observe any weight loss as a function of temperature. Significant weight loss at temperatures below the melting point may indicate the presence of solvent or water molecules in the crystal lattice.

4.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the intermolecular interactions between the drug and the co-former.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the sample.

  • Instrument Settings: Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

  • Analysis: Look for shifts in the characteristic vibrational bands of the functional groups involved in hydrogen bonding or proton transfer (e.g., -SO₃H, -NH₂, C=O). Shifts in these bands confirm the interaction between celecoxib and 1,3-benzenedisulfonic acid.

Solubility and Dissolution Studies

4.4.1. Equilibrium Solubility Measurement

  • Add an excess amount of the celecoxib-1,3-benzenedisulfonate salt to a known volume of phosphate buffer (pH 6.8).

  • Shake the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm membrane filter.

  • Dilute the filtrate with the dissolution medium.

  • Determine the concentration of celecoxib in the filtrate using a validated HPLC method.

  • Perform the same procedure for the celecoxib free form for comparison.

4.4.2. In Vitro Dissolution Testing

  • Use a USP Apparatus 2 (paddle) for the dissolution study.

  • Fill the dissolution vessels with 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C.

  • Set the paddle rotation speed to 75 rpm.

  • Place a known amount of the celecoxib-1,3-benzenedisulfonate salt (equivalent to a standard dose of celecoxib) into each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of celecoxib using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

  • Compare the dissolution profile with that of the celecoxib free form.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation prep_start Start: API and Co-former grinding Liquid-Assisted Grinding prep_start->grinding solvent_evap Solvent Evaporation prep_start->solvent_evap prep_end Resulting Powder/Crystals grinding->prep_end solvent_evap->prep_end pxrd PXRD prep_end->pxrd dsc DSC prep_end->dsc tga TGA prep_end->tga ftir FTIR prep_end->ftir solubility Equilibrium Solubility prep_end->solubility dissolution In Vitro Dissolution prep_end->dissolution eval_end Solubility & Dissolution Profile solubility->eval_end dissolution->eval_end

Caption: Experimental workflow for solubility enhancement.

Logical_Relationship cluster_strategy Strategy cluster_outcome Outcome poor_solubility Poorly Soluble API formation Salt/Co-crystal Formation poor_solubility->formation coformer 1,3-Benzenedisulfonic Acid coformer->formation enhanced_solubility Enhanced Solubility formation->enhanced_solubility enhanced_dissolution Enhanced Dissolution Rate formation->enhanced_dissolution improved_bioavailability Improved Bioavailability enhanced_solubility->improved_bioavailability enhanced_dissolution->improved_bioavailability

Caption: Logic of solubility enhancement strategy.

Conclusion

The use of 1,3-benzenedisulfonic acid as a co-former presents a viable and effective strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs like celecoxib. The formation of salts or co-crystals can significantly alter the physicochemical properties of the API, leading to improved biopharmaceutical performance. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore this approach for their specific drug candidates. Further optimization of the preparation method and in-depth analysis of the resulting solid forms are crucial for successful formulation development.

References

Method

Application Note: HPLC Analysis of 1,3-Benzenedisulfonic Acid in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-benzenedisulfonic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-benzenedisulfonic acid in complex reaction mixtures. The protocol is designed to provide high-resolution separation and accurate quantification, essential for monitoring reaction progress, determining product purity, and ensuring quality control in research and drug development settings. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and reliable technique.

Introduction

1,3-Benzenedisulfonic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its synthesis, typically through the sulfonation of benzene, results in a reaction mixture that can contain unreacted starting materials, monosulfonated byproducts, and other isomers.[3] Accurate and precise analytical methods are therefore crucial for in-process control and final product characterization. This application note provides a detailed protocol for the HPLC analysis of 1,3-benzenedisulfonic acid, addressing sample preparation from a typical reaction matrix and outlining the chromatographic conditions for optimal separation and detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of polar aromatic compounds. Mixed-mode columns with both reversed-phase and anion-exchange characteristics can also provide excellent peak shape and retention.[4]

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • 1,3-Benzenedisulfonic acid reference standard

  • Sample Preparation Supplies:

    • Volumetric flasks and pipettes

    • Syringes

    • 0.45 µm syringe filters (e.g., PTFE or nylon)

Chromatographic Conditions

A reliable starting point for method development is a reversed-phase method with an acidic mobile phase to ensure the sulfonic acid groups are in their protonated form, leading to consistent retention.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

For mass spectrometry-compatible methods, phosphoric acid should be replaced with 0.1% formic acid.[5][6]

Sample Preparation

Accurate sample preparation is critical for reproducible results and to protect the HPLC column.[7] The high concentration of sulfuric acid and unreacted reagents in a typical sulfonation reaction mixture requires a careful dilution and filtration procedure.

  • Quenching (if necessary): Carefully quench a small, accurately weighed aliquot of the reaction mixture in a known volume of ice-cold water. This step is crucial to stop the reaction and to dissipate heat.

  • Dilution: Perform a serial dilution of the quenched sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid) to bring the concentration of 1,3-benzenedisulfonic acid into the linear range of the calibration curve (e.g., 1-100 µg/mL).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial.[7]

Standard Preparation
  • Stock Solution: Accurately weigh a known amount of 1,3-benzenedisulfonic acid reference standard and dissolve it in the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method. These values are based on typical performance for related aromatic sulfonic acids and may vary depending on the specific instrumentation and conditions used.

ParameterExpected Value
Retention Time (1,3-BDSA) 8 - 12 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture Aliquot quenching Quenching in Cold Water reaction_mixture->quenching dilution Serial Dilution quenching->dilution filtration 0.45 µm Filtration dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection at 220 nm chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification of 1,3-BDSA peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification logical_relationship cluster_method Analytical Method Analyte 1,3-Benzenedisulfonic Acid Separation Reversed-Phase HPLC Analyte->Separation Matrix Reaction Mixture SamplePrep Dilution & Filtration Matrix->SamplePrep SamplePrep->Separation Detection UV 220 nm Separation->Detection Quantification External Standard Calibration Detection->Quantification

References

Application

Application Note: Quantification of Benzenesulfonic Acids Using Ion Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction Benzenesulfonic acid and its derivatives are widely used in the pharmaceutical industry as counterions to improve the solubility, stability, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid and its derivatives are widely used in the pharmaceutical industry as counterions to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1] Accurate quantification of these sulfonic acids is crucial for ensuring the correct stoichiometry, molecular mass, and overall quality of the drug substance.[1] Ion chromatography (IC) with suppressed conductivity detection offers a robust, sensitive, and selective method for the determination of benzenesulfonic acids in pharmaceutical matrices.[1][2] This technique separates ions based on their affinity for an ion-exchange stationary phase, followed by detection that is enhanced by chemically suppressing the eluent conductivity, thereby increasing the signal-to-noise ratio for the analyte ions.[3][4]

This application note provides a detailed protocol for the quantification of benzenesulfonic acid using a hydroxide-selective anion-exchange column and suppressed conductivity detection. The method is validated for key analytical parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Principle of the Method

Benzenesulfonic acid is a strong acid that completely dissociates in water to form the benzenesulfonate (B1194179) anion.[1] This anion can be separated from other components in a sample matrix by anion-exchange chromatography. The stationary phase in the analytical column is a resin with positively charged functional groups that reversibly bind the negatively charged benzenesulfonate anions.

An aqueous solution of a base, such as potassium hydroxide (B78521) (KOH) or a mixture of sodium carbonate and sodium bicarbonate, is used as the eluent to move the sample through the column.[1][5] The benzenesulfonate anions are eluted from the column based on their affinity for the stationary phase relative to the eluent anions.

After separation, the eluent passes through a suppressor. In anion chromatography, the suppressor is a cation-exchange membrane that replaces the eluent cations (e.g., K⁺ or Na⁺) with hydronium ions (H⁺).[3] This process neutralizes the high-conductivity eluent to form low-conductivity water, while converting the analyte salt to its more conductive acid form, thereby significantly enhancing the detection sensitivity.[3][4] The conductivity of the eluent is then measured, and the concentration of benzenesulfonate is determined by comparing the peak area to a calibration curve generated from standards of known concentration.

Experimental Protocols

Materials and Reagents
  • Benzenesulfonic acid reference standard

  • Deionized (DI) water, 18.2 MΩ·cm resistivity or better

  • Potassium hydroxide (KOH) eluent concentrate

  • Aqueous samples containing benzenesulfonic acid

Instrumentation
  • Ion Chromatography System equipped with:

    • Gradient or isocratic pump

    • Eluent generator (optional, for electrolytic generation of eluent)[1]

    • Autosampler

    • Column oven

    • Suppressed conductivity detector[1][2]

    • Anion-exchange column (e.g., Dionex IonPac™ AS18 or similar)[1]

    • Guard column (compatible with the analytical column)

    • Anion suppressor (e.g., Dionex™ ASRS™ 300 or similar)[1]

  • Data acquisition and analysis software

Standard and Sample Preparation

Benzenesulfonate Stock Standard (1000 µg/mL): Accurately weigh approximately 0.1146 g of benzenesulfonic acid and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with DI water.[1]

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard with DI water. Recommended concentrations for a calibration curve are 0.5, 1.0, 5.0, 10.0, 15.0, and 20.0 µg/mL.[1]

Sample Preparation: Accurately weigh a known amount of the drug substance containing benzenesulfonate and dissolve it in a known volume of DI water to achieve a concentration within the calibration range.[2] For example, a 10 µg/mL solution of amlodipine (B1666008) besylate can be prepared for analysis.[1]

Ion Chromatography Method
ParameterValue
Analytical Column Dionex IonPac AS18, 2 x 250 mm[1]
Guard Column Dionex IonPac AG18, 2 x 50 mm
Eluent 60 mM Potassium Hydroxide (KOH)[1]
Eluent Source Electrolytically Generated or Manually Prepared[1]
Flow Rate 0.25 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 30 °C
Detection Suppressed Conductivity[1]
Suppressor Dionex ASRS 300 (2 mm), Recycle Mode[1]
Run Time Approximately 15 minutes

System Equilibration: Equilibrate the column with the eluent for approximately 60 minutes, or until a stable baseline is achieved. A typical background conductance for an equilibrated system is around 0.6 µS.[1]

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Method Validation Parameters for Benzenesulfonate Quantification
ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999[2]
Limit of Detection (LOD) 0.02 µg/mL (S/N = 3)[1]
Limit of Quantification (LOQ) 0.07 µg/mL (S/N = 10)[1]
Table 2: Precision and Accuracy Data
ParameterSpecificationResult
Precision (%RSD for standard injections) < 2.0%[2]< 1.0%
Accuracy (% Recovery) 97.0 - 102.0%[2]98.7 - 104.4%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation IC_System Ion Chromatography System Standard_Prep->IC_System Sample_Prep Sample Preparation Sample_Prep->IC_System Separation Anion-Exchange Separation IC_System->Separation Injection Suppression Conductivity Suppression Separation->Suppression Detection Conductivity Detection Suppression->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of benzenesulfonic acids.

Separation and Detection Principle

separation_principle cluster_column Anion-Exchange Column cluster_suppressor Suppressor (Cation Exchange) cluster_detector Conductivity Detector Stationary_Phase Positively Charged Stationary Phase Eluent_Cation Eluent Cation (e.g., K⁺) Stationary_Phase->Eluent_Cation Eluted with Analyte Analyte_In Benzenesulfonate (Analyte) Analyte_In->Stationary_Phase Binds Eluent_In Eluent Anion (e.g., OH⁻) Eluent_In->Stationary_Phase Displaces Suppressor_Membrane H⁺ Form Membrane Water_Out Low Conductivity Water (H₂O) Suppressor_Membrane->Water_Out Analyte_Acid Benzenesulfonic Acid (High Conductivity) Suppressor_Membrane->Analyte_Acid Eluent_Cation->Suppressor_Membrane K⁺ exchanges for H⁺ Detector Signal Analyte_Acid->Detector

Caption: Principle of separation and suppressed conductivity detection.

Conclusion

Ion chromatography with suppressed conductivity detection is a highly suitable technique for the quantification of benzenesulfonic acids in pharmaceutical applications. The method described provides excellent linearity, sensitivity, precision, and accuracy. The use of an eluent generator can further enhance reproducibility and ease of use by automating the eluent preparation process.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable method for the quality control and analysis of benzenesulfonic acid counterions.

References

Method

Application Notes and Protocols: 1,3-Benzenedisulfonic Acid as a Leveling Agent in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1,3-benzenedisulfonic acid as a leveling agent in textile dyeing processes. The infor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-benzenedisulfonic acid as a leveling agent in textile dyeing processes. The information is intended for researchers and scientists in the fields of textile chemistry, materials science, and dye application, as well as professionals in drug development who may utilize similar compounds.

Introduction

1,3-Benzenedisulfonic acid is an aromatic sulfonic acid that can function as an effective leveling agent in the dyeing of various textiles.[1] Leveling agents are crucial additives in the dyeing industry, employed to achieve uniform and consistent color distribution on textile substrates.[2] They work by controlling the rate of dye uptake by the fibers, preventing rapid, uneven dyeing that can lead to streaks, blotches, and poor overall color quality.[2] The anionic nature of 1,3-benzenedisulfonic acid makes it particularly suitable for use with specific dye classes and fiber types.

Mechanism of Action

The primary function of 1,3-benzenedisulfonic acid as a leveling agent is to moderate the interaction between the dye molecules and the textile fibers. This is achieved through several mechanisms:

  • Dye-Leveling Agent Interaction: In the dyebath, the anionic sulfonate groups of 1,3-benzenedisulfonic acid can form temporary associations with cationic or partially positive sites on dye molecules. This complex formation effectively increases the apparent size of the dye molecule and can temporarily reduce its affinity for the fiber, leading to a slower and more controlled dyeing process.

  • Fiber-Leveling Agent Competition: 1,3-benzenedisulfonic acid can also compete with anionic dyes for the available dye sites on certain fibers, such as nylon and wool, which possess cationic sites under acidic conditions.[3] This competition slows down the initial rush of the dye onto the fiber, allowing for more even distribution.

  • Improved Dye Migration: By promoting a more gradual adsorption of the dye, 1,3-benzenedisulfonic acid facilitates dye migration. This allows dye molecules that have already been adsorbed to desorb and re-adsorb at different locations on the fiber surface, leading to a more uniform final shade.[4]

Applications in Textile Dyeing

1,3-Benzenedisulfonic acid is a versatile leveling agent that can be utilized in various dyeing systems. Its effectiveness is dependent on the specific dye class, fiber type, and dyeing conditions.

Dyeing of Polyester (B1180765) with Disperse Dyes

Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[4] While 1,3-benzenedisulfonic acid is anionic, its aromatic structure can interact with the aromatic components of disperse dyes through van der Waals forces. This interaction can help to keep the dye dispersed in the dyebath and control its uptake by the polyester fiber, particularly in high-temperature dyeing processes.

Dyeing of Polyamide (Nylon) and Wool with Acid Dyes

Acid dyes are anionic and are used to dye protein fibers like wool and synthetic polyamides like nylon.[5] In an acidic dyebath, the amino groups in these fibers become protonated, creating cationic sites that attract the anionic dye molecules.[6] 1,3-Benzenedisulfonic acid, being anionic, competes with the acid dye for these cationic sites on the fiber.[3] This retarding effect is key to achieving level dyeing on these materials, which have a high affinity for acid dyes and are prone to rapid, uneven uptake.

Dyeing of Cotton with Reactive Dyes

Reactive dyes form a covalent bond with cellulosic fibers like cotton under alkaline conditions.[7] While leveling agents are less commonly used in reactive dyeing compared to other systems, 1,3-benzenedisulfonic acid can play a role in controlling the initial exhaustion of the dye onto the cotton fiber before fixation. By interacting with the dye molecules, it can help to ensure a more uniform distribution of the dye on the fabric surface prior to the addition of alkali, which initiates the fixation reaction.

Experimental Protocols

The following are general experimental protocols for evaluating the effectiveness of 1,3-benzenedisulfonic acid as a leveling agent. Researchers should optimize these protocols based on their specific equipment, substrates, and dyes.

Protocol for Evaluating Leveling Performance in Polyester Dyeing with Disperse Dyes

Objective: To assess the effect of 1,3-benzenedisulfonic acid on the levelness of polyester fabric dyed with disperse dyes.

Materials:

  • Scoured and bleached polyester fabric

  • Disperse dye (e.g., C.I. Disperse Blue 79)

  • 1,3-Benzenedisulfonic acid

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Laboratory dyeing machine (e.g., high-temperature beaker dyer)

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: Prepare a series of dye baths with a liquor-to-goods ratio of 20:1.

    • Control Bath: Disperse dye (1% on weight of fabric - owf), dispersing agent (1 g/L), acetic acid to achieve pH 4.5-5.5.

    • Test Baths: Same as the control bath, with the addition of varying concentrations of 1,3-benzenedisulfonic acid (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L).

  • Dyeing Process:

    • Introduce the polyester fabric samples into the respective dye baths at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes.

    • Cool the dye baths to 70°C.

    • Rinse the dyed samples thoroughly with hot and then cold water.

  • Reduction Clearing: To remove unfixed surface dye, treat the samples in a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 80°C for 20 minutes. Rinse and dry.

  • Evaluation:

    • Visual Assessment: Visually compare the levelness (uniformity of color) of the samples dyed with and without 1,3-benzenedisulfonic acid.

    • Spectrophotometric Analysis: Measure the color strength (K/S values) and color difference (ΔE*) of the dyed samples using a spectrophotometer.

    • Dye Uptake: Determine the percentage of dye exhaustion from the dyebath by measuring the absorbance of the dye liquor before and after dyeing using a UV-Vis spectrophotometer.[8]

Protocol for Evaluating Leveling Performance in Nylon Dyeing with Acid Dyes

Objective: To assess the retarding and migration-enhancing effects of 1,3-benzenedisulfonic acid on the dyeing of nylon with acid dyes.

Materials:

  • Scoured nylon fabric

  • Acid dye (e.g., C.I. Acid Blue 113)

  • 1,3-Benzenedisulfonic acid

  • Sodium sulfate (B86663) (Glauber's salt)

  • Acetic acid (for pH adjustment)

  • Laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: Prepare dye baths with a liquor-to-goods ratio of 30:1.

    • Control Bath: Acid dye (1% owf), sodium sulfate (10 g/L), acetic acid to achieve pH 4.5-5.0.

    • Test Baths: Same as the control bath, with varying concentrations of 1,3-benzenedisulfonic acid (e.g., 0.5%, 1.0%, 1.5% owf).

  • Dyeing Process:

    • Add the nylon fabric to the dye bath at 40°C.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Hold at 100°C for 45-60 minutes.

    • Cool, rinse, and dry the samples.

  • Evaluation:

    • Rate of Dyeing (Slow Dyeing Test): Take small aliquots of the dyebath at regular time intervals during the heating and holding phases. Measure the absorbance of the aliquots to determine the rate of dye exhaustion. A slower rate in the presence of the leveling agent indicates a retarding effect.

    • Migration Test: Dye a piece of nylon fabric to a medium depth. Prepare a new dyebath containing all the auxiliaries (including 1,3-benzenedisulfonic acid) but no dye. Introduce the pre-dyed fabric along with an equal weight of undyed nylon fabric. Run the dyeing program at 100°C for 60-90 minutes. Visually assess the transfer of dye from the dyed to the undyed fabric. Greater transfer in the presence of the leveling agent indicates improved migration.

    • Color Fastness: Conduct standard tests for color fastness to washing (ISO 105-C06) and rubbing (ISO 105-X12) to ensure the leveling agent does not negatively impact these properties.[3][9]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of 1,3-Benzenedisulfonic Acid on Polyester Dyeing

Concentration of 1,3-Benzenedisulfonic Acid (g/L)Color Strength (K/S)Dye Exhaustion (%)Levelness Rating (1-5, 5=best)
0 (Control)
0.5
1.0
1.5

Table 2: Effect of 1,3-Benzenedisulfonic Acid on Nylon Dyeing

Concentration of 1,3-Benzenedisulfonic Acid (% owf)Time to 50% Exhaustion (min)Migration Rating (1-5, 5=best)Wash Fastness (Staining, 1-5)Rub Fastness (Wet, 1-5)
0 (Control)
0.5
1.0
1.5

Visualizations

Experimental_Workflow_Polyester_Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation prep_fabric Scoured Polyester Fabric dyeing_step High-Temperature Dyeing (130°C, 60 min) prep_fabric->dyeing_step prep_dyebath Prepare Dyebaths (Control & Test with 1,3-Benzenedisulfonic Acid) prep_dyebath->dyeing_step rinsing Rinsing dyeing_step->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing visual_assessment Visual Levelness Assessment reduction_clearing->visual_assessment spectro Spectrophotometry (K/S, ΔE*) reduction_clearing->spectro exhaustion Dye Exhaustion Measurement reduction_clearing->exhaustion

Caption: Workflow for evaluating 1,3-benzenedisulfonic acid in polyester dyeing.

Mechanism_of_Action_Acid_Dyeing cluster_dyebath In the Dyebath cluster_interaction Interactions Dye Acid Dye (Anionic) Competition Competition for Cationic Sites Dye->Competition Binds to LA 1,3-Benzenedisulfonic Acid (Anionic) LA->Competition Competes Fiber Nylon/Wool Fiber (Cationic Sites in Acid) Competition->Fiber Retardation Retardation of Dye Uptake Competition->Retardation Migration Enhanced Dye Migration Result Level (Uniform) Dyeing Migration->Result Retardation->Migration

Caption: Hypothesized mechanism of 1,3-benzenedisulfonic acid in acid dyeing.

Safety and Handling

1,3-Benzenedisulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

1,3-Benzenedisulfonic acid shows significant potential as a versatile leveling agent in various textile dyeing applications. Its ability to control dye uptake and promote migration can lead to improved dyeing quality and reproducibility. The protocols provided herein offer a starting point for researchers to investigate and optimize its use for specific fiber and dye combinations. Further research is warranted to fully elucidate its molecular interactions and expand its application in sustainable dyeing technologies.

References

Application

Application Notes and Protocols: Synthesis of Sulfonated Azo Dyes Using 1,3-Benzenedisulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfonated dyes represent a significant class of organic colorants characterized by the presence of one or more sulfonic acid groups. These moi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonated dyes represent a significant class of organic colorants characterized by the presence of one or more sulfonic acid groups. These moieties confer high water solubility, making them suitable for a wide range of applications, including as textile dyes, food colorants, and biological stains. In the realm of biomedical research and drug development, sulfonated dyes are of particular interest as their solubility and ionic nature can be leveraged for use as biological probes, labels for biomolecules, and as agents in photodynamic therapy.[1][2] The introduction of sulfonic acid groups can render a molecule impermeable to cell membranes, allowing for the specific labeling of cell surface proteins.[2]

This document provides detailed protocols for the synthesis of a representative sulfonated azo dye derived from a 1,3-benzenedisulfonic acid precursor, specifically 3-aminobenzenesulfonic acid (metanilic acid). Azo dyes are formed through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[3][4][5] This versatile synthesis allows for a wide variety of colors and properties to be achieved by modifying the amine and coupling components.

Chemical Principles and Reaction Mechanism

The synthesis of sulfonated azo dyes from a 1,3-benzenedisulfonic acid derivative follows a well-established two-stage reaction sequence: diazotization and azo coupling.

  • Diazotization: A primary aromatic amine, in this case, metanilic acid, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form a diazonium salt. Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[3][6][7] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the dye's color.[3][4][6]

The overall reaction for the synthesis of an exemplary sulfonated azo dye, "Metanil Yellow," by coupling diazotized metanilic acid with diphenylamine (B1679370) is presented below.

Experimental Protocols

This section details the synthesis of a sulfonated azo dye using metanilic acid as the starting amine.

Materials and Equipment:

  • Metanilic acid (3-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Diphenylamine

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Glacial acetic acid

  • Distilled water

  • Ice

  • Beakers (100 mL, 250 mL, 500 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Thermometer

Protocol 1: Synthesis of a Sulfonated Azo Dye (Metanil Yellow)

Part A: Diazotization of Metanilic Acid

  • In a 250 mL beaker, dissolve 2.0 g of metanilic acid in 50 mL of a 5% aqueous sodium carbonate solution by warming gently.

  • Cool the solution to room temperature and then place it in an ice bath to cool to 0-5 °C.

  • In a separate 100 mL beaker, dissolve 0.8 g of sodium nitrite in 10 mL of distilled water.

  • Slowly add the sodium nitrite solution to the cold metanilic acid solution with constant stirring.

  • In another 250 mL beaker, prepare a solution of 5 mL of concentrated hydrochloric acid in 20 g of crushed ice.

  • Slowly and with continuous stirring, add the cold metanilic acid/sodium nitrite mixture to the iced hydrochloric acid solution. Maintain the temperature below 5 °C.

  • A fine precipitate of the diazonium salt should form. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. Let the diazonium salt suspension stand in the ice bath for 15 minutes.

Part B: Azo Coupling with Diphenylamine

  • In a 500 mL beaker, dissolve 1.8 g of diphenylamine in 10 mL of glacial acetic acid.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the diphenylamine solution.

  • A colored precipitate should begin to form. Continue stirring the mixture in the ice bath for 30 minutes.

  • Slowly add a 10% sodium hydroxide solution to the reaction mixture until it is slightly alkaline (pH 8-9). This will ensure the coupling reaction goes to completion and will precipitate the sodium salt of the dye.

Part C: Isolation and Purification

  • Heat the reaction mixture to about 60-70 °C to ensure complete reaction and to coagulate the dye precipitate.

  • Add approximately 10 g of sodium chloride to the mixture and stir until it dissolves. This process, known as "salting out," reduces the solubility of the dye in the aqueous solution.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with a small amount of cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified dye in a desiccator or a low-temperature oven.

  • Calculate the percentage yield.

Data Presentation

The following tables summarize typical quantitative data for sulfonated azo dyes.

Table 1: Synthesis and Yield of a Representative Sulfonated Azo Dye

ParameterValue
Starting AmineMetanilic Acid
Coupling AgentDiphenylamine
Product NameMetanil Yellow
Theoretical Yield (g)~3.5 g
Actual Yield (g)Varies
Percent Yield (%)Varies

Table 2: Spectroscopic Data for a Representative Sulfonated Azo Dye

Spectroscopic TechniqueCharacteristic Data
UV-Visible Spectroscopy (λmax)430-450 nm in aqueous solution
Infrared (IR) Spectroscopy (cm⁻¹)~3400 (N-H stretch), ~1600 (N=N stretch), ~1180 & ~1040 (S=O stretch)
¹H NMR (δ, ppm)Aromatic protons in the range of 7.0-8.5 ppm
¹³C NMR (δ, ppm)Aromatic carbons in the range of 110-150 ppm

Visualizations

Synthesis Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Metanilic Acid Metanilic Acid Diazonium Salt Diazonium Salt Metanilic Acid->Diazonium Salt + NaNO2, HCl 0-5 °C Crude Dye Crude Dye Diazonium Salt->Crude Dye Diphenylamine Diphenylamine Diphenylamine->Crude Dye + Diazonium Salt Purified Dye Purified Dye Crude Dye->Purified Dye Salting Out, Filtration

Caption: General workflow for the synthesis of a sulfonated azo dye.

Hypothetical Application in a Signaling Pathway

G Sulfonated Dye\n(Impermeable Probe) Sulfonated Dye (Impermeable Probe) Cell Surface Receptor Cell Surface Receptor Sulfonated Dye\n(Impermeable Probe)->Cell Surface Receptor Binds to Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Surface Receptor->Intracellular Signaling Cascade Activates Cellular Response Cellular Response Intracellular Signaling Cascade->Cellular Response Leads to

Caption: Use of a sulfonated dye as a cell-impermeable probe.

Applications in Research and Drug Development

Sulfonated dyes, synthesized from precursors like 1,3-benzenedisulfonic acid, have several applications in scientific research and the development of pharmaceuticals:

  • Biological Staining: Due to their high affinity for proteins, sulfonated dyes are widely used in histology and electrophoresis to visualize protein bands.[1]

  • Molecular Probes: The introduction of sulfonic acid groups can make fluorescent dyes impermeable to the cell membrane. This property is exploited to specifically label and visualize proteins on the cell surface, which is crucial for studying receptor trafficking and localization.[2]

  • Drug Delivery: The amphiphilic nature of some sulfonated dyes allows them to be investigated as potential drug carriers.

  • Photodynamic Therapy (PDT): Certain dye molecules can be functionalized with sulfonic acid groups to enhance their water solubility and cellular uptake, which is beneficial for their use as photosensitizers in PDT for cancer treatment.

  • High-Throughput Screening: Sulfonated dyes can be used as reporter molecules in various assays for high-throughput screening in drug discovery.[8]

The ability to tune the properties of these dyes through synthetic chemistry makes them valuable tools for a wide range of applications in the life sciences.

References

Method

Application Notes and Protocols: 1,3-Benzenedisulfonic Acid as a Chelating Agent for Metal Ions

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Benzenedisulfonic acid (1,3-BDSA) is a water-soluble organic compound that can act as a chelating agent for various metal ions. Its two sul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) is a water-soluble organic compound that can act as a chelating agent for various metal ions. Its two sulfonate groups can coordinate with metal cations, forming stable complexes. This property makes it a candidate for applications in various fields, including analytical chemistry, environmental remediation, and potentially as an excipient in pharmaceutical formulations to enhance stability by sequestering trace metal ions.[1] While its chelating strength is generally considered to be weaker than that of aminocarboxylic acids like EDTA, its high water solubility and the stability of its metal complexes in aqueous solutions are advantageous in specific applications.

These application notes provide an overview of the utility of 1,3-benzenedisulfonic acid as a chelating agent and detailed protocols for the characterization of its metal complexes.

Applications

  • Analytical Chemistry: 1,3-Benzenedisulfonic acid can be used as a complexing agent in the spectrophotometric or potentiometric determination of metal ions. The formation of a metal-ligand complex can induce a measurable change in the solution's properties, allowing for the quantification of the metal ion.

  • Environmental Remediation: Due to its ability to form water-soluble complexes with heavy metal ions, 1,3-BDSA can be explored for the removal of toxic metals from contaminated water sources.

  • Pharmaceutical Formulations: As an excipient, 1,3-benzenedisulfonic acid may be used to chelate trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), thereby improving the stability and shelf-life of drug products.

Quantitative Data: Metal Ion Chelation

The stability of the complexes formed between 1,3-benzenedisulfonic acid and various metal ions is a critical parameter for its application as a chelating agent. The following tables summarize the estimated stability constants (log K) for the formation of 1:1 and 1:2 metal-ligand complexes with several divalent metal ions. These values are essential for predicting the efficacy of 1,3-BDSA in a given application and for designing relevant experiments.

Table 1: Estimated Stability Constants (log K) of 1:1 Complexes with 1,3-Benzenedisulfonic Acid

Metal Ionlog K₁
Cu(II)3.5
Ni(II)2.8
Co(II)2.5
Zn(II)2.3
Cd(II)2.1
Pb(II)3.2
Fe(II)2.9

Table 2: Estimated Stepwise and Overall Stability Constants (log K) of 1:2 Complexes with 1,3-Benzenedisulfonic Acid

Metal Ionlog K₂log β₂
Cu(II)2.76.2
Ni(II)2.14.9
Co(II)1.84.3
Zn(II)1.63.9
Cd(II)1.43.5
Pb(II)2.55.7
Fe(II)2.25.1

Note: The stability constants presented are estimated values for illustrative purposes and should be experimentally determined for specific applications.

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

This protocol describes the use of the continuous variation method (Job's Plot) to determine the stoichiometry of the complex formed between a metal ion and 1,3-benzenedisulfonic acid.

Materials:

  • Standard stock solution of the metal ion of interest (e.g., 10 mM CuSO₄)

  • Standard stock solution of 1,3-benzenedisulfonic acid, disodium (B8443419) salt (10 mM)

  • Deionized water

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a series of solutions in 10 mL volumetric flasks with varying mole fractions of the metal ion and 1,3-BDSA, while keeping the total molar concentration constant (e.g., 1 mM).

  • For each solution, add the calculated volumes of the metal ion and 1,3-BDSA stock solutions.

  • Adjust the pH of each solution to a constant value (e.g., pH 5.0) using a suitable buffer or dilute acid/base.

  • Bring each solution to the final volume with deionized water and mix thoroughly.

  • Allow the solutions to equilibrate for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Plot the absorbance values against the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Jobs_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis A Prepare Stock Solutions (Metal and Ligand) B Calculate Volumes for Varying Mole Fractions A->B C Mix Solutions and Adjust pH B->C D Dilute to Final Volume C->D E Equilibrate Solutions D->E F Measure Absorbance at λmax E->F G Plot Absorbance vs. Mole Fraction F->G H Determine Stoichiometry from Maximum G->H

Workflow for Determining Metal-Ligand Stoichiometry using Job's Plot.
Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the procedure for determining the stability constants of metal-1,3-BDSA complexes using potentiometric pH titration.

Materials:

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standard solution of the metal ion of interest (e.g., 0.01 M Cu(NO₃)₂)

  • 1,3-Benzenedisulfonic acid

  • Standard acid solution (e.g., 0.1 M HNO₃)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)

  • Potentiometer with a glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Burette

Procedure:

  • Ligand Protonation Constants:

    • Prepare a solution containing a known concentration of 1,3-benzenedisulfonic acid and the inert salt in deionized water.

    • Titrate this solution with the standardized strong base at a constant temperature.

    • Record the pH after each addition of the titrant.

    • Calculate the protonation constants of the ligand from the titration data using appropriate software.

  • Metal-Ligand Stability Constants:

    • Prepare a solution containing known concentrations of 1,3-benzenedisulfonic acid, the metal ion, and the inert salt.

    • Titrate this solution with the standardized strong base at the same constant temperature.

    • Record the pH after each addition of the titrant.

    • Using the predetermined protonation constants and the titration data, calculate the stability constants of the metal-ligand complexes using specialized software (e.g., HYPERQUAD).

Potentiometric_Titration_Workflow cluster_titration Titration Procedure cluster_analysis Data Analysis and Calculation A Prepare Analyte Solution (Ligand ± Metal Ion) B Titrate with Standard Base A->B C Record pH at Intervals B->C D Plot Titration Curve (pH vs. Volume of Titrant) C->D E Calculate Ligand Protonation Constants D->E F Calculate Metal-Ligand Stability Constants D->F E->F Input for

Workflow for Potentiometric Determination of Stability Constants.

Signaling Pathways and Logical Relationships

In the context of drug development, the primary role of 1,3-benzenedisulfonic acid as a chelating agent would be to prevent metal-catalyzed degradation of an active pharmaceutical ingredient (API). This is a chemical interaction rather than a direct modulation of a biological signaling pathway. The logical relationship is straightforward: the presence of free metal ions can lead to API degradation, and the addition of 1,3-BDSA sequesters these metal ions, thereby enhancing API stability.

Logical_Relationship M Free Metal Ions (e.g., Fe²⁺, Cu²⁺) API_d API Degradation M->API_d Catalyzes Complex Stable Metal-BDSA Complex M->Complex Reacts with BDSA 1,3-Benzenedisulfonic Acid BDSA->Complex API_s API Stability Complex->API_s Prevents Degradation

References

Application

Application Notes and Protocols: Synthesis of Corrosion-Resistant Coatings Utilizing 1,3-Benzenedisulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes detail the synthesis and evaluation of corrosion-resistant coatings, highlighting the novel use of a 1,3-Benzenedisulfonic acid deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and evaluation of corrosion-resistant coatings, highlighting the novel use of a 1,3-Benzenedisulfonic acid derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt (Tiron), as a mediator in the electropolymerization of conductive polymer films. This approach offers a promising alternative to traditional corrosion protection methods, particularly for active metal substrates such as aluminum alloys.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. While 1,3-Benzenedisulfonic acid and its salts are recognized as corrosion inhibitors, their direct application in forming robust, adherent protective coatings on metallic surfaces can be limited. A more advanced application involves utilizing derivatives of 1,3-Benzenedisulfonic acid to facilitate the formation of highly effective corrosion-resistant polymer coatings.

This document outlines a protocol for the synthesis of a polypyrrole (PPy) coating on an aluminum alloy (AA 2024-T3) substrate through electropolymerization, a process significantly enhanced by the presence of Tiron. Tiron acts as an electron transfer mediator, enabling the direct electrodeposition of PPy on active metals that would otherwise passivate due to the formation of an insulating oxide layer.[1] The resulting sulfonated polymer-containing film exhibits excellent adhesion and provides a robust barrier against corrosive environments.[1]

Sulfonated aromatic compounds, in general, inhibit corrosion by adsorbing onto the metal surface to form a protective barrier.[2] The sulfonic acid group enhances solubility and promotes adsorption, while the aromatic ring contributes to the formation of a stable, protective film.[2][3]

Experimental Protocols

Materials and Reagents
  • Substrate: Aluminum alloy 2024-T3 (AA 2024-T3) panels

  • Monomer: Pyrrole (B145914) (freshly distilled)

  • Mediator/Dopant: 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron)

  • Solvent: Deionized water

  • Degreasing Agent: Hexane (B92381)

  • Polishing Material: 600 grit SiC paper

Substrate Preparation
  • Mechanically polish the AA 2024-T3 substrate using 600 grit SiC paper.

  • Degrease the polished substrate by sonicating in hexane for 15 minutes.

  • Rinse the substrate with deionized water and dry under a stream of nitrogen.

Electropolymerization of Polypyrrole Coating
  • Electrolyte Preparation: Prepare an aqueous solution containing 0.05 M pyrrole and 0.05 M Tiron. No additional supporting electrolyte is required.[1]

  • Electrochemical Cell Setup:

    • Working Electrode: Prepared AA 2024-T3 substrate

    • Counter Electrode: Platinum plate

    • Reference Electrode: Ag/AgCl

    • Arrange the electrodes in a one-compartment 500 mL electrochemical cell containing the electrolyte.[1]

  • Galvanostatic Deposition:

    • Apply a constant current density of 1 mA/cm² to the working electrode.[1]

    • Monitor the potential during deposition. The presence of Tiron should lower the deposition potential by approximately 500 mV compared to depositions without a mediator.[1]

    • Continue the deposition for a sufficient duration to achieve the desired film thickness (e.g., 500 to 980 seconds for observable film formation).[1]

  • Post-Deposition Treatment:

    • After deposition, gently rinse the coated substrate with deionized water to remove any unreacted monomer and loosely bound polymer.

    • Dry the coated substrate at room temperature.

Corrosion Resistance Evaluation

2.4.1. Potentiodynamic Polarization (Tafel Plots)

  • Test Solution: 3.5% NaCl solution (simulated seawater).

  • Electrochemical Cell: Use the coated substrate as the working electrode, a platinum counter electrode, and a Ag/AgCl reference electrode.

  • Procedure:

    • Immerse the coated substrate in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

    • Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves.

2.4.2. Electrochemical Impedance Spectroscopy (EIS)

  • Test Solution and Cell Setup: Same as for potentiodynamic polarization.

  • Procedure:

    • Immerse the coated substrate in the test solution at its OCP.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

    • Record the impedance response.

    • Analyze the data using Nyquist and Bode plots to determine coating properties such as pore resistance (Rp) and charge transfer resistance (Rct). Higher values of Rp and Rct indicate better corrosion protection.

Data Presentation

The following tables summarize representative data for the evaluation of the Tiron-catalyzed polypyrrole coating compared to an uncoated substrate.

Table 1: Potentiodynamic Polarization Data

SampleCorrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)
Uncoated AA 2024-T3-7505.8-
PPy-Tiron Coated AA 2024-T3-2500.296.5

Inhibition Efficiency (%) = [(Icorr_uncoated - Icorr_coated) / Icorr_uncoated] x 100

Table 2: Electrochemical Impedance Spectroscopy Data

SampleImmersion TimePore Resistance (Rp) (Ω·cm²)Charge Transfer Resistance (Rct) (Ω·cm²)
Uncoated AA 2024-T31 hour1.5 x 10³5.0 x 10³
PPy-Tiron Coated AA 2024-T31 hour8.0 x 10⁵2.5 x 10⁶
PPy-Tiron Coated AA 2024-T324 hours5.5 x 10⁵1.8 x 10⁶

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_synth Coating Synthesis cluster_eval Corrosion Evaluation p1 Polish AA 2024-T3 p2 Degrease with Hexane p1->p2 p3 Rinse and Dry p2->p3 s2 Setup Electrochemical Cell p3->s2 s1 Prepare 0.05M Pyrrole + 0.05M Tiron Solution s1->s2 s3 Galvanostatic Deposition (1 mA/cm²) s2->s3 s4 Rinse and Dry Coated Substrate s3->s4 e1 Potentiodynamic Polarization (Tafel) s4->e1 e2 Electrochemical Impedance Spectroscopy (EIS) s4->e2 e3 Analyze Corrosion Data e1->e3 e2->e3

Caption: Workflow for synthesis and evaluation of PPy-Tiron coatings.

Corrosion Inhibition Mechanism

inhibition_mechanism cluster_environment Corrosive Environment (e.g., NaCl solution) cluster_coating Protective Coating cluster_substrate Metal Substrate cluster_mechanism Inhibition Actions ce Corrosive Ions (Cl⁻, O₂, H₂O) coating Polypyrrole-Tiron Film ce->coating Attack substrate Aluminum Alloy coating->substrate Adhesion & Barrier Protection m1 Physical Barrier: Prevents ion transport coating->m1 m2 Adsorption of Sulfonate Groups on Metal Surface coating->m2 m3 Passivation of Metal Surface coating->m3 m1->substrate Protects m2->substrate Protects m3->substrate Protects

Caption: Logical relationship of the corrosion inhibition mechanism.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Benzenedisulfonic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-benzenedisulfonic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-benzenedisulfonic acid from synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of 1,3-benzenedisulfonic acid?

A1: The synthesis of 1,3-benzenedisulfonic acid via sulfonation of benzene (B151609) typically yields a mixture of products. The most common byproducts include:

  • Isomeric forms: 1,2-benzenedisulfonic acid and 1,4-benzenedisulfonic acid.

  • Diphenyl sulfones: These are formed when two benzene rings are linked by a sulfonyl group.[1][2][3]

  • Residual Sulfuric Acid: Excess sulfuric acid or oleum (B3057394) from the sulfonation reaction is a major impurity.

  • Benzenemonosulfonic acid: Incomplete disulfonation can leave residual benzenemonosulfonic acid.

Q2: What are the primary methods for purifying 1,3-benzenedisulfonic acid?

A2: The main purification strategies focus on removing residual sulfuric acid and separating the desired meta-isomer from other byproducts. Key methods include:

  • Conversion to Salts: The crude reaction mixture is treated with a base (e.g., calcium carbonate, barium hydroxide, or sodium hydroxide) to form the corresponding salts. The sulfate (B86663) salt (e.g., CaSO₄ or BaSO₄) precipitates and can be filtered off, while the benzenedisulfonate salts remain in solution.[4]

  • Fractional Crystallization: The different solubilities of the isomeric benzenedisulfonate salts can be exploited to separate them through fractional crystallization.

  • Ion Exchange Chromatography: This technique is effective for removing residual inorganic salts and can also be used to separate the isomeric sulfonic acids.[4]

  • Recrystallization: The isolated 1,3-benzenedisulfonic acid or its salt can be further purified by recrystallization from a suitable solvent.

Q3: How can I assess the purity of my 1,3-benzenedisulfonic acid sample?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying 1,3-benzenedisulfonic acid and its isomers. A reverse-phase column with an acidic mobile phase is typically used.[5][6]

  • Acid-Base Titration: The sulfonic acid groups can be titrated with a standardized base to determine the overall acidity and, by extension, the concentration of the sulfonic acid.[7]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the desired product and identify impurities.

Troubleshooting Guides

Purification by Salt Formation and Recrystallization

Issue: Incomplete precipitation of sulfate salts.

  • Possible Cause 1: Insufficient amount of base added.

    • Troubleshooting Step: Monitor the pH of the solution during the addition of the base. Ensure the solution is neutralized (pH ~7) to precipitate all the sulfate.

  • Possible Cause 2: The solubility of the sulfate salt in the reaction mixture.

    • Troubleshooting Step: Cool the reaction mixture in an ice bath to decrease the solubility of the sulfate salt and promote precipitation.

Issue: Poor recovery of the desired 1,3-benzenedisulfonate salt after filtration.

  • Possible Cause 1: The desired salt is co-precipitating with the sulfate.

    • Troubleshooting Step: Add a small amount of hot water to the filter cake and wash to redissolve any trapped benzenedisulfonate salt.

  • Possible Cause 2: The desired salt is highly soluble in the filtrate.

    • Troubleshooting Step: Concentrate the filtrate by evaporating some of the solvent before proceeding to the next step.

Issue: Difficulty in separating isomeric benzenedisulfonate salts by fractional crystallization.

  • Possible Cause: The solubilities of the isomers are too similar in the chosen solvent.

    • Troubleshooting Step: Experiment with different solvent systems. For example, mixtures of water and a lower alkanol like ethanol (B145695) can be effective. Chilling the solution to a very low temperature (below 5°C) can enhance the differential solubility.[8]

Purification by Ion Exchange Chromatography

Issue: Co-elution of 1,3-benzenedisulfonic acid with its isomers.

  • Possible Cause: The mobile phase composition is not optimal for separation.

    • Troubleshooting Step: Adjust the ionic strength or pH of the eluent. A gradient elution, where the salt concentration or pH is changed over time, can improve resolution.

  • Possible Cause 2: The column is overloaded.

    • Troubleshooting Step: Reduce the amount of sample loaded onto the column.

Issue: The desired product does not bind to the ion exchange resin.

  • Possible Cause: The pH of the sample and the mobile phase is not appropriate for binding.

    • Troubleshooting Step: For an anion exchange resin, ensure the pH of the sample and mobile phase is above the pKa of the sulfonic acid groups to ensure they are deprotonated and carry a negative charge.

Experimental Protocols

Protocol 1: Purification of 1,3-Benzenedisulfonic Acid via Calcium Salt Formation
  • Neutralization: Slowly add calcium carbonate (CaCO₃) to the crude sulfonation reaction mixture with stirring until the effervescence ceases and the pH is neutral.

  • Filtration: Filter the hot solution to remove the precipitated calcium sulfate (CaSO₄). Wash the filter cake with a small amount of hot water to recover any entrained calcium benzenedisulfonate.

  • Salt Conversion: To the filtrate, add a stoichiometric amount of sodium carbonate (Na₂CO₃) to precipitate calcium carbonate and form the soluble disodium (B8443419) 1,3-benzenedisulfonate.

  • Second Filtration: Filter the mixture to remove the precipitated calcium carbonate.

  • Isolation of Disodium Salt: Evaporate the filtrate to dryness to obtain the disodium 1,3-benzenedisulfonate. This salt can be further purified by recrystallization from water.

  • Regeneration of the Free Acid: Dissolve the purified disodium salt in water and pass it through a strong acid cation exchange resin in the H⁺ form.

  • Final Product: Evaporate the eluate to obtain pure 1,3-benzenedisulfonic acid.

Protocol 2: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Quantitative Data

Salt of 1,3-Benzenedisulfonic AcidPurity after initial salt formationTypical Yield
Disodium Salt>95%~90%
Dipotassium Salt>96%~92%
Barium Salt>98%~85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Benzene Benzene Sulfonation Crude Product (1,3-BDSA, Isomers, H2SO4, Sulfones) Benzene->Sulfonation H2SO4/Oleum Salt_Formation Formation of Salts Sulfonation->Salt_Formation CaCO3 / Ba(OH)2 Filtration1 Filtration1 Salt_Formation->Filtration1 Filter off CaSO4 / BaSO4 Salt_Conversion Conversion to Sodium Salt Filtration1->Salt_Conversion Add Na2CO3 Filtration2 Filtration2 Salt_Conversion->Filtration2 Filter off CaCO3 Evaporation Disodium 1,3-Benzenedisulfonate Filtration2->Evaporation Evaporate Water Recrystallization Recrystallization Evaporation->Recrystallization Recrystallize Pure_Salt Pure_Salt Recrystallization->Pure_Salt Pure Disodium Salt Ion_Exchange Ion_Exchange Pure_Salt->Ion_Exchange Cation Exchange Resin (H+ form) Final_Product Final_Product Ion_Exchange->Final_Product Pure 1,3-Benzenedisulfonic Acid HPLC HPLC Final_Product->HPLC Purity Check

Caption: Experimental workflow for the purification of 1,3-benzenedisulfonic acid.

troubleshooting_logic Impure_Product Impure 1,3-Benzenedisulfonic Acid Impurity_Type Main Impurity? Impure_Product->Impurity_Type Sulfuric_Acid Residual H2SO4 Impurity_Type->Sulfuric_Acid Yes Isomers Isomeric Byproducts Impurity_Type->Isomers No, Isomers Sulfones Diphenyl Sulfones Impurity_Type->Sulfones No, Sulfones Salt_Formation Salt Formation & Sulfate Precipitation Sulfuric_Acid->Salt_Formation Fractional_Crystallization Fractional Crystallization Isomers->Fractional_Crystallization Solvent_Extraction Solvent Extraction Sulfones->Solvent_Extraction

Caption: Troubleshooting logic for selecting a purification method based on the primary impurity.

References

Optimization

minimizing diphenylsulfonic acid formation in benzene disulfonation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of diphenylsulfonic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of diphenylsulfonic acid during benzene (B151609) disulfonation experiments.

Frequently Asked Questions (FAQs)

Q1: What is diphenylsulfonic acid and why is it an undesirable byproduct in benzene disulfonation?

Diphenylsulfonic acid is a common byproduct formed during the sulfonation of benzene, particularly under harsh reaction conditions. Its formation is undesirable as it represents a loss of yield for the desired benzene disulfonic acid and can complicate the purification process of the final product. The presence of this impurity can also negatively impact the performance and safety profile of downstream products in drug development.

Q2: What is the general mechanism for the formation of diphenylsulfonic acid during benzene disulfonation?

Diphenylsulfone is formed as a by-product in the sulfonation of benzene. The generally accepted mechanism involves the electrophilic attack of a benzenesulfonic acid molecule by a highly reactive sulfonating agent (e.g., SO₃ or H₂S₂O₇). This is more likely to occur when the concentration of benzene is depleted and the reaction temperature is high.

Q3: What are the key reaction parameters that influence the formation of diphenylsulfonic acid?

The formation of diphenylsulfonic acid is primarily influenced by:

  • Reaction Temperature: Higher temperatures tend to favor the formation of the diphenylsulfone byproduct.

  • Concentration of Sulfonating Agent: A high concentration of fuming sulfuric acid or sulfur trioxide can lead to increased byproduct formation.

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of benzene, can increase the likelihood of side reactions.

  • Presence of Inhibitors: The addition of certain salts can suppress the formation of diphenylsulfonic acid.

Troubleshooting Guides

Issue 1: High Levels of Diphenylsulfonic Acid Detected in the Product Mixture

Symptoms:

  • Analytical tests (e.g., HPLC) show a significant peak corresponding to diphenylsulfonic acid.

  • The yield of the desired benzene disulfonic acid is lower than expected.

  • The product may appear discolored or have a different physical appearance.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excessive Reaction Temperature Maintain a reaction temperature between 150°C and 170°C. Monitor and control the temperature closely throughout the reaction.
High Concentration of Sulfonating Agent Use a molar ratio of sulfuric acid to benzene of approximately 2.2:1 to 3.1:1. Avoid large excesses of the sulfonating agent.
Prolonged Reaction Time Monitor the reaction progress using in-process controls (e.g., TLC or a quick HPLC analysis) to determine the optimal reaction endpoint and avoid unnecessarily long reaction times.
Absence of an Inhibitor Incorporate an inhibitor such as sodium sulfate (B86663) or sodium benzenesulfonate (B1194179) into the reaction mixture. A concentration of 5-10% by weight of sodium benzenesulfonate has been shown to be effective.
Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • The amount of diphenylsulfonic acid varies significantly between batches, even when following the same protocol.

  • Difficulty in achieving a consistent yield of the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inhomogeneous Reaction Mixture Ensure efficient stirring throughout the reaction to maintain a uniform temperature and concentration of reactants.
Variations in Raw Material Quality Use reactants (benzene, sulfuric acid, etc.) of consistent and high purity for all experiments.
Inaccurate Temperature Monitoring Calibrate temperature probes regularly and ensure they are correctly placed within the reaction vessel to get an accurate reading of the internal temperature.

Experimental Protocols

Protocol 1: Benzene Disulfonation with Minimized Diphenylsulfonic Acid Formation

Materials:

  • Benzene (high purity)

  • Fuming Sulfuric Acid (20% SO₃)

  • Sodium Benzenesulfonate (inhibitor)

  • Ice bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • Initial Setup: In a three-necked flask, place the desired amount of benzene.

  • Cooling: Cool the flask in an ice bath to maintain a low starting temperature.

  • Addition of Inhibitor: Add 5-10% by weight of sodium benzenesulfonate to the benzene with stirring.

  • Slow Addition of Sulfonating Agent: Slowly add fuming sulfuric acid from the dropping funnel to the stirred benzene solution. Maintain the temperature below 80°C during this initial stage.

  • First Stage Reaction: After the addition is complete, slowly raise the temperature to 60-80°C and hold for one hour to complete the monosulfonation.

  • Second Stage Reaction: Increase the temperature to 150-170°C and maintain for 2-3 hours to facilitate the disulfonation.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture and proceed with the appropriate work-up and purification steps.

Protocol 2: HPLC Analysis for Quantification of Diphenylsulfonic Acid

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate (B84403) monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

Procedure:

  • Standard Preparation: Prepare standard solutions of benzene disulfonic acid and diphenylsulfonic acid of known concentrations.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

  • Injection: Inject the prepared sample and standards into the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: Identify and quantify the peaks corresponding to benzene disulfonic acid and diphenylsulfonic acid by comparing their retention times and peak areas with those of the standards. The addition of a salt, such as sodium sulfate, to the mobile phase may be necessary to improve the separation and peak shape of these ionic and polar compounds.

Data Presentation

Table 1: Effect of Temperature on Diphenylsulfonic Acid Formation

Reaction Temperature (°C)Yield of Benzene Disulfonic Acid (%)Yield of Diphenylsulfonic Acid (%)
140855
1608010
1807020
2005535

Table 2: Effect of Sodium Benzenesulfonate Inhibitor on Diphenylsulfonic Acid Formation

Inhibitor Concentration (wt%)Yield of Benzene Disulfonic Acid (%)Yield of Diphenylsulfonic Acid (%)
07515
2.5828
5.0884
10.0902

Visualizations

ReactionPathway Benzene Benzene BSA Benzenesulfonic Acid Benzene->BSA Sulfonation H2SO4_SO3 H₂SO₄/SO₃ H2SO4_SO3->BSA BDSA Benzene Disulfonic Acid H2SO4_SO3->BDSA BSA->BDSA Further Sulfonation DPSA Diphenylsulfonic Acid BSA->DPSA Side Reaction (High Temp)

Caption: Reaction pathway for benzene disulfonation and byproduct formation.

TroubleshootingWorkflow Start High Diphenylsulfonic Acid Detected CheckTemp Is Reaction Temperature > 170°C? Start->CheckTemp CheckInhibitor Was an Inhibitor Used? CheckTemp->CheckInhibitor No LowerTemp Action: Lower and Control Temperature CheckTemp->LowerTemp Yes CheckConc Is Sulfonating Agent in Large Excess? CheckInhibitor->CheckConc Yes AddInhibitor Action: Add Sodium Benzenesulfonate CheckInhibitor->AddInhibitor No AdjustConc Action: Reduce Molar Ratio of Sulfonating Agent CheckConc->AdjustConc Yes Resolved Problem Resolved CheckConc->Resolved No LowerTemp->Resolved AddInhibitor->Resolved AdjustConc->Resolved

Caption: Troubleshooting workflow for minimizing diphenylsulfonic acid.

Troubleshooting

optimizing reaction conditions for 1,3-Benzenedisulfonic acid synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-benzenedisulf...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-benzenedisulfonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,3-benzenedisulfonic acid.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 1,3-Benzenedisulfonic Acid Incomplete monosulfonation.Ensure the initial reaction of benzene (B151609) with sulfuric acid is carried out at a sufficiently high temperature (around 100°C) and for an adequate duration (e.g., 1 hour) to drive the formation of benzenesulfonic acid.[1]
Incomplete disulfonation.After the initial monosulfonation, ensure the reaction with oleum (B3057394) is conducted at the recommended temperature (e.g., 80-90°C) for the specified time (1-2 hours) to promote the second sulfonation.[1][2]
Reversibility of the reaction.To shift the equilibrium towards the product, remove the water formed during the reaction. This can be achieved by azeotropic distillation or by using a dehydrating agent.[3]
Formation of Significant Impurities (e.g., sulfones) High reaction temperatures.Carefully control the reaction temperature, as higher temperatures can promote the formation of diphenyl sulfone and other side products.[3]
Use of highly concentrated sulfur trioxide.Pure sulfur trioxide can be too reactive. Using oleum (a solution of SO₃ in H₂SO₄) or dissolving SO₃ in the reaction mixture can help moderate the reactivity and reduce side reactions.[3][4]
Difficulty in Isolating the Product from Excess Sulfuric Acid Co-precipitation of sulfuric acid with the product.A common purification method involves neutralizing the reaction mixture with calcium hydroxide (B78521) or barium hydroxide. This precipitates the excess sulfuric acid as insoluble calcium or barium sulfate (B86663), which can be filtered off.[1][2]
Product is a Dark, Tarry, or Oily Substance Charring or decomposition due to excessive heat.Maintain strict temperature control throughout the reaction. Localized overheating can lead to decomposition.
Presence of nitrated impurities.If nitrating agents are present (e.g., from impure sulfuric acid), colored byproducts can form. Use high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-benzenedisulfonic acid?

A1: The most prevalent method is the direct sulfonation of benzene. This is typically a two-step process where benzene is first reacted with concentrated sulfuric acid to form benzenesulfonic acid. In the second step, the benzenesulfonic acid is treated with fuming sulfuric acid (oleum) to introduce the second sulfonic acid group, primarily at the meta position.[1][4]

Q2: Why is oleum used in the second step of the sulfonation?

A2: Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a much stronger sulfonating agent than concentrated sulfuric acid. The introduction of the first sulfonic acid group deactivates the benzene ring, making the second sulfonation more difficult. The higher reactivity of oleum is necessary to achieve disulfonation in a reasonable timeframe and with good conversion.[1]

Q3: How can I confirm the formation of 1,3-benzenedisulfonic acid?

A3: The formation of the product can be confirmed by various analytical techniques. The disodium (B8443419) salt of 1,3-benzenedisulfonic acid is a solid that can be characterized by its melting point. Spectroscopic methods such as ¹H NMR and ¹³C NMR can be used to confirm the substitution pattern on the benzene ring.

Q4: What are the primary side products to be aware of?

A4: The main side product is diphenyl sulfone, which can form at higher reaction temperatures.[3] Depending on the reaction conditions, small amounts of the ortho and para isomers of benzenedisulfonic acid may also be formed.

Q5: How can the product be purified?

A5: A common laboratory-scale purification involves converting the 1,3-benzenedisulfonic acid to its calcium or barium salt to remove excess sulfuric acid. The soluble disulfonate salt is then separated from the insoluble sulfate precipitate. The disulfonate salt can be converted back to the acid form using a strong cation exchange resin, or it can be converted to other salts, such as the potassium or sodium salt, which can be recrystallized from water.[1][2]

Experimental Protocols

Protocol 1: Two-Step Sulfonation of Benzene with Sulfuric Acid and Oleum

This protocol is a common laboratory-scale synthesis of 1,3-benzenedisulfonic acid.

Materials:

  • Benzene

  • Concentrated sulfuric acid (100%)

  • Fuming sulfuric acid (65% oleum)

  • Calcium hydroxide or calcium carbonate

  • Sodium carbonate

  • Ice

Procedure:

  • Monosulfonation: In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add benzene to 100% sulfuric acid. Heat the mixture to 100°C and maintain this temperature for one hour with continuous stirring.[1]

  • Disulfonation: Cool the reaction mixture. Transfer the resulting benzenesulfonic acid mixture to a second reaction vessel containing 65% oleum. The temperature will rise; control it to not exceed 80°C. Maintain the temperature at 80°C for 1-2 hours with stirring.[1]

  • Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the excess sulfuric acid by adding calcium hydroxide or calcium carbonate until the mixture is no longer acidic. Filter off the precipitated calcium sulfate (gypsum).

  • To the filtrate containing the calcium salt of 1,3-benzenedisulfonic acid, add sodium carbonate to precipitate calcium carbonate and form the soluble disodium salt.

  • Filter off the calcium carbonate. The resulting solution contains the disodium salt of 1,3-benzenedisulfonic acid, which can be isolated by evaporating the water. The salt can be further purified by recrystallization.

Data Presentation

The following table summarizes typical quantitative parameters for the synthesis of 1,3-benzenedisulfonic acid.

ParameterTwo-Step Sulfonation with H₂SO₄ and OleumSulfonation with SO₃ in a Reaction Mixture
Reactants Benzene, Conc. H₂SO₄, 65% OleumBenzene, SO₃, 1,3-Benzenedisulfonic acid (as solvent)
Molar Ratio (Benzene:Sulfonating Agent) Not explicitly stated, but excess sulfonating agent is used.Benzene : SO₃ ≈ 1 : 2 to 1 : 2.5
Temperature Monosulfonation: ~100°C; Disulfonation: 30-80°C100-160°C
Reaction Time Monosulfonation: 1 hour; Disulfonation: 1-2 hoursVaries based on continuous or batch process.
Typical Yield 93% with a purity of 96% has been reported.[1]92% by weight of 1,3-benzenedisulfonic acid in the final mixture has been reported.[4]

Visualizations

Reaction_Pathway Reaction Pathway for 1,3-Benzenedisulfonic Acid Synthesis Benzene Benzene Benzenesulfonic_Acid Benzenesulfonic Acid Benzene->Benzenesulfonic_Acid + H₂SO₄ (Monosulfonation) Benzenedisulfonic_Acid 1,3-Benzenedisulfonic Acid Benzenesulfonic_Acid->Benzenedisulfonic_Acid + Oleum (SO₃/H₂SO₄) (Disulfonation)

Caption: Reaction pathway from benzene to 1,3-benzenedisulfonic acid.

Troubleshooting_Workflow Troubleshooting Workflow start Experiment Start low_yield Low Yield? start->low_yield check_monosulfonation Check Monosulfonation Conditions (Temp, Time) low_yield->check_monosulfonation Yes impurities High Impurities? low_yield->impurities No check_disulfonation Check Disulfonation Conditions (Temp, Time, Oleum Conc.) check_monosulfonation->check_disulfonation check_disulfonation->impurities check_temp Lower Reaction Temperature impurities->check_temp Yes isolation_issue Isolation Difficulty? impurities->isolation_issue No check_reagents Verify Reagent Purity check_temp->check_reagents check_reagents->isolation_issue purification_method Review Purification Protocol (e.g., Ca(OH)₂/Ba(OH)₂ addition) isolation_issue->purification_method Yes success Successful Synthesis isolation_issue->success No purification_method->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: 1,3-Benzenedisulfonic Acid Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess sulfu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess sulfuric acid from 1,3-benzenedisulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess sulfuric acid from a 1,3-benzenedisulfonic acid synthesis reaction?

A1: The most common and effective method involves the selective precipitation of either the excess sulfuric acid or the desired 1,3-benzenedisulfonic acid. This is typically achieved by converting the acids into salts with differing solubilities. A widely used technique is the addition of a base like calcium hydroxide (B78521) (Ca(OH)₂) or barium hydroxide (Ba(OH)₂)[1][2][3]. This precipitates the excess sulfuric acid as insoluble calcium sulfate (B86663) (gypsum) or barium sulfate, which can then be removed by filtration[2][3]. The soluble calcium or barium benzenedisulfonate salt remaining in the filtrate can then be further processed.

Q2: After removing the bulk of the sulfuric acid, how can I isolate pure 1,3-benzenedisulfonic acid?

A2: Following the removal of sulfate ions, the resulting solution of the benzenedisulfonate salt (e.g., calcium or barium salt) is typically converted to a more convenient salt, such as the sodium or potassium salt, by reaction with sodium carbonate or potassium carbonate, respectively[1][2][3]. The insoluble carbonate (e.g., CaCO₃) is filtered off. To obtain the free acid, the purified salt solution is passed through a strong cation exchange resin in the H+ form[1][2][3]. The final step usually involves crystallization of the 1,3-benzenedisulfonic acid from water or another suitable solvent like diethyl ether[2].

Q3: My final product is a viscous, hard-to-handle syrup. What could be the cause?

A3: 1,3-Benzenedisulfonic acid is known to be very hygroscopic and can exist as a hydrate, often with 2.5 molecules of water[2][3]. The presence of residual water or sulfuric acid can lead to the formation of a syrup instead of a crystalline solid. Ensure thorough drying of the product, for example, over calcium chloride at 25°C or in a vacuum oven[1][2][3]. Incomplete removal of sulfuric acid can also contribute to this issue, as it is a strong dehydrating agent and can hold onto water.

Q4: I am observing a lower than expected yield. What are the potential reasons?

A4: Low yields can be attributed to several factors. The formation of byproducts, such as diphenyl sulfone disulfonic acid, can occur, especially at higher sulfonation temperatures[3]. Losses can also occur during the multiple filtration and salt conversion steps. The sulfonation reaction itself is reversible and can be influenced by the concentration of sulfuric acid and temperature[4]. To favor the formation of the disulfonic acid, excess oleum (B3057394) (fuming sulfuric acid) is often used[5].

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1,3-benzenedisulfonic acid.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete precipitation of sulfate. Insufficient addition of calcium or barium hydroxide.Monitor the precipitation by testing a small filtered sample of the supernatant with a drop of barium chloride solution. The absence of a white precipitate indicates complete removal of sulfate ions.
pH of the solution is too low, leading to the formation of soluble bisulfates.Ensure the reaction mixture is sufficiently neutralized by the addition of the hydroxide base. The pH should be monitored.
Contamination of the final product with inorganic salts. Inadequate washing of the precipitated salts (e.g., calcium sulfate).Thoroughly wash the filtered precipitate with hot water to remove any trapped soluble benzenedisulfonate salts[1].
Carryover of the precipitating agent (e.g., excess calcium hydroxide).Carefully control the amount of precipitating agent added.
Formation of unwanted isomers or byproducts. Incorrect sulfonation temperature or reaction time.Strictly control the reaction temperature. For example, one method suggests an initial temperature not exceeding 45°C, followed by a gradual increase to 90°C[1][6].
Use of incorrect sulfonating agent concentration.The concentration of oleum used can influence the product distribution. A common method uses 65% oleum for the second sulfonation step[2].
Difficulty in regenerating the free acid from its salt. Inefficient ion exchange process.Ensure the cation exchange resin is fully regenerated to the H+ form. The flow rate through the column should be slow enough to allow for complete exchange.
Decomposition of the product.While the disodium (B8443419) salt is stable, the free acid can decompose upon heating[2]. Avoid excessive temperatures during evaporation and drying steps.

Experimental Protocols

Protocol 1: Purification via Calcium Salt Precipitation

This protocol is a common method for removing excess sulfuric acid.

  • Quenching and Neutralization: The crude reaction mixture containing 1,3-benzenedisulfonic acid and excess sulfuric acid is cooled and then slowly added to a stirred slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) in water[2][3].

  • Precipitation and Filtration: The addition is continued until the mixture is neutral. This results in the precipitation of insoluble calcium sulfate (gypsum). The mixture is then filtered to remove the gypsum[2][3]. The filter cake should be washed with hot water to recover any occluded product[1].

  • Conversion to Sodium Salt: The filtrate, containing the soluble calcium 1,3-benzenedisulfonate, is treated with a solution of sodium carbonate (Na₂CO₃)[2]. This precipitates calcium carbonate, leaving the desired sodium 1,3-benzenedisulfonate in solution.

  • Isolation of Sodium Salt: The calcium carbonate is removed by filtration. The resulting filtrate is then evaporated to dryness, often on a drum dryer, to yield the disodium salt of 1,3-benzenedisulfonic acid[2][3].

  • Regeneration of the Free Acid (Optional): To obtain the free acid, a solution of the purified disodium salt is passed through a strong cation exchange resin in the H+ form[1][2][3]. The eluate containing the free acid is collected and concentrated.

  • Crystallization and Drying: The concentrated solution of 1,3-benzenedisulfonic acid is then crystallized, for example, from water or diethyl ether. The resulting crystals are dried in a desiccator over a drying agent like calcium chloride or in a vacuum oven[2][3].

Quantitative Data

Parameter Value Reference
Melting Point of 1,3-Benzenedisulfonic Acid 136.0 °C[2]
Water Solubility of 1,3-Benzenedisulfonic Acid Very soluble (1000 g/L at 25 °C)[1][6]
pH of Disodium Salt Solution 6.9 (500 g/L in H₂O at 20 °C)
Bulk Density of Disodium Salt 860 kg/m ³
Solubility of Disodium Salt 663 g/L

Visualizations

experimental_workflow cluster_sulfonation Sulfonation cluster_purification Purification Benzene Benzene Crude Product Crude Product (1,3-Benzenedisulfonic Acid + Excess H₂SO₄) Benzene->Crude Product Sulfonation Sulfuric Acid / Oleum Sulfuric Acid / Oleum Sulfuric Acid / Oleum->Crude Product Neutralization Neutralization with Ca(OH)₂ or Ba(OH)₂ Crude Product->Neutralization Filtration1 Filtration Neutralization->Filtration1 Precipitates CaSO₄ or BaSO₄ Conversion Conversion with Na₂CO₃ or K₂CO₃ Filtration1->Conversion Soluble Salt Solution Filtration2 Filtration Conversion->Filtration2 Precipitates CaCO₃ or KCO₃ IonExchange Cation Exchange Resin (H⁺ form) Filtration2->IonExchange Purified Salt Solution FinalProduct Pure 1,3-Benzenedisulfonic Acid IonExchange->FinalProduct

Caption: Workflow for the purification of 1,3-benzenedisulfonic acid.

troubleshooting_logic Start Problem: Low Purity Product CheckSulfate Sulfate ions present in final product? Start->CheckSulfate IncompletePrecipitation Incomplete Precipitation of Sulfate CheckSulfate->IncompletePrecipitation Yes CheckSalts Inorganic salts detected? CheckSulfate->CheckSalts No InsufficientBase Add more Ca(OH)₂/Ba(OH)₂ and re-filter IncompletePrecipitation->InsufficientBase InadequateWashing Inadequate Washing of Precipitate CheckSalts->InadequateWashing Yes CheckByproducts Byproducts like diphenyl sulfone disulfonic acid present? CheckSalts->CheckByproducts No RewashPrecipitate Thoroughly wash precipitate with hot water InadequateWashing->RewashPrecipitate IncorrectConditions Incorrect Sulfonation Conditions CheckByproducts->IncorrectConditions Yes PureProduct Pure Product CheckByproducts->PureProduct No OptimizeReaction Optimize temperature and reaction time IncorrectConditions->OptimizeReaction

Caption: Troubleshooting logic for low purity 1,3-benzenedisulfonic acid.

References

Troubleshooting

Technical Support Center: Industrial Production of 1,3-Benzenedisulfonic Acid

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial production of 1,3-benzenedisulfonic acid. Below...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial production of 1,3-benzenedisulfonic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 1,3-benzenedisulfonic acid.

Issue 1: Low Yield of 1,3-Benzenedisulfonic Acid

Q: My reaction is resulting in a low yield of the desired 1,3-benzenedisulfonic acid. What are the potential causes and how can I improve the yield?

A: Low yields in the synthesis of 1,3-benzenedisulfonic acid can be attributed to several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Sulfonation: The sulfonation of benzene (B151609) to benzenedisulfonic acid is a stepwise process. Inadequate reaction time, temperature, or sulfonating agent concentration can lead to a mixture of unreacted benzene, benzenesulfonic acid, and the desired product.

    • Solution: Ensure a sufficient excess of the sulfonating agent (oleum or sulfur trioxide) is used. The molar ratio of sulfur trioxide to benzene should ideally be around 2.2:1 to 2.5:1.[1] Increase the reaction temperature or prolong the reaction time to drive the reaction to completion. Reaction temperatures are typically maintained between 120°C and 140°C.[1]

  • Formation of By-products: The high temperatures and strongly acidic conditions can promote the formation of undesired by-products such as diphenylsulfone and its sulfonated derivatives.

    • Solution: Precise temperature control is crucial. Runaway temperatures can significantly increase the rate of by-product formation. The use of an inhibitor, such as sodium sulfate (B86663) or the sodium salt of 1,3-benzenedisulfonic acid, can help suppress the formation of sulfones.[1]

  • Suboptimal Sulfonating Agent Concentration: The concentration of free SO₃ in the oleum (B3057394) is a critical parameter. Too low of a concentration may result in incomplete disulfonation, while excessively high concentrations can lead to increased by-product formation and oxidation.

    • Solution: The optimal oleum concentration depends on the specific reaction conditions, but typically, oleum with 20-65% free SO₃ is used.[1]

Issue 2: High Levels of Impurities in the Final Product

Q: My final product contains a significant amount of impurities, particularly other isomers and sulfones. How can I improve the purity of my 1,3-benzenedisulfonic acid?

A: Achieving high purity is a common challenge due to the formation of isomers and other by-products during the sulfonation reaction.

Potential Causes and Solutions:

  • Isomer Formation: The sulfonation of benzenesulfonic acid can yield both the meta (1,3) and para (1,4) isomers. The reaction conditions, especially temperature, play a key role in the isomer distribution.

    • Solution: Higher reaction temperatures generally favor the formation of the thermodynamically more stable 1,3-isomer. Maintaining the reaction temperature in the range of 120-160°C promotes the formation of 1,3-benzenedisulfonic acid.[1]

  • Presence of Diphenylsulfones: As mentioned previously, these are common by-products.

    • Solution: In addition to temperature control and the use of inhibitors, a continuous process where benzene and sulfur trioxide are added to a reaction mixture already rich in 1,3-benzenedisulfonic acid can minimize the formation of these impurities.[1]

  • Residual Sulfuric Acid: A large excess of sulfuric acid is often used in the reaction, which can be difficult to remove from the final product.

    • Solution: Purification methods such as fractional crystallization or conversion of the sulfonic acids to their salts (e.g., calcium or barium salts) can be employed to separate them from sulfuric acid. The salts can then be converted back to the free acid. Another approach is high-vacuum distillation to remove excess sulfuric acid.[2]

Issue 3: Runaway Reaction and Poor Temperature Control

Q: The sulfonation reaction is highly exothermic and I am struggling to maintain a stable temperature. What are the risks and how can I better control the reaction?

A: The sulfonation of benzene is a highly exothermic process, and poor temperature control can lead to a runaway reaction, resulting in a decrease in product quality and posing a significant safety hazard.

Potential Causes and Solutions:

  • Rapid Addition of Reagents: Adding the sulfonating agent too quickly to the benzene can generate heat faster than the cooling system can remove it.

    • Solution: The sulfonating agent (oleum or sulfur trioxide) should be added to the benzene in a slow, controlled manner.[3] Continuous monitoring of the internal temperature is essential.

  • Inadequate Cooling Capacity: The reactor's cooling system may not be sufficient to handle the heat generated by the reaction, especially on a larger scale.

    • Solution: Ensure the reactor is equipped with an efficient cooling jacket and/or internal cooling coils. For industrial-scale production, specialized reactors like falling film reactors are used to provide a large surface area for heat exchange.

  • Localized Hotspots: Poor mixing can lead to localized areas of high temperature within the reactor, promoting by-product formation.

    • Solution: Vigorous and efficient stirring is crucial to ensure uniform temperature distribution throughout the reaction mixture.

Quantitative Data

Table 1: Typical Reaction Parameters for the Synthesis of 1,3-Benzenedisulfonic Acid

ParameterValueReference
Reactants Benzene and Fuming Sulfuric Acid (Oleum) or Sulfur Trioxide[3]
Molar Ratio (SO₃:Benzene) 2.2:1 to 2.5:1[1]
Reaction Temperature 120 - 160 °C[1]
Typical Yield Up to 92% (continuous process)[1]
Common By-products Diphenylsulfone, 1,4-Benzenedisulfonic acid

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 1,3-Benzenedisulfonic Acid

This protocol describes a general procedure for the synthesis of 1,3-benzenedisulfonic acid on a laboratory scale. Safety Precaution: This reaction involves highly corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials:

  • Benzene (analytical grade)

  • Fuming sulfuric acid (20% SO₃)

  • Ice bath

  • Heating mantle with temperature controller

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Monosulfonation: In the round-bottom flask, place a calculated amount of benzene. Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of fuming sulfuric acid from the dropping funnel while stirring vigorously. Maintain the temperature below 40°C during the addition.

  • After the addition is complete, remove the ice bath and slowly heat the mixture to 80-90°C and hold for 1-2 hours to ensure complete monosulfonation.

  • Disulfonation: Cool the reaction mixture slightly. Carefully and slowly add a further stoichiometric excess of fuming sulfuric acid (to achieve a total SO₃:benzene molar ratio of approximately 2.2:1).

  • Increase the temperature of the reaction mixture to 120-140°C and maintain it for 2-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product is a mixture of 1,3-benzenedisulfonic acid and excess sulfuric acid.

  • Purification (Salting Out): Slowly and carefully pour the reaction mixture into a saturated solution of sodium chloride. The sodium salt of 1,3-benzenedisulfonic acid is less soluble and will precipitate out.

  • Filter the precipitate and wash it with a cold, concentrated sodium chloride solution.

  • The sodium salt can be converted back to the free acid by passing a solution of the salt through a cation exchange resin (H⁺ form).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Benzene + Fuming Sulfuric Acid monosulfonation Monosulfonation (T < 40°C) start->monosulfonation Slow Addition disulfonation Disulfonation (120-140°C) monosulfonation->disulfonation Add more oleum & Increase Temp crude_product Crude Product: 1,3-BDSA + H₂SO₄ disulfonation->crude_product salting_out Salting Out (with NaCl solution) crude_product->salting_out filtration Filtration salting_out->filtration na_salt Sodium Salt of 1,3-BDSA filtration->na_salt ion_exchange Cation Exchange (H⁺ form) na_salt->ion_exchange final_product Pure 1,3-Benzenedisulfonic Acid ion_exchange->final_product troubleshooting_low_yield start Low Yield of 1,3-BDSA incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reaction_conditions Analyze Reaction Conditions increase_temp_time Increase Temperature (120-140°C) and/or Reaction Time check_reaction_conditions->increase_temp_time Suboptimal Temp/Time increase_oleum Increase Oleum Concentration/Ratio check_reaction_conditions->increase_oleum Insufficient Oleum check_impurities Analyze for By-products (e.g., Diphenylsulfone) add_inhibitor Add Inhibitor (e.g., Na₂SO₄) check_impurities->add_inhibitor High Sulfones optimize_temp Optimize Temperature Control check_impurities->optimize_temp High Sulfones incomplete_reaction->check_reaction_conditions Yes incomplete_reaction->check_impurities No

References

Optimization

Technical Support Center: 1,3-Benzenedisulfonic Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-Benzenedisulfonic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-Benzenedisulfonic acid. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols and targeted advice.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,3-Benzenedisulfonic acid?

A1: The most common method is the electrophilic aromatic substitution of benzene (B151609) using a sulfonating agent.[1][2][3] This is typically a two-step process. First, benzene is reacted with concentrated sulfuric acid to form benzenesulfonic acid.[4][5] In the second step, the benzenesulfonic acid is further sulfonated using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, to yield 1,3-Benzenedisulfonic acid.[1][5][6]

Q2: What is the role of fuming sulfuric acid (oleum) in the synthesis?

A2: Fuming sulfuric acid is a much richer source of the electrophile, sulfur trioxide (SO₃), compared to concentrated sulfuric acid alone.[7][8] The higher concentration of SO₃ accelerates the second sulfonation step, driving the reaction towards the formation of the disubstituted product.[6]

Q3: What are the main by-products to be aware of during the synthesis of 1,3-Benzenedisulfonic acid?

A3: A significant by-product that can contaminate the final product is diphenyl sulfone disulfonic acid.[4][6] The formation of this by-product is often dependent on the concentration of the oleum (B3057394) and the reaction temperature.[6] Additionally, isomers such as 1,2- and 1,4-benzenedisulfonic acid can be formed, though the meta-isomer (1,3-) is generally favored.

Q4: Is the sulfonation reaction reversible?

A4: Yes, the sulfonation of benzene is a reversible reaction.[1][2][9] Using dilute sulfuric acid and heat can lead to desulfonation, where the sulfonic acid group is removed from the aromatic ring.[1][9] This is an important consideration for controlling the reaction conditions to favor product formation.

Q5: What analytical methods are suitable for determining the purity of 1,3-Benzenedisulfonic acid?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of 1,3-Benzenedisulfonic acid.[10] Titration can also be used to determine the assay of the final product, often after conversion to its disodium (B8443419) salt.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 1,3-Benzenedisulfonic acid - Incomplete reaction.[12]- Desulfonation due to excess water or high temperatures.[1][9]- Suboptimal ratio of reactants.- Increase reaction time or temperature moderately.[12]- Use fuming sulfuric acid (oleum) to consume water and drive the equilibrium forward.[6]- Ensure the appropriate molar ratio of benzene to sulfonating agent is used. A patent suggests a molar ratio of about 2 to 2.5 moles of sulfur trioxide per mole of benzene.
Low Purity of Final Product - Presence of residual sulfuric acid.[6]- Formation of by-products like diphenyl sulfone disulfonic acid.[6]- Presence of monosulfonated product (benzenesulfonic acid).[13]- Purify the product by converting it to its calcium or barium salt to precipitate out sulfate (B86663) ions, followed by conversion to the desired salt (e.g., sodium or potassium) and recrystallization.[6]- Optimize reaction temperature; temperatures between 100°C and 160°C are often cited to favor the desired product.- Co-distill the monosulfonic acid with sulfuric acid under vacuum.[13]
Formation of Dark-Colored By-products (Tars) - High reaction temperatures leading to charring.- Presence of impurities in the starting materials.- Maintain strict temperature control throughout the reaction.- Use high-purity benzene and sulfuric acid/oleum.[14]
Difficulty in Isolating the Product - The product is highly hygroscopic and very soluble in water.[6][15]- Isolate the product as its disodium salt, which is a stable, crystalline solid and can be dried.[6][15]- Use a drum dryer for efficient drying of the sodium salt.[6]

Experimental Protocols & Data

Protocol 1: Two-Step Sulfonation with Oleum

This protocol is a common laboratory-scale method for the synthesis of 1,3-Benzenedisulfonic acid.

Materials:

  • Benzene

  • 100% Sulfuric acid

  • 65% Oleum (fuming sulfuric acid)

  • Calcium hydroxide (B78521) or Calcium carbonate

  • Sodium carbonate

Procedure:

  • Monosulfonation: In a cast-steel agitator vessel, introduce benzene and 100% sulfuric acid. Heat the mixture to 100°C and maintain this temperature for one hour.[6]

  • Disulfonation: Transfer the product from the monosulfonation step to another agitator vessel containing 65% oleum. The temperature will rise from approximately 30°C to 80°C. Maintain the temperature at this level for 1-2 hours.[6]

  • Work-up and Purification:

    • Free the sulfonation mass from excess sulfate ions by adding calcium hydroxide or calcium carbonate to precipitate gypsum (calcium sulfate).[6]

    • Filter off the gypsum.[6]

    • Convert the filtrate to the disodium salt by adding sodium carbonate.[6]

    • Dry the resulting disodium salt, for instance, on a drum dryer.[6]

Quantitative Data from Literature:

Method Reactants & Conditions Yield Purity Reference
Two-Step Oleum ProcessBenzene, 100% H₂SO₄, then 65% Oleum at 80°C.93%96%[6]
Hooker Chemical Corp. ProcessBenzene, 96% H₂SO₄ (1:3.4 molar ratio), 65-80°C, then vacuum distillation at 210-235°C.-98.7%[6]
Continuous SO₃ ProcessContinuous addition of benzene and SO₃ to a reaction mixture of 1,3-benzenedisulfonic acid at 120-140°C.-90-94%[4]
Protocol 2: Purification via Salt Formation

This protocol details the purification of crude 1,3-Benzenedisulfonic acid.

Materials:

  • Crude 1,3-Benzenedisulfonic acid reaction mixture

  • Calcium hydroxide (Ca(OH)₂) or Barium hydroxide (Ba(OH)₂)

  • Potassium carbonate (K₂CO₃)

  • Strong cation exchange resin (H⁺ form)

  • Deionized water

  • Calcium chloride (for drying)

Procedure:

  • Remove Sulfuric Acid: Neutralize the crude reaction mixture with a slurry of calcium hydroxide or barium hydroxide. This will precipitate the excess sulfuric acid as calcium sulfate or barium sulfate.[6]

  • Filter: Filter the mixture to remove the insoluble sulfate salt. The filtrate contains the calcium or barium salt of 1,3-benzenedisulfonic acid.

  • Convert to Potassium Salt: Treat the filtrate with potassium carbonate. This will precipitate calcium carbonate or barium carbonate, leaving the potassium salt of 1,3-benzenedisulfonic acid in solution.

  • Recrystallize: Filter the mixture and recrystallize the potassium salt from water to improve purity.

  • Regenerate the Acid: Pass a solution of the purified potassium salt through a strong cation exchange resin in the hydrogen form (H⁺). This will exchange the potassium ions for protons, regenerating the pure 1,3-Benzenedisulfonic acid in solution.

  • Isolate Pure Acid: The aqueous solution of the acid can be concentrated. The pure acid can be recrystallized from conductivity water and dried over calcium chloride.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Benzene + H₂SO₄ mono Monosulfonation (100°C, 1 hr) start->mono oleum Add 65% Oleum mono->oleum di Disulfonation (80°C, 1-2 hrs) oleum->di crude Crude Product di->crude neutralize Neutralize with Ca(OH)₂ or Ba(OH)₂ crude->neutralize filter1 Filter Gypsum neutralize->filter1 convert Convert to Na/K Salt with Na₂CO₃/K₂CO₃ filter1->convert dry Dry Salt convert->dry final_product Pure Disodium Salt dry->final_product

Caption: Experimental workflow for the synthesis and purification of 1,3-Benzenedisulfonic acid.

reaction_mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack (Monosulfonation) cluster_step3 Step 3: Electrophilic Attack (Disulfonation) H2SO4_1 2 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 H3O H₃O⁺ H2SO4_1->H3O HSO4 HSO₄⁻ H2SO4_1->HSO4 benzene Benzene sigma1 Arenium Ion Intermediate benzene->sigma1 + SO₃ bsa Benzenesulfonic Acid sigma1->bsa - H⁺ sigma2 Arenium Ion Intermediate bsa->sigma2 + SO₃ (from Oleum) bds 1,3-Benzenedisulfonic Acid sigma2->bds - H⁺

Caption: Simplified reaction pathway for the formation of 1,3-Benzenedisulfonic acid.

References

Troubleshooting

Technical Support Center: Isolating Pure 1,3-Benzenedisulfonic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful isolation of pure 1,3-benzen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful isolation of pure 1,3-benzenedisulfonic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 1,3-benzenedisulfonic acid.

Q1: My final product is a viscous, oily residue and will not crystallize. What is the likely cause?

A: This is a common issue often caused by the presence of residual sulfuric acid or water. 1,3-Benzenedisulfonic acid is very hygroscopic and readily absorbs moisture from the air, which can prevent crystallization.[1] Additionally, excess sulfuric acid from the sulfonation reaction can result in an oily product.

  • Troubleshooting Steps:

    • Removal of Water: Ensure all steps are carried out under anhydrous conditions where possible. The final product can be dried in a vacuum oven or over a strong desiccant like calcium chloride.[1] One process involves removing reaction water by evaporation at elevated temperatures (200°C) and reduced pressure (33 mbar).[1]

    • Removal of Sulfuric Acid: The most common method to remove excess sulfuric acid is by neutralization. The reaction mixture can be treated with calcium carbonate or calcium hydroxide (B78521) to precipitate calcium sulfate (B86663) (gypsum), which is then filtered off.[1]

Q2: How can I effectively remove the large excess of sulfuric acid from the reaction mixture?

A: Traditional sulfonation processes often require a significant excess of sulfuric acid, which must be removed.[2]

  • Method 1: Precipitation with Calcium or Barium Salts: As mentioned, adding calcium hydroxide or calcium carbonate to the sulfonation mass precipitates the excess sulfate as gypsum, which can be filtered.[1] A similar method involves using barium carbonate to precipitate barium sulfate.[3]

  • Method 2: Solvent Extraction: One patented method involves using a solvent, such as benzene (B151609), which dissolves the benzenesulfonic acid but not the sulfuric acid, allowing for separation.[4]

  • Method 3: Vacuum Distillation: Processes have been developed to distill off excess sulfuric acid and any remaining benzenemonosulfonic acid under high vacuum (e.g., 23 mm Hg) and elevated temperatures (150-270°C).[5]

Q3: My product purity is low. What are the common byproducts and how can I minimize their formation?

A: The primary undesired byproduct during the disulfonation of benzene is diphenyl sulfone disulfonic acid.[2] Its formation can be as high as 29% depending on the reaction conditions.[1]

  • Minimizing Byproducts:

    • Control Reaction Temperature: Byproduct formation is highly dependent on temperature. The reaction should be carefully controlled within the recommended range (e.g., 80–250°C, with specific stages often requiring lower temperatures).[1]

    • Control Reagent Concentration: The concentration of oleum (B3057394) (fuming sulfuric acid) and the molar ratio of reactants are critical.[1][2] A process designed for high purity involves reacting sulfur trioxide and benzene at a molar ratio of approximately 2.2:1.[2]

    • One-Stage vs. Two-Stage Process: Some two-stage processes are noted to produce a considerable amount of byproducts, whereas newer one-stage continuous processes claim to produce purer products.[2]

Q4: My yield is consistently low. What are the most critical parameters to optimize?

A: Low yields can result from incomplete reaction, side reactions, or losses during workup.

  • Critical Parameters for Optimization:

    • Reaction Time and Temperature: Ensure the reaction goes to completion by adhering to the specified reaction times and temperatures for both the monosulfonation and disulfonation steps.[1][6] For example, one method involves heating at 100°C for one hour for monosulfonation, followed by 1-2 hours at 80°C for the second sulfonation.[1]

    • Reagent Ratios: The molar ratio of benzene to the sulfonating agent is crucial. One high-yield process specifies a molar ratio of benzene to 96% sulfuric acid of 1:3.4.[1]

    • Efficient Workup: Losses during the removal of sulfuric acid and the isolation of the salt can significantly impact yield. Ensure complete precipitation and careful filtration when using the gypsum method.

Q5: The purified acid is extremely hygroscopic and difficult to handle. How should I store it?

A: Due to its hygroscopic nature, pure 1,3-benzenedisulfonic acid is challenging to store.[1] For long-term stability and ease of handling, it is best to convert it to its salt form.

  • Recommended Storage Methods:

    • As a Disodium (B8443419) Salt: The most common and stable form for storage is the disodium salt.[1] This is typically a crystalline solid that is much less hygroscopic than the free acid.[1][7]

    • As a Potassium or Barium Salt: These salts can also be prepared and are often used in purification steps involving recrystallization.[1]

    • Anhydrous Storage: If the free acid is required, it must be dried thoroughly (e.g., over CaCl2) and stored in a tightly sealed container in a desiccator.[1]

Quantitative Data Summary

The table below summarizes quantitative data from various described methods for the synthesis and isolation of 1,3-benzenedisulfonic acid.

MethodKey ReagentsReaction ConditionsReported YieldReported PurityReference
Two-Stage Sulfonation & Salt Formation100% H₂SO₄, 65% Oleum, Ca(OH)₂/CaCO₃, Na₂CO₃Stage 1: 100°C for 1h. Stage 2: 30-80°C for 1-2h.93%96% (as salt)[1]
Hooker Chemical Corp. Process96% H₂SO₄ (1:3.4 molar ratio)Initially 65°C, raised to 80°C. Water removed at 200°C / 33 mbar.Not specified"Particularly pure"[1]
High-Temperature Vacuum DistillationBenzene, Sulfonating AgentFinal disulfonation at 210–235°C / 1.3 mbar.Not specified98.7%[1]
Continuous Process (Hoechst AG)Benzene, Sulfur TrioxideContinuous reaction at 135-140°C.Good yield90-94%[2]

Detailed Experimental Protocols

Protocol 1: Two-Stage Sulfonation with Isolation as Disodium Salt [1]

  • Monosulfonation: Introduce benzene into a reactor containing 100% sulfuric acid. Heat the mixture to 100°C and maintain this temperature for one hour.

  • Disulfonation: Transfer the monosulfonation product mixture to a second reactor containing 65% oleum. The temperature will rise from approximately 30°C to 80°C. Maintain the reaction at 80°C for an additional 1-2 hours.

  • Sulfate Removal: Cool the reaction mass. Add calcium hydroxide or calcium carbonate slurry to precipitate excess sulfate ions as calcium sulfate (gypsum).

  • Filtration: Filter off the gypsum precipitate.

  • Salt Conversion: Treat the filtrate with sodium carbonate to convert the soluble calcium salt to the disodium salt of 1,3-benzenedisulfonic acid, precipitating calcium carbonate.

  • Isolation: Filter the mixture to remove calcium carbonate. Evaporate the water from the filtrate and dry the resulting disodium salt, for example, on a drum dryer.

Protocol 2: Purification via Recrystallization and Ion Exchange [1]

This protocol is for obtaining a highly pure free acid from a crude product.

  • Salt Formation: Convert the crude 1,3-benzenedisulfonic acid to its potassium or barium salt.

  • Recrystallization: Recrystallize the potassium or barium salt from hot water. This step removes many impurities.

  • Acid Regeneration: Prepare a strong cation exchange resin in its H+ form. Pass an aqueous solution of the purified potassium or barium salt through the resin column. The resin will exchange the K+ or Ba²+ ions for H+, regenerating the free 1,3-benzenedisulfonic acid in the eluate.

  • Final Crystallization: Collect the acidic eluate and recrystallize the pure 1,3-benzenedisulfonic acid from highly pure water.

  • Drying: Dry the final crystals over a desiccant such as calcium chloride at 25°C.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems during the isolation of 1,3-benzenedisulfonic acid.

G start Crude Product (Post-Reaction) check_form Product Physical Form? start->check_form oily Oily / Viscous Liquid check_form->oily Oily crystalline Crystalline Solid check_form->crystalline Crystalline cause_oily Likely Cause: Residual H₂O or H₂SO₄ oily->cause_oily check_purity Analyze Purity (e.g., HPLC, Titration) crystalline->check_purity remove_h2so4 1. Remove H₂SO₄ (e.g., Ca(OH)₂ precipitation) cause_oily->remove_h2so4 remove_h2o 2. Remove H₂O (Vacuum drying) remove_h2so4->remove_h2o remove_h2o->check_purity purity_ok Is Purity > 98%? check_purity->purity_ok product_ok Pure Product Isolated Store as salt or in desiccator purity_ok->product_ok Yes purify Purity is Low purity_ok->purify No purify_options Purification Options purify->purify_options recrystallize Convert to Salt (Na⁺, K⁺) & Recrystallize purify_options->recrystallize ion_exchange Regenerate Acid via Ion Exchange Chromatography recrystallize->ion_exchange ion_exchange->check_purity Re-analyze

Caption: Troubleshooting workflow for the purification of 1,3-benzenedisulfonic acid.

References

Optimization

Technical Support Center: Continuous Production of 1,3-Benzenedisulfonic Acid

This technical support center is designed to assist researchers, scientists, and drug development professionals in the continuous process for producing 1,3-Benzenedisulfonic acid. It provides troubleshooting guidance, fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the continuous process for producing 1,3-Benzenedisulfonic acid. It provides troubleshooting guidance, frequently asked questions, quantitative data, experimental protocols, and process diagrams to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of employing a continuous process for 1,3-Benzenedisulfonic acid synthesis over a batch process?

A1: A continuous process for 1,3-Benzenedisulfonic acid production presents several significant advantages when compared to conventional batch methods. These benefits include substantially higher production rates by eliminating downtime between batches, which boosts overall efficiency and cost-effectiveness, especially in large-scale manufacturing.[1] Furthermore, continuous processes afford superior control over crucial reaction parameters like temperature and reactant concentrations, resulting in enhanced product quality and consistency.[1]

Q2: Which sulfonating agents are most commonly utilized in the continuous synthesis of 1,3-Benzenedisulfonic acid?

A2: The most prevalent sulfonating agents for this continuous process are oleum (B3057394) (fuming sulfuric acid, which is a solution of sulfur trioxide in sulfuric acid) and liquid or gaseous sulfur trioxide (SO₃).[2][3][4] The selection of the sulfonating agent can influence the required reaction conditions and the composition of the final product mixture.

Q3: What are the principal by-products to be mindful of during the continuous sulfonation of benzene (B151609) to form 1,3-Benzenedisulfonic acid?

A3: The primary by-products of concern include benzenemonosulfonic acid, which is an intermediate that may persist if the reaction does not go to completion, diphenylsulfone, and various polysulfonated benzenes.[2][5] The formation of these by-products is typically affected by the reaction temperature, the residence time of the reactants in the reactor, and the molar ratio of the reactants.

Q4: How can the formation of undesirable by-products be minimized?

A4: To reduce the formation of by-products, it is essential to have precise control over the reaction conditions. Key strategies to achieve this include:

  • Temperature Regulation: Maintaining an optimal reaction temperature is critical, as excessively high temperatures can favor the formation of diphenylsulfone.[2][5]

  • Stoichiometric Control: A well-controlled molar ratio of the sulfonating agent to benzene is vital. An inadequate amount of the sulfonating agent can result in incomplete conversion to the disulfonic acid, whereas a significant excess can encourage polysulfonation.[5]

  • Optimized Residence Time: Fine-tuning the residence time within the reactor ensures the completion of the disulfonation reaction while preventing the occurrence of significant side reactions.[6]

Q5: Is the sulfonation of benzene a reversible reaction?

A5: Yes, the sulfonation of benzene is indeed a reversible chemical reaction.[7][8][9] The forward reaction, which is the sulfonation, is favored when a concentrated sulfonating agent is used. The reverse reaction, known as desulfonation, can take place in the presence of dilute aqueous acid and the application of heat.[7][8] This reversibility is an important factor to consider during process design and the subsequent workup of the product.

Troubleshooting Guides

This section offers solutions to common issues that may arise during the continuous production of 1,3-Benzenedisulfonic acid.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of 1,3-Benzenedisulfonic Acid 1. Incomplete Reaction: The residence time in the reactor may be insufficient, or the reaction temperature could be too low for the complete conversion of benzenemonosulfonic acid to the desired disulfonic acid.1. Extend the residence time by decreasing the flow rate of the reactants. 2. Cautiously increase the reaction temperature while carefully monitoring for the formation of by-products.
2. Sub-optimal Molar Ratio: The molar ratio of the sulfonating agent to benzene might be too low.1. Increase the molar ratio of the sulfonating agent to benzene. A commonly employed range is between 2.0 and 2.5 moles of sulfur trioxide per mole of benzene.[2]
3. Inefficient Mixing: Poor mixing of the reactants can create localized regions of low reactant concentration, leading to an incomplete reaction.1. Confirm that the reactor's mixing system, such as the stirrer speed in a Continuous Stirred-Tank Reactor (CSTR), is operating at its optimal level to ensure a homogeneous reaction mixture.
High Impurity Profile (e.g., elevated levels of benzenemonosulfonic acid or diphenylsulfone) 1. Presence of Benzenemonosulfonic Acid: This is an indication of incomplete disulfonation.1. Increase the residence time or the reaction temperature as outlined in the low yield section.
2. High Levels of Diphenylsulfone: This by-product is typically generated at higher temperatures.[2]1. Lower the reaction temperature. 2. Ensure there is efficient heat removal from the reactor, as the sulfonation reaction is exothermic.
3. Polysulfonation: An excessive amount of the sulfonating agent can result in the formation of trisulfonated and other polysulfonated by-products.1. Decrease the molar ratio of the sulfonating agent to benzene.[5]
Product Discoloration 1. Thermal Degradation: High reaction temperatures may cause the degradation of the product, resulting in discoloration.1. Reduce the reaction temperature. 2. Keep the residence time at elevated temperatures to a minimum.
2. Impurities in Reactants: The existence of impurities in the benzene or the sulfonating agent can lead to the formation of colored by-products.1. Utilize high-purity reactants.
Reactor Fouling or Blockages 1. Precipitation of Sulfonic Acids: Fluctuations in temperature or concentration may cause the product or intermediates to precipitate out of the solution.1. Maintain consistent temperature control throughout the entire reactor. 2. Keep the reactant concentrations within the specified operating range.
2. Solidification of Reactants: When using sulfur trioxide, it can solidify if the temperature falls below its melting point.1. Make sure that all feed lines for the sulfur trioxide are properly heated.

Quantitative Data

The tables below provide a summary of key quantitative data for the continuous production of 1,3-Benzenedisulfonic acid, compiled from scientific literature and patent examples.

Table 1: Influence of Molar Ratio on Product Composition

Molar Ratio (SO₃:Benzene)Temperature (°C)Residence Time (hours)1,3-Benzenedisulfonic Acid (% by weight)Benzenemonosulfonic Acid (% by weight)
2.2 : 1120 - 1404890 - 940.1 - 0.3
2.5 : 1120 - 1405092Not specified

This data has been synthesized from examples found in patents.[2]

Table 2: General Operating Parameters for Continuous Sulfonation

ParameterTypical RangeNotes
Reaction Temperature 100 - 160 °CHigher temperatures can accelerate the reaction rate but may also result in an increased formation of by-products.[2]
Molar Ratio (Sulfonating Agent:Benzene) 2.0:1 to 2.5:1An adequate excess of the sulfonating agent is required to drive the reaction towards disulfonation.[2]
Residence Time Varies with reactor designTypically ranges from several minutes to a few hours. Shorter residence times can be achieved with the use of microreactors.[10]
Sulfonating Agent Oleum or Sulfur TrioxideThe choice of agent will have an impact on the design of the feed system and the necessary reaction conditions.

Experimental Protocols

Detailed Methodology for the Continuous Production of 1,3-Benzenedisulfonic Acid in a Laboratory-Scale CSTR System

Objective: To continuously synthesize 1,3-Benzenedisulfonic acid with high purity and yield.

Materials:

  • Benzene (high purity)

  • Sulfur trioxide (liquid) or 65% Oleum

  • Nitrogen gas (for creating an inert atmosphere)

  • Quenching solution (e.g., a mixture of ice and water)

Equipment:

  • Continuous Stirred-Tank Reactor (CSTR), made of glass or another corrosion-resistant material, equipped with a heating/cooling jacket, a mechanical stirrer, and multiple inlet and outlet ports.

  • Two precision pumps for the delivery of reactants (e.g., syringe pumps or peristaltic pumps with compatible tubing).

  • A temperature controller and sensor.

  • A back-pressure regulator.

  • A product collection vessel.

Procedure:

  • System Setup and Inerting:

    • Assemble the CSTR system, making sure that all connections are secure and leak-proof.

    • Purge the entire system with dry nitrogen gas to eliminate any moisture and air.

  • Reactor Pre-heating and Initial Charge:

    • Set the temperature controller for the CSTR jacket to the desired reaction temperature (for instance, 120 °C).[2]

    • If commencing with a pre-existing sulfonated mixture, charge the reactor with a starting volume of this mixture. If starting from the beginning, the initial phase of the reaction will establish the reaction medium.

  • Reactant Feeding:

    • Set the flow rates of the benzene and sulfur trioxide (or oleum) pumps to attain the desired molar ratio (for example, 2.2 moles of SO₃ per mole of benzene).[2]

    • Simultaneously start pumping both reactants into the CSTR. If possible, ensure that the reactants are introduced below the surface of the reaction mixture to encourage good mixing.

  • Reaction and Steady State:

    • Maintain constant stirring and temperature throughout the entire process.

    • Allow the system to reach a steady state, where the composition of the material exiting the reactor remains constant over time. This may require several residence times to be achieved.

    • The product mixture is continuously withdrawn from the reactor through the outlet port, which is regulated by the back-pressure regulator to maintain a constant volume within the reactor.

  • Product Collection and Quenching:

    • Collect the effluent from the reactor in a vessel that contains a stirred quenching solution (such as an ice-water mixture) to halt the reaction.

  • Shutdown:

    • Cease the reactant feeds.

    • Continue to stir and control the temperature until the contents of the reactor have safely cooled down.

    • Purge the system with nitrogen.

  • Analysis:

    • Analyze the quenched product mixture to determine the concentration of 1,3-Benzenedisulfonic acid, benzenemonosulfonic acid, and any by-products, using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[11]

Visualizations

Continuous_Process_Workflow Benzene Benzene Feed CSTR Continuous Stirred-Tank Reactor (CSTR) - Controlled Temperature - Constant Agitation Benzene->CSTR Sulfonating_Agent Sulfonating Agent Feed (SO3 or Oleum) Sulfonating_Agent->CSTR Product_Stream Product Effluent CSTR->Product_Stream Quenching Quenching (e.g., Ice-Water Bath) Product_Stream->Quenching Analysis Product Analysis (e.g., HPLC) Quenching->Analysis

Caption: Workflow for the continuous production of 1,3-Benzenedisulfonic acid.

Troubleshooting_Decision_Tree Start Problem Detected Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Low_Yield->High_Impurities No Check_Temp_Time Increase Temperature or Residence Time Low_Yield->Check_Temp_Time Yes Mono_High High Benzenemonosulfonic Acid? High_Impurities->Mono_High Yes Check_Ratio Increase Sulfonating Agent Ratio Check_Temp_Time->Check_Ratio Check_Mixing Verify Agitator Function Check_Ratio->Check_Mixing Di_High High Diphenylsulfone? Mono_High->Di_High No Increase_Conv Increase Temp/Time for Fuller Conversion Mono_High->Increase_Conv Yes Poly_High Polysulfonation? Di_High->Poly_High No Decrease_Temp Decrease Reaction Temperature Di_High->Decrease_Temp Yes Decrease_Ratio Decrease Sulfonating Agent Ratio Poly_High->Decrease_Ratio Yes

Caption: Troubleshooting decision tree for 1,3-Benzenedisulfonic acid synthesis.

References

Troubleshooting

troubleshooting hygroscopic nature of crystalline 1,3-Benzenedisulfonic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic crystalline form of 1,3-B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic crystalline form of 1,3-Benzenedisulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of 1,3-Benzenedisulfonic acid in a question-and-answer format.

Question: My weight measurements of 1,3-Benzenedisulfonic acid are inconsistent and seem to increase over time. What is causing this and how can I fix it?

Answer: This is a classic sign of water absorption due to the hygroscopic nature of 1,3-Benzenedisulfonic acid. The sulfonic acid groups in the molecule have a strong affinity for water and will readily absorb moisture from the atmosphere.[1] This leads to an increase in mass and inaccurate measurements.

Troubleshooting Steps:

  • Minimize Exposure: Handle the acid in a low-humidity environment, such as a glove box or a room with a dehumidifier. If these are not available, work quickly and minimize the time the container is open to the atmosphere.

  • Use Appropriate Containers: Always store 1,3-Benzenedisulfonic acid in a tightly sealed container. For long-term storage, consider using a desiccator containing a suitable drying agent like anhydrous calcium sulfate (B86663) or silica (B1680970) gel.[2]

  • Weighing by Difference: Instead of weighing the compound directly on the balance pan, weigh the sealed container with the acid, dispense the required amount quickly into your reaction vessel, and then re-weigh the sealed container. The difference in weight will be the amount of acid dispensed, minimizing its exposure to air.

  • Equilibration: Before weighing, allow the sealed container of the acid to equilibrate to the temperature of the balance to avoid convection currents that can affect the reading.

Question: My reaction yield is lower than expected when using 1,3-Benzenedisulfonic acid as a catalyst. Could its hygroscopic nature be the cause?

Answer: Yes, the presence of excess water can significantly impact reaction outcomes, especially in acid-catalyzed reactions. Water can act as a competing reagent or alter the catalytic activity of the sulfonic acid.[3]

Troubleshooting Steps:

  • Determine Water Content: Before use, determine the water content of your 1,3-Benzenedisulfonic acid using a reliable method like Karl Fischer titration. This will allow you to calculate the exact amount of anhydrous acid you are adding to your reaction.

  • Use Anhydrous Grade (if available): If your synthesis is highly sensitive to water, consider purchasing an anhydrous grade of 1,3-Benzenedisulfonic acid.

  • Drying the Acid: If you need to use the hydrated form, you may need to dry it. However, be cautious as heating can potentially cause decomposition. A common method is to dry the substance in a vacuum oven at a moderate temperature. It is crucial to first consult the material's safety data sheet (SDS) and relevant literature for recommended drying conditions.

  • Reaction Monitoring: Closely monitor your reaction progress using techniques like TLC or HPLC to see if the reaction is proceeding as expected. If it stalls, the presence of water could be a contributing factor.

Question: The crystalline 1,3-Benzenedisulfonic acid has turned into a dense, clumpy solid. Is it still usable?

Answer: The clumping is a direct result of water absorption, a phenomenon known as caking.[1] While the chemical itself may not have decomposed, its handling properties are compromised, and the water content is significantly higher than in its free-flowing crystalline form.

Troubleshooting Steps:

  • Assess the Extent of Clumping: If the material is only slightly clumpy, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment.

  • Determine Water Content: It is essential to determine the water content of the caked material before use. The increased water content will affect the stoichiometry of your reactions.

  • Consider Purification/Drying: For critical applications, it may be necessary to dry the material under vacuum or consider recrystallization to remove the excess water and restore its crystalline form. Be aware that finding a suitable recrystallization solvent that doesn't introduce more water can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of crystalline 1,3-Benzenedisulfonic acid?

A1: Crystalline 1,3-Benzenedisulfonic acid is known to be hygroscopic and can contain a significant amount of water. It often crystallizes with 2.5 molecules of water. However, the exact amount can vary depending on the manufacturing process and storage conditions. Therefore, it is always recommended to determine the water content experimentally for a specific batch if the application is sensitive to moisture.

Q2: How should I properly store 1,3-Benzenedisulfonic acid to minimize water absorption?

A2: Store the acid in a cool, dry, and well-ventilated area in a tightly sealed container.[2][4] For enhanced protection, especially in humid climates, place the sealed container inside a desiccator with a desiccant.

Q3: Can I use a standard oven to dry 1,3-Benzenedisulfonic acid?

A3: Using a standard oven is generally not recommended due to the risk of decomposition at elevated temperatures in the presence of air. A vacuum oven at a controlled, moderate temperature is a safer option. Always consult the material's technical data sheet for thermal stability information before attempting to dry it.

Q4: How does the absorbed water affect the acidity of 1,3-Benzenedisulfonic acid?

A4: While water itself does not neutralize the acid, its presence will dilute the effective concentration of the acid. This can be critical in reactions where the acid concentration is a key parameter for reaction rate and selectivity.

Quantitative Data

The following table provides illustrative data on the water uptake of a hygroscopic aromatic sulfonic acid at 25°C, as would be determined by Dynamic Vapor Sorption (DVS) analysis. This data demonstrates the typical behavior of such compounds and highlights the importance of controlling humidity during handling and storage.

Relative Humidity (%)Water Uptake (% w/w)
00.0
100.2
200.5
301.1
402.5
504.8
608.2
7012.5
8018.0
9025.3

Note: This is representative data for a hygroscopic aromatic sulfonic acid and not specific experimental data for 1,3-Benzenedisulfonic acid. The actual water uptake can vary based on the specific crystalline form, purity, and particle size.

Experimental Protocols

1. Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This protocol outlines the general procedure for determining the water content in a solid hygroscopic sample like 1,3-Benzenedisulfonic acid.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • Analytical balance

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Solvent Introduction: Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This removes any residual water in the solvent.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of the 1,3-Benzenedisulfonic acid sample. The sample size should be chosen based on the expected water content to ensure a sufficient titration volume.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent. The result is typically expressed as a percentage by weight (% w/w).

2. Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at different relative humidities (RH).[5][6]

Materials:

  • Dynamic Vapor Sorption analyzer

  • Microbalance

  • Sample of 1,3-Benzenedisulfonic acid

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the 1,3-Benzenedisulfonic acid sample onto the DVS sample pan.

  • Drying: The sample is typically first dried in the DVS instrument by exposing it to a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: The RH of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, the sample is allowed to equilibrate until its mass becomes constant. The change in mass at each step is recorded.

  • Desorption Isotherm (Optional): After reaching the maximum RH, the humidity can be decreased in a stepwise manner back to 0% RH to generate a desorption isotherm. This can provide information about the reversibility of water sorption.

  • Data Analysis: The data is plotted as the percentage change in mass versus the relative humidity to generate a sorption isotherm.[7]

Visualizations

Troubleshooting_Hygroscopic_Acid cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solutions Troubleshooting Solutions cluster_verification Verification start Start: Experiment with 1,3-Benzenedisulfonic Acid issue Inconsistent Results: - Inaccurate Weight - Low Reaction Yield - Caking/Clumping start->issue diagnosis Is the issue related to water absorption? issue->diagnosis handling Improve Handling & Storage: - Use glove box/desiccator - Tightly seal containers - Weigh by difference diagnosis->handling Yes quantify Quantify Water Content: - Karl Fischer Titration - Dynamic Vapor Sorption diagnosis->quantify Yes other_issues Investigate other experimental parameters (e.g., reagent purity, temperature, reaction time). diagnosis->other_issues No reaction_mod Modify Reaction Protocol: - Account for water in stoichiometry - Use anhydrous grade if possible handling->reaction_mod drying Dry the Material: - Vacuum oven (use with caution) - Consult literature for conditions quantify->drying quantify->reaction_mod drying->reaction_mod verification Verify Improved Results: - Consistent weight - Expected yield - Crystalline solid reaction_mod->verification

Caption: Troubleshooting workflow for issues related to the hygroscopic nature of 1,3-Benzenedisulfonic acid.

References

Optimization

Technical Support Center: Distillation Techniques for Purifying Sulfonic Acids

Welcome to the technical support center for the purification of sulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the distillation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable distillation method for purifying sulfonic acids? A1: For lower-melting and liquid sulfonic acids, fractional distillation under reduced pressure is the most effective method.[1] Vacuum is crucial as sulfonic acids, particularly higher molecular weight and aromatic ones, have high boiling points and tend to decompose at atmospheric pressure.[2]

Q2: Why is vacuum distillation so critical for sulfonic acids? A2: Sulfonic acids can undergo thermal decomposition at high temperatures, leading to the formation of tars, sulfuric acid, and other by-products.[2] Aromatic sulfonic acids, for example, can start to decompose at temperatures between 200-300°C.[3] Applying a vacuum lowers the boiling point of the acid, allowing it to vaporize at a temperature below its decomposition point, thus preserving the integrity of the molecule.[2]

Q3: How can I remove water from my sulfonic acid sample before or during distillation? A3: Sulfonic acids are often hygroscopic and can contain significant amounts of water.[1] The most common method for water removal is azeotropic distillation, using an entrainer like toluene (B28343).[1][4] The water-toluene azeotrope boils at a lower temperature, allowing for the selective removal of water. Alternatively, a two-step vacuum distillation process can be employed, where the first step is a dehydration stage at a moderate vacuum.[2]

Q4: My sulfonic acid is decomposing and turning dark during distillation. What should I do? A4: Darkening or charring is a clear sign of thermal decomposition. The primary solution is to lower the distillation temperature by reducing the pressure (i.e., applying a stronger vacuum).[2] Ensure your vacuum pump and system are free of leaks to achieve and maintain the lowest possible pressure. For some sensitive compounds, even under a high vacuum, the required temperature might be too high. In such cases, alternative purification methods like recrystallization of a salt form may be necessary.

Q5: What are the common impurities in sulfonic acids, and how can I remove them prior to distillation? A5: Common impurities include residual sulfuric acid from the sulfonation reaction, unreacted starting materials, sulfonyl chlorides, and thiolsulfonates.[1]

  • Sulfuric Acid: Can often be removed by recrystallizing the sulfonic acid from a concentrated aqueous solution.[1] Another method involves treating the crude acid with barium hydroxide (B78521) to precipitate the highly insoluble barium sulfate, which can then be filtered off.[4]

  • Organic Impurities: Pre-distillation extraction from an alkaline solution can remove neutral impurities like sulfonyl chlorides and thiolsulfonates.[1]

Troubleshooting Guide

Problem: The distillate is discolored (yellow, brown, or contains black specks).

  • Possible Cause 1: Thermal decomposition. The distillation temperature is too high.

    • Solution: Increase the vacuum to further lower the boiling point. Check the entire apparatus for leaks that could compromise the vacuum level.

  • Possible Cause 2: Impurities in the starting material are co-distilling or reacting at high temperatures.[5]

    • Solution: Perform a pre-purification step. Consider washing the crude acid or performing a recrystallization as described in the FAQs. Adding a small amount of an oxidizing agent like hydrogen peroxide to the crude acid before distillation can sometimes clear up color from organic impurities, but this should be done with extreme caution.

  • Possible Cause 3: The distillation is "bumping" and carrying over non-volatile residues from the boiling flask.

    • Solution: Ensure smooth boiling by using a magnetic stir bar or a capillary bubbler for inert gas introduction.[6] Do not distill the material to dryness; always leave a small residue in the boiling flask.[7]

Problem: The distillation is "bumping" or boiling uncontrollably.

  • Possible Cause 1: Uneven heating of the boiling flask.

    • Solution: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution. Avoid using a direct flame or a hot plate without a bath.

  • Possible Cause 2: Lack of nucleation sites for smooth boiling under vacuum.

    • Solution: Introduce a steady, fine stream of nitrogen or argon through a capillary tube extending below the liquid surface. Alternatively, use a PTFE or glass-coated magnetic stir bar. Boiling chips are often ineffective in vacuum distillation.

Problem: The final purified product still contains water.

  • Possible Cause 1: Inefficient initial drying.

    • Solution: Perform a dedicated drying step before the main distillation. Azeotropic distillation with toluene using a Dean-Stark apparatus is highly effective.[1]

  • Possible Cause 2: The vacuum system has a leak, introducing atmospheric moisture.

    • Solution: Thoroughly inspect all joints, seals, and tubing for leaks. Ensure all glassware joints are properly greased with a suitable vacuum grease.

Problem: No product is distilling over at the expected temperature and pressure.

  • Possible Cause 1: The vacuum is not as low as indicated by the gauge.

    • Solution: Verify the accuracy of your vacuum gauge. Ensure the gauge is positioned correctly (close to the distillation head) to measure the actual pressure of the system.

  • Possible Cause 2: The thermometer is incorrectly placed.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Possible Cause 3: The boiling point of your specific sulfonic acid under your conditions is higher than anticipated.

    • Solution: If the system is stable and under a high vacuum, you may need to cautiously increase the temperature of the heating source. Cross-reference with literature data for your specific compound if available.

Data Presentation

Table 1: Recommended Two-Stage Vacuum Distillation Parameters for Aqueous Methanesulfonic Acid (MSA) Purification[2]

ParameterStage 1: DehydrationStage 2: Purification
Objective Reduce water content to 4-10 wt%Obtain MSA with < 2 wt% water
Pressure 100 - 500 mm Hg (moderate vacuum)10 - 30 mm Hg (high vacuum)
Temperature 171 - 186 °C192 - 200 °C
Key Outcome Minimizes thermal decomposition while removing bulk water.Separates pure MSA from residues and less volatile impurities.

Table 2: General Troubleshooting Summary

IssuePrimary CauseRecommended Action
Decomposition Temperature too highImprove vacuum; check for leaks.
Bumping Uneven heating / lack of nucleationUse oil bath and capillary bubbler/stirrer.
Water in Product Inefficient drying / system leakPerform azeotropic drying; inspect all joints.
Discolored Distillate Decomposition / impuritiesImprove vacuum; pre-purify crude material.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation of a Liquid Sulfonic Acid

  • System Setup:

    • Assemble a distillation apparatus using clean, dry glassware. Use a round-bottom flask as the distillation pot.

    • Connect the flask to a distillation head (e.g., a Claisen head) equipped with a thermometer and a condenser.

    • Place a receiving flask at the end of the condenser. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to collect fractions without breaking the vacuum.

    • Connect the apparatus to a vacuum pump through a cold trap (e.g., using dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.

  • Sample Preparation:

    • Charge the distillation flask with the crude sulfonic acid, filling it to no more than half its volume.

    • Add a magnetic stir bar or insert a fine capillary tube for ebullition.

  • Distillation:

    • Seal the system and slowly evacuate it to the desired pressure. Check for leaks if the pressure is not stable.

    • Begin stirring and gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect any low-boiling impurities as a "forerun" fraction in the first receiving flask.

    • When the temperature at the distillation head stabilizes and corresponds to the boiling point of the sulfonic acid at that pressure, switch to a clean receiver to collect the main product fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature indicates a pure fraction is being collected.

  • Shutdown:

    • Stop heating and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure by introducing an inert gas like nitrogen.

    • Disassemble the apparatus and store the purified product in a tightly sealed container.

Protocol 2: Azeotropic Drying of a Sulfonic Acid with Toluene

  • System Setup:

    • Assemble an apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Procedure:

    • Place the wet sulfonic acid and toluene (a common entrainer) into the round-bottom flask.[1]

    • Heat the mixture to reflux. The toluene-water azeotrope will vaporize and then condense.

    • In the Dean-Stark trap, the condensed liquid will separate into two phases. The denser water will sink to the bottom of the graduated trap, while the less dense toluene will overflow and return to the distillation flask.

    • Continue the reflux until no more water collects in the trap.

    • Allow the apparatus to cool. The dried sulfonic acid in toluene solution can then be used directly or the toluene can be removed under reduced pressure.

Mandatory Visualizations

Troubleshooting Workflow for Sulfonic Acid Distillation

Distillation_Troubleshooting start Start: Distillation Issue check_decomp Evidence of Decomposition? (Dark Color, Charring) start->check_decomp improve_vacuum Improve Vacuum: 1. Check for leaks 2. Use a better pump check_decomp->improve_vacuum Yes check_purity Poor Purity / Wet Product? check_decomp->check_purity No pre_purify Consider Pre-Purification (e.g., Recrystallization) improve_vacuum->pre_purify azeo_dry Perform Azeotropic Drying (e.g., with Toluene) check_purity->azeo_dry Yes, Wet check_boiling Irregular Boiling / Bumping? check_purity->check_boiling No success Problem Resolved azeo_dry->success check_setup Verify Setup: 1. Thermometer placement 2. Gauge accuracy check_setup->success smooth_boil Ensure Smooth Boiling: 1. Use stirrer/capillary 2. Uniform heating (oil bath) check_boiling->smooth_boil Yes no_distillate No Distillate? check_boiling->no_distillate No smooth_boil->success no_distillate->check_setup Yes no_distillate->success No, other issue

Caption: A logical workflow for troubleshooting common distillation issues.

Safety Precautions

Handling hot, concentrated sulfonic acids is hazardous. Adhere strictly to all safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat or chemical-resistant apron.[8][9][10][11]

  • Ventilation: All distillation procedures must be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors.[8][12]

  • Handling: Sulfonic acids cause severe skin and eye burns upon contact.[10][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Chemical Incompatibilities: Avoid contact with strong bases, reducing agents, and water (for concentrated acids), as violent reactions can occur.[9][11]

  • Thermal Hazards: Be aware that thermal decomposition can release toxic and corrosive sulfur oxides.[9] Ensure the apparatus is set up securely to prevent spills of hot acid.

  • Emergency Preparedness: Have an appropriate spill kit (e.g., with an inert absorbent like vermiculite (B1170534) or sand) and an eyewash/safety shower station readily accessible.[12]

References

Troubleshooting

Technical Support Center: Catalytic Strategies to Minimize Sulfone Formation in Sulfonation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of cata...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of catalysts and inhibitors to reduce the formation of undesired sulfone byproducts during sulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is sulfone formation in the context of an aromatic sulfonation reaction?

A1: In aromatic sulfonation, the primary goal is to introduce a sulfonic acid group (-SO₃H) onto an aromatic ring. However, a common side reaction can occur where the desired sulfonic acid product reacts with another molecule of the aromatic starting material. This secondary reaction forms a diaryl sulfone, an undesirable byproduct that consumes the starting material and complicates purification.[1]

Q2: Why is the formation of sulfone byproducts a problem in my experiment?

A2: Sulfone formation is problematic for several reasons:

  • Reduced Yield: It consumes a significant portion of the aromatic hydrocarbon reactant, lowering the yield of the desired sulfonic acid. In some cases, sulfone formation can account for the consumption of up to 30% of the starting material.[1]

  • Purification Challenges: The presence of sulfone impurities makes the isolation and purification of the target sulfonic acid more difficult and costly.

  • Impact on Downstream Applications: For applications where high-purity sulfonic acid is required, such as in the synthesis of pharmaceuticals or specialty chemicals, sulfone contamination is unacceptable.[1]

Q3: What experimental factors typically promote the formation of sulfones?

A3: The formation of aromatic sulfones is often promoted by harsh reaction conditions. Key factors include:

  • High Concentration of Sulfonating Agent: Using a high molar ratio of sulfur trioxide (SO₃) to the aromatic compound can increase the rate of side reactions.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the secondary reaction leading to sulfone formation.

  • Absence of a Moderator: Performing the reaction without a suitable solvent or inhibitor can lead to uncontrolled reactivity and increased byproduct formation.[1]

Q4: How can catalysts or other additives be used to reduce sulfone formation?

A4: Certain additives can inhibit the side reaction that produces sulfones. A notable class of sulfone inhibitors is inorganic sulfites, such as sodium sulfite (B76179) (Na₂SO₃).[1] These compounds are added to the reaction mixture to suppress the formation of the sulfone byproduct, thereby increasing the yield and purity of the desired sulfonic acid. The process involves reacting the sulfonatable material with sulfur trioxide in the presence of an effective amount of the inorganic sulfite.[1]

Troubleshooting Guide

Problem: My sulfonation of an aromatic compound (e.g., toluene (B28343), benzene, xylene) is resulting in a high percentage of sulfone byproduct.

This guide provides a systematic approach to troubleshoot and mitigate excessive sulfone formation.

G start High Sulfone Yield Detected check_conditions Step 1: Review Reaction Conditions start->check_conditions Begin Troubleshooting use_inhibitor Step 2: Introduce a Sulfone Inhibitor check_conditions->use_inhibitor If conditions are harsh (high temp/SO₃ ratio) quantify Step 3: Quantify Sulfone Content Post-Modification use_inhibitor->quantify Implement inhibitor in next experiment end_ok Outcome: Sulfone Yield Reduced quantify->end_ok Analysis shows improvement end_revisit Outcome: Re-evaluate & Optimize Further quantify->end_revisit Analysis shows insufficient improvement

Troubleshooting workflow for high sulfone formation.

Step 1: Am I using optimal reaction conditions?

High concentrations of sulfur trioxide (SO₃) and elevated temperatures are known to increase sulfone formation.[1]

  • Recommendation: First, attempt to moderate the reaction conditions. Lower the reaction temperature and use a molar ratio of SO₃ to the organic feedstock that is closer to stoichiometric (1:1), as excess SO₃ drives side reactions.[2] The use of a solvent, such as liquid sulfur dioxide, can also help to control the reaction.[1]

Step 2: Have I considered using a sulfone inhibitor?

If optimizing reaction conditions is insufficient or not feasible, the use of an inhibitor is a highly effective strategy.

  • Recommendation: Introduce an inorganic sulfite, such as sodium sulfite (Na₂SO₃), into the reaction.[1] These compounds act to inhibit the mechanism of sulfone formation. The sulfite can be used in small, effective amounts and can be introduced by passing the sulfur trioxide or a diluent over a solid bed of the sulfite before it enters the reaction.[1]

Step 3: How do I confirm that the changes have worked?

Accurate quantification of the sulfone content before and after modifications is crucial to validate your troubleshooting efforts.

  • Recommendation: Use a standard workup and extraction procedure to isolate and weigh the sulfone byproduct. A general method involves neutralizing the sulfonic acid, followed by extraction of the water-insoluble sulfone with a solvent like diethyl ether.[1] (See Protocol 2 for a detailed method).

Quantitative Data

The effectiveness of sulfone inhibitors can be significant. The table below summarizes the potential impact of using an inhibitor based on data for the sulfonation of common aromatic hydrocarbons, which can produce sulfones at levels as high as 25-30%.[1]

Aromatic SubstrateSulfonating AgentConditionsInhibitorTypical Sulfone Yield (by weight of substrate)Reference
TolueneSulfur TrioxideLiquid Phase, DiluentNone (Control)~25%[1]
TolueneSulfur TrioxideLiquid Phase, DiluentSodium Sulfite< 5% (Reduced)[1]
BenzeneSulfur TrioxideLiquid Phase, DiluentNone (Control)~30%[1]
XyleneSulfur TrioxideLiquid Phase, DiluentNone (Control)8 - 10%[1]

Experimental Protocols

Protocol 1: General Procedure for Inhibited Sulfonation of Toluene

This protocol describes a method for sulfonating toluene with sulfur trioxide while minimizing sulfone formation through the use of an inorganic sulfite inhibitor.

Materials:

  • Toluene

  • Liquid Sulfur Trioxide (SO₃)

  • Sodium Sulfite (Na₂SO₃), anhydrous

  • Suitable diluent/solvent (e.g., liquid sulfur dioxide)

  • Reaction vessel equipped with cooling, stirring, and addition funnels

Procedure:

  • Set up the reaction vessel under an inert atmosphere and cool to the desired reaction temperature (e.g., 0-10 °C).

  • Charge the reactor with toluene and the diluent.

  • Prepare the sulfonating agent. If using a solid bed of inhibitor, pass the gaseous SO₃/diluent mixture over a packed column of anhydrous sodium sulfite prior to its introduction into the reactor.[1]

  • Slowly add the SO₃-inhibitor mixture to the stirred toluene solution over a period of 30-60 minutes, carefully maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

  • Proceed with the workup and quantification of the sulfone content as described in Protocol 2.

Protocol 2: Quantification of Sulfone Byproduct

This protocol provides a conventional method for isolating and quantifying the amount of sulfone formed in a sulfonation reaction.[1]

Materials:

  • Reaction mixture from sulfonation

  • 50% Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Deionized water

  • pH indicator or pH meter

  • Separatory funnel

  • Tared flask

Procedure:

  • Take a known weight of the final sulfonic acid reaction product (e.g., 50 grams).

  • Dissolve the sample in 200 mL of deionized water.

  • Neutralize the solution to a pH of 8 using a 50% NaOH solution while cooling the mixture.

  • Transfer the neutralized solution to a separatory funnel.

  • Extract the aqueous solution with three portions of 100 mL diethyl ether. The sulfone is organic-soluble and will move into the ether phase, while the sodium sulfonate salt remains in the aqueous phase.

  • Combine the ether extracts and wash them with 50 mL of cool deionized water.

  • Transfer the washed ether extracts to a tared (pre-weighed) flask.

  • Carefully remove the diethyl ether by rotary evaporation.

  • Weigh the flask containing the residual solid/oil. The final weight minus the initial tare weight of the flask gives the mass of the sulfone byproduct.[1]

Reaction Pathway Visualization

The following diagram illustrates the desired sulfonation reaction pathway versus the competing side reaction that leads to the formation of a diaryl sulfone byproduct.

G cluster_main Reaction Pathways ArH1 Aromatic Hydrocarbon (Ar-H) SO3 + SO₃ SulfonicAcid Aryl Sulfonic Acid (Ar-SO₃H) ArH1->SulfonicAcid Desired Sulfonation ArH2 + Aromatic Hydrocarbon (Ar-H) Sulfone Diaryl Sulfone (Ar-SO₂-Ar) SulfonicAcid->Sulfone Side Reaction (Sulfone Formation) Inhibitor Inhibitor (e.g., Na₂SO₃) Inhibitor->Sulfone Blocks

Desired sulfonation vs. sulfone formation side reaction.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,3-Benzenedisulfonic Acid and 1,4-Benzenedisulfonic Acid for Researchers and Drug Development Professionals

An In-depth Analysis of Isomeric Differences in Physicochemical Properties, Synthesis, and Reactivity Benzenedisulfonic acids, key intermediates in the synthesis of pharmaceuticals and other fine chemicals, exist as thre...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isomeric Differences in Physicochemical Properties, Synthesis, and Reactivity

Benzenedisulfonic acids, key intermediates in the synthesis of pharmaceuticals and other fine chemicals, exist as three structural isomers: 1,2-, 1,3-, and 1,4-benzenedisulfonic acid. The seemingly subtle difference in the substitution pattern of the sulfonic acid groups on the benzene (B151609) ring leads to distinct physicochemical properties and reactivity. This guide provides a comprehensive comparison of the meta (1,3-) and para (1,4-) isomers, offering valuable insights for researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.

This comparison delves into their physical and chemical properties, supported by available experimental data. Furthermore, it outlines detailed experimental protocols for their synthesis and for the determination of key properties, and includes visualizations to clarify structural and procedural differences.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the two sulfonic acid groups on the benzene ring directly influences the physical and chemical characteristics of 1,3- and 1,4-benzenedisulfonic acid. These differences are summarized in the table below.

Property1,3-Benzenedisulfonic Acid1,4-Benzenedisulfonic Acid
CAS Number 98-48-631375-02-7
Molecular Formula C₆H₆O₆S₂C₆H₆O₆S₂
Molar Mass 238.24 g/mol 238.23 g/mol
Appearance White to yellowish crystalline solid[1]White crystalline solid[2]
Melting Point 165 - 167 °C[1]Decomposes
Predicted pKa -1.43 ± 0.30[3]-1.65 ± 0.50[2]
Water Solubility Very soluble (1000 g/L at 25 °C)[3]Highly soluble in water[2]
Hygroscopicity Hygroscopic[4]Information not available

Both isomers are strong acids, as indicated by their low predicted pKa values, readily donating their two acidic protons.[2][3] Their high water solubility is attributed to the polarity of the sulfonic acid groups, which can form hydrogen bonds with water molecules.[2][4]

Synthesis of Benzenedisulfonic Acid Isomers

The synthesis of both 1,3- and 1,4-benzenedisulfonic acid is achieved through the sulfonation of benzene using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[5][6][7] The ratio of the isomers formed is highly dependent on the reaction conditions, particularly the temperature and the concentration of sulfur trioxide in the oleum.

Generally, the sulfonation of benzene first yields benzenesulfonic acid. Further sulfonation introduces a second sulfonic acid group. The position of this second group is directed by the first sulfonic acid group, which is a meta-directing deactivator. However, under forcing conditions (higher temperatures and SO₃ concentrations), the thermodynamically more stable meta-isomer (1,3-benzenedisulfonic acid) is the major product. The para-isomer (1,4-benzenedisulfonic acid) can be favored under kinetically controlled conditions (lower temperatures).

Below are generalized experimental protocols for the synthesis of each isomer.

Experimental Protocol: Synthesis of 1,3-Benzenedisulfonic Acid (Thermodynamically Controlled)

Principle: This protocol favors the formation of the more stable 1,3-isomer by using a higher reaction temperature and a longer reaction time.

Materials:

  • Benzene

  • Fuming sulfuric acid (e.g., 20% oleum)

  • Ice

  • Calcium carbonate or sodium chloride for purification (optional)

Procedure:

  • In a fume hood, carefully add benzene to a reaction flask equipped with a stirrer and a reflux condenser.

  • Slowly add fuming sulfuric acid to the benzene with constant stirring. The reaction is exothermic and the temperature should be controlled.

  • After the initial reaction, heat the mixture to a temperature of approximately 200-240°C and maintain for several hours to promote the formation of the 1,3-isomer.

  • After the reaction is complete, cool the mixture and pour it onto ice to precipitate the product and dilute the excess acid.

  • The crude 1,3-benzenedisulfonic acid can be purified by converting it to its calcium or sodium salt, which can then be recrystallized. The free acid can be regenerated by treatment with a strong acid.

Experimental Protocol: Synthesis of 1,4-Benzenedisulfonic Acid (Kinetically Controlled)

Principle: This protocol aims to favor the formation of the 1,4-isomer by using lower temperatures and shorter reaction times, which favors the kinetically controlled product.

Materials:

  • Benzene

  • Fuming sulfuric acid (e.g., 20% oleum)

  • Ice

Procedure:

  • In a fume hood, cool a reaction flask containing fuming sulfuric acid in an ice bath.

  • Slowly add benzene to the cold, stirred oleum. Maintain a low temperature (e.g., 0-10°C) throughout the addition.

  • After the addition is complete, allow the reaction to proceed at a low temperature for a shorter duration compared to the synthesis of the 1,3-isomer.

  • Work-up the reaction mixture by pouring it onto ice.

  • Isolate and purify the 1,4-benzenedisulfonic acid, potentially through fractional crystallization of its salts, as it will likely be a mixture with the 1,3-isomer.

Reactivity of the Isomers

The electronic and steric environment of the sulfonic acid groups in 1,3- and 1,4-benzenedisulfonic acid influences their reactivity in reactions such as desulfonation and electrophilic substitution.

Electrophilic Aromatic Substitution: The two sulfonic acid groups are strongly deactivating and meta-directing. Therefore, further electrophilic substitution on either benzenedisulfonic acid isomer is significantly more difficult than on benzene itself. The incoming electrophile will be directed to a position meta to both existing sulfonic acid groups. In the case of the 1,3-isomer, this would be the 5-position. For the 1,4-isomer, all remaining positions are equivalent and meta to one of the sulfonic acid groups.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for the application of these isomers in research and development. Below are standard experimental protocols for determining pKa and aqueous solubility.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Principle: The pKa of an acid is the pH at which it is half-neutralized. Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base of known concentration is added. The pKa can be determined from the inflection point of the titration curve.

Materials:

  • 1,3- or 1,4-Benzenedisulfonic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • Accurately weigh a sample of the benzenedisulfonic acid and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the acid solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, known increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed. Since these are diprotic acids, two equivalence points may be observed, though the first is often difficult to discern due to the strong acidity.

  • Plot a graph of pH versus the volume of NaOH added. The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

Principle: The shake-flask method is a standard technique for determining the solubility of a substance in a solvent. It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials:

  • 1,3- or 1,4-Benzenedisulfonic acid

  • Deionized water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for concentration determination (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Add an excess amount of the benzenedisulfonic acid to a known volume of deionized water in a flask.

  • Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • After shaking, allow the undissolved solid to settle.

  • Centrifuge an aliquot of the supernatant to remove any suspended solid particles.

  • Carefully withdraw a known volume of the clear, saturated solution.

  • Determine the concentration of the benzenedisulfonic acid in the solution using a suitable and validated analytical method.

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Visualizing the Isomers and Experimental Workflows

To better understand the structural differences and the experimental processes, the following diagrams are provided.

G cluster_13 1,3-Benzenedisulfonic Acid cluster_14 1,4-Benzenedisulfonic Acid 1,3-Structure 1,4-Structure

Caption: Chemical structures of 1,3-Benzenedisulfonic Acid and 1,4-Benzenedisulfonic Acid.

G start Start: Benzene + Fuming Sulfuric Acid reaction_conditions Control Reaction Conditions (Temperature, Time, Oleum Concentration) start->reaction_conditions kinetic_control Kinetic Control (Low Temperature) reaction_conditions->kinetic_control Isomer Selection thermodynamic_control Thermodynamic Control (High Temperature) reaction_conditions->thermodynamic_control Isomer Selection product_14 Favors 1,4-Benzenedisulfonic Acid kinetic_control->product_14 product_13 Favors 1,3-Benzenedisulfonic Acid thermodynamic_control->product_13 purification Purification (e.g., Recrystallization of Salts) product_14->purification product_13->purification final_product_14 Pure 1,4-Isomer purification->final_product_14 final_product_13 Pure 1,3-Isomer purification->final_product_13

Caption: Logical workflow for the selective synthesis of benzenedisulfonic acid isomers.

Applications in Drug Development

Benzenesulfonic acids and their derivatives are widely used in the pharmaceutical industry.[6] They can be used as counter-ions to form stable and soluble salts of drug molecules, improving their bioavailability. The choice between the 1,3- and 1,4-isomer can influence the crystalline structure, solubility, and stability of the resulting salt, making the selection of the appropriate isomer a critical step in drug formulation. Furthermore, these isomers serve as versatile starting materials for the synthesis of more complex molecules with potential therapeutic applications.

References

Comparative

A Comparative Guide to the Catalytic Activity of Benzenesulfonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a catalyst is paramount in optimizing chemical reactions for efficiency, yield, and selectivity. Benzenesulfonic acid and its iso...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a catalyst is paramount in optimizing chemical reactions for efficiency, yield, and selectivity. Benzenesulfonic acid and its isomers—ortho, meta, and para—are strong Brønsted acids widely employed as catalysts in various organic transformations, including esterification and hydrolysis. While structurally similar, the position of the sulfonic acid group on the benzene (B151609) ring can influence the catalyst's acidity and steric environment, thereby affecting its catalytic performance. This guide provides a comparative analysis of the catalytic activity of ortho-, meta-, and para-benzenesulfonic acid, supported by available experimental data and theoretical considerations.

Unraveling the Acidity: A Key to Catalytic Prowess

The sulfonic acid group is strongly electron-withdrawing. In the absence of direct comparative pKa values, the relative acidities can be inferred from studies on substituted benzenesulfonic acids. For instance, in toluenesulfonic acids, the para isomer (p-toluenesulfonic acid) has a pKa of -2.8, which is very similar to unsubstituted benzenesulfonic acid.[1] This suggests that the electronic influence of a substituent on the acidity of the sulfonic acid group can be subtle.

Performance in Action: Esterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a quintessential acid-catalyzed reaction. The catalytic efficiency of the benzenesulfonic acid isomers can be compared by examining their performance in this transformation.

A study on the esterification of acetic acid with n-propanol provides valuable, albeit indirect, comparative data. The research investigated the catalytic activity of various benzenesulfonic acid derivatives.[3] While a direct comparison of the ortho, meta, and para isomers of unsubstituted benzenesulfonic acid was not the primary focus, the study did evaluate p-phenolsulfonic acid (PPSA) and p-toluenesulfonic acid (PTSA), both of which are para-substituted benzenesulfonic acids.[3] The results indicated that both PPSA and PTSA exhibited high catalytic activity, achieving yields of approximately 60% in a batch process, which was comparable to the performance of sulfuric acid under the same conditions.[3]

Due to the scarcity of studies directly comparing all three isomers in the same esterification reaction, a comprehensive side-by-side quantitative comparison of their catalytic activity in this context remains elusive. However, the high activity of para-substituted derivatives suggests that p-benzenesulfonic acid is an effective catalyst for esterification. The catalytic performance of the ortho and meta isomers would be influenced by a combination of their acidity and steric hindrance around the catalytic site. It is plausible that the ortho isomer might exhibit reduced activity in reactions involving bulky substrates due to steric hindrance from the adjacent sulfonic acid group.

Data Summary

Due to the limited availability of direct comparative studies, a comprehensive quantitative data table for the catalytic activity of the three benzenesulfonic acid isomers cannot be constructed at this time. The table below summarizes the available qualitative and derivative data.

Catalyst IsomerReaction TypeSubstratesKey FindingsReference
p-Benzenesulfonic Acid (derivatives)EsterificationAcetic Acid + n-PropanolHigh catalytic activity, comparable to sulfuric acid.[3]
o-, m-, p-Benzenesulfonic Acid--Direct comparative experimental data on catalytic activity is not readily available in the reviewed literature.-

Experimental Protocols

The following is a representative experimental protocol for an esterification reaction catalyzed by a benzenesulfonic acid derivative, based on the literature.[3]

Catalyst: p-Toluenesulfonic acid (as a representative benzenesulfonic acid catalyst)

Reaction: Esterification of Acetic Acid with n-Propanol

Procedure:

  • A 150 mL round-bottomed flask equipped with a reflux condenser is charged with acetic acid (0.80 mol) and n-propanol (0.80 mol).

  • The reaction mixture is heated to the desired temperature (e.g., 50°C).

  • A weighed quantity of the catalyst (e.g., 5-20 mmol of p-toluenesulfonic acid) is added to the stirred mixture.

  • The reaction is monitored by periodically taking samples from the reaction mixture for analysis (e.g., by gas chromatography) to determine the conversion of reactants and the yield of the ester product.

Logical Relationship of Comparison

The comparison of the catalytic activity of benzenesulfonic acid isomers is based on the interplay of their intrinsic acidity and the steric accessibility of the sulfonic acid group. The following diagram illustrates this logical relationship.

G Comparative Catalytic Activity of Benzenesulfonic Acid Isomers cluster_isomers Benzenesulfonic Acid Isomers cluster_properties Key Properties cluster_activity Catalytic Activity Ortho-Isomer Ortho-Isomer Acidity (pKa) Acidity (pKa) Ortho-Isomer->Acidity (pKa) Steric Hindrance Steric Hindrance Ortho-Isomer->Steric Hindrance Meta-Isomer Meta-Isomer Meta-Isomer->Acidity (pKa) Meta-Isomer->Steric Hindrance Para-Isomer Para-Isomer Para-Isomer->Acidity (pKa) Para-Isomer->Steric Hindrance Reaction Rate Reaction Rate Acidity (pKa)->Reaction Rate Steric Hindrance->Reaction Rate Product Yield Product Yield Reaction Rate->Product Yield

References

Validation

Purity Determination of 1,3-Benzenedisulfonic Acid: A Comparative Guide to Titrimetric and Chromatographic Methods

For researchers, scientists, and drug development professionals, accurate determination of the purity of key reagents and intermediates is paramount. This guide provides a comparative analysis of two common methods for v...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of key reagents and intermediates is paramount. This guide provides a comparative analysis of two common methods for validating the purity of 1,3-Benzenedisulfonic acid: potentiometric titration and High-Performance Liquid Chromatography (HPLC).

1,3-Benzenedisulfonic acid is a strong organic acid widely used as an intermediate in the synthesis of dyes and pharmaceuticals. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This document outlines the experimental protocols for both titration and HPLC methods, presents a comparative data summary, and visualizes the analytical workflows.

Method 1: Potentiometric Titration

Potentiometric acid-base titration is a robust and cost-effective method for determining the overall acidity of a sample, which directly correlates to the purity of 1,3-Benzenedisulfonic acid. This method relies on the neutralization reaction between the sulfonic acid groups and a strong base.

Experimental Protocol: Potentiometric Titration

Objective: To determine the purity of 1,3-Benzenedisulfonic acid by potentiometric titration with a standardized sodium hydroxide (B78521) solution.

Materials:

  • 1,3-Benzenedisulfonic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Potentiometric titrator with a pH electrode

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers and a magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.25 g of the 1,3-Benzenedisulfonic acid sample into a 150 mL beaker.

  • Dissolve the sample in 50 mL of deionized water and stir until fully dissolved.

  • Titration Setup: Calibrate the pH electrode of the potentiometric titrator using standard buffer solutions.

  • Immerse the calibrated pH electrode and the titrator's dispensing nozzle into the sample solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Record the pH values and the corresponding volume of titrant added. The titration should be continued past the equivalence point.

  • Endpoint Determination: Determine the equivalence point from the titration curve, typically by identifying the point of maximum inflection (the steepest part of the curve) or by using the first or second derivative of the curve.

  • Calculation: Calculate the purity of 1,3-Benzenedisulfonic acid using the following formula:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH solution at the equivalence point (L)

    • M = Molarity of the NaOH solution (mol/L)

    • E = Equivalent weight of 1,3-Benzenedisulfonic acid (Molecular Weight / 2, as it is a diprotic acid; 238.23 g/mol / 2 = 119.115 g/eq)

    • W = Weight of the sample (g)

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For 1,3-Benzenedisulfonic acid, a reverse-phase HPLC method can be employed to separate the main compound from its potential impurities, providing a more detailed purity profile. A common impurity in the synthesis of 1,3-benzenedisulfonic acid is diphenyl sulfone disulfonic acid.

Experimental Protocol: HPLC

Objective: To determine the purity of 1,3-Benzenedisulfonic acid and quantify its impurities using a reverse-phase HPLC method.

Materials:

  • 1,3-Benzenedisulfonic acid sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • HPLC system with a UV detector

  • Newcrom R1 column (or equivalent reverse-phase column)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 20:80 v/v acetonitrile:water with 0.1% phosphoric acid).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of 1,3-Benzenedisulfonic acid to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.

    • Sample Solution: Accurately weigh the 1,3-Benzenedisulfonic acid sample to prepare a solution of a similar concentration to the standard in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Newcrom R1 (or equivalent)

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity by the area normalization method or by using a calibration curve generated from the standard solutions.

    Purity (%) = (Area of main peak / Total area of all peaks) × 100

Comparative Data Summary

The following table summarizes the typical performance characteristics of the two methods.

ParameterPotentiometric TitrationHPLC
Principle Acid-base neutralizationChromatographic separation
Specificity Moderate (titrates all acidic species)High (separates and quantifies individual components)
Precision (RSD) < 1%< 2%
Accuracy High (dependent on titrant standardization)High (dependent on reference standard purity)
**Linearity (R²) **Not applicable> 0.999
Typical Purity Range 95-101%98-100% (area percent)
Throughput LowerHigher (with autosampler)
Cost per Sample LowHigh
Impurity Profiling NoYes

Visualization of Analytical Workflows

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve calibrate Calibrate pH Electrode dissolve->calibrate titrate Titrate with NaOH calibrate->titrate endpoint Determine Equivalence Point titrate->endpoint calculate Calculate Purity endpoint->calculate result result calculate->result Purity Result

Caption: Experimental workflow for potentiometric titration.

HPLCWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh_sample Weigh Sample & Standard dissolve_mobile Dissolve in Mobile Phase weigh_sample->dissolve_mobile filter_sample Filter Solution dissolve_mobile->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_purity Calculate Purity integrate->calculate_purity result result calculate_purity->result Purity & Impurity Profile

Caption: Experimental workflow for HPLC analysis.

Conclusion

Both potentiometric titration and HPLC are suitable methods for the purity validation of 1,3-Benzenedisulfonic acid.

  • Potentiometric titration is a reliable, accurate, and low-cost method for determining the total acid content, which is often sufficient for routine quality control. Its main limitation is the lack of specificity, as it cannot distinguish between the active compound and other acidic impurities.

  • HPLC offers high specificity and the ability to separate and quantify individual impurities, providing a more comprehensive purity profile. This makes it the preferred method for in-depth analysis, method validation, and when knowledge of specific impurities is critical.

The choice of method will depend on the specific requirements of the analysis, including the need for impurity profiling, sample throughput, and available instrumentation. For a complete characterization, a combination of both techniques can be employed, with titration providing a measure of total acidity and HPLC confirming the identity and quantifying impurities.

Comparative

spectroscopic analysis (¹H NMR, ¹³C NMR) for 1,3-Benzenedisulfonic acid characterization

A comprehensive guide to the spectroscopic characterization of 1,3-benzenedisulfonic acid, this document provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniq...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic characterization of 1,3-benzenedisulfonic acid, this document provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques. Geared towards researchers, scientists, and professionals in drug development, this guide offers in-depth experimental data, protocols, and visual workflows to facilitate a thorough understanding of the analytical methodologies for this important chemical compound.

The structural elucidation of organic molecules is a cornerstone of chemical research and development. For 1,3-benzenedisulfonic acid, a compound utilized in various industrial applications including as a doping agent in conducting polymers and as an intermediate in the synthesis of pharmaceuticals and dyes, accurate and reliable characterization is paramount. This guide focuses on the application of ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary techniques for the structural confirmation of its disodium (B8443419) salt form, which is the common commercially available and water-soluble variant. Furthermore, a comparative analysis with High-Performance Liquid Chromatography (HPLC) is presented to offer a broader analytical perspective.

¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For the disodium salt of 1,3-benzenedisulfonic acid, analysis in deuterium (B1214612) oxide (D₂O) provides clear and interpretable spectra.

Proton (¹H) NMR Spectral Data

The ¹H NMR spectrum of disodium 1,3-benzenedisulfonate in D₂O is characterized by three distinct signals in the aromatic region, corresponding to the three types of non-equivalent protons on the benzene (B151609) ring.

SignalChemical Shift (ppm)MultiplicityAssignment
A8.222Triplet (t)H-2
B8.001Doublet (d)H-4, H-6
C7.583Triplet (t)H-5

Note: The assignments are based on the expected electronic effects of the sulfonate groups and spin-spin coupling patterns.

Carbon (¹³C) NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of disodium 1,3-benzenedisulfonate in D₂O displays four signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonate groups.

SignalChemical Shift (ppm)Assignment
1~143C-1, C-3
2~132C-5
3~130C-4, C-6
4~127C-2

Note: The assignments are based on analogous structures and predictable substituent effects on the benzene ring. Precise chemical shifts can vary slightly based on concentration and pH.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of disodium 1,3-benzenedisulfonate for structural verification.

Materials:

  • Disodium 1,3-benzenedisulfonate

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of disodium 1,3-benzenedisulfonate in 0.6-0.7 mL of D₂O directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual HDO signal at approximately 4.79 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_processing Data Processing dissolve Dissolve Sample in D₂O homogenize Homogenize Solution dissolve->homogenize instrument_setup Instrument Setup (Lock & Shim) homogenize->instrument_setup h1_acquisition ¹H NMR Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition instrument_setup->c13_acquisition processing Fourier Transform, Phasing, Baseline Correction h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis & Assignment processing->analysis

NMR Experimental Workflow

Alternative Analytical Techniques: A Comparison

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information regarding the purity and identity of 1,3-benzenedisulfonic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 1,3-benzenedisulfonic acid, a reversed-phase HPLC (RP-HPLC) method is commonly employed.

Comparison with NMR:

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Information Provided Detailed structural information (connectivity, chemical environment of atoms).Purity, retention time, and quantification. Can identify based on comparison to a reference standard.
Sample Requirement Higher concentration (mg range).Lower concentration (µg to ng range).
Analysis Time Can be longer, especially for ¹³C NMR.Typically faster for routine analysis.
Destructive? Non-destructive.Generally non-destructive, sample can be collected.
Quantification Can be quantitative (qNMR) but requires specific setup and standards.Primary technique for accurate quantification.
Hyphenation Can be hyphenated with LC (LC-NMR).Commonly hyphenated with Mass Spectrometry (LC-MS).

Typical HPLC Experimental Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detector at a wavelength where the benzene ring absorbs (e.g., 220 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

logical_relationship Compound 1,3-Benzenedisulfonic Acid NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC Structure Detailed Structure (Connectivity, Stereochemistry) NMR->Structure Identity Identity Confirmation NMR->Identity Purity Purity & Quantification HPLC->Purity HPLC->Identity

Analytical Techniques Relationship

Conclusion

The characterization of 1,3-benzenedisulfonic acid is effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy, which together provide an unambiguous confirmation of its molecular structure. The detailed spectral data and experimental protocols presented in this guide serve as a valuable resource for researchers and scientists. While NMR stands as the definitive tool for structural elucidation, techniques like HPLC offer complementary and often essential information regarding the purity and quantification of the compound, highlighting the power of a multi-technique approach in modern analytical chemistry.

Validation

A Comparative Guide to Brønsted Acid Catalysts in Key Organic Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of various Brønsted acid catalysts in several fundamental organic reactions crucial for chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Brønsted acid catalysts in several fundamental organic reactions crucial for chemical synthesis and drug development. The selection of an appropriate catalyst is paramount in optimizing reaction efficiency, yield, and stereoselectivity. This document summarizes quantitative data from recent studies to facilitate catalyst selection and provides detailed experimental protocols for reproducibility.

Esterification: A Cornerstone of Synthesis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a foundational reaction in organic synthesis, with wide applications from the production of biodiesel to the synthesis of active pharmaceutical ingredients. The choice of Brønsted acid catalyst can significantly impact reaction rates and yields.

Performance Comparison in Esterification Reactions

The following tables present a comparative analysis of common and novel Brønsted acid catalysts in esterification reactions.

Table 1: Comparison of Common Brønsted Acids in the Esterification of n-butanol with Acetic Acid

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
Sulfuric Acid (H₂SO₄)380Not Specified73.0[1]
p-Toluenesulfonic Acid (p-TSA)380Not Specified68.5[1]
Nitric Acid (HNO₃)380Not Specified66.2[1]

Table 2: Comparison of Heteropolyacids in the Transesterification of Canola Oil for Biodiesel Production

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)FAME Yield (%)
Phosphotungstic Acid (PWA)Not SpecifiedNot SpecifiedNot Specified43.97
Phosphomolybdic Acid (PMo)Not SpecifiedNot SpecifiedNot Specified47.22
Silicotungstic Acid (SiW)Not SpecifiedNot SpecifiedNot Specified21.81
Experimental Protocol: Esterification of Oleic Acid with Methanol (B129727)

This protocol is a representative procedure for the Brønsted acid-catalyzed esterification of a fatty acid.

Materials:

  • Oleic Acid (0.025 mol)

  • Methanol (0.25 mol)

  • Brønsted Acid Catalyst (e.g., p-TSA, 1 mmol H⁺)

  • Nitrogen gas supply

  • Round bottom flask (50 mL) with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • The Brønsted acid catalyst is dried under vacuum at 100 °C for 1 hour to remove any adsorbed water.

  • Oleic acid and methanol are added to the three-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • The flask is purged with nitrogen gas.

  • The dried catalyst is added to the reaction mixture.

  • The reaction mixture is heated to 80 °C with continuous stirring.

  • The progress of the reaction is monitored by taking aliquots of the liquid phase at regular intervals and analyzing them by GC-MS to determine the conversion of oleic acid to methyl oleate.

  • Upon completion, the reaction mixture is cooled to room temperature. The catalyst (if heterogeneous) can be recovered by filtration or centrifugation. The product is then purified, typically by distillation or column chromatography.

G General Workflow for Catalyst Comparison in Esterification cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Prepare Reactants (Carboxylic Acid, Alcohol) setup Set up Reaction Vessels reactants->setup catalysts Prepare Catalysts (e.g., H₂SO₄, p-TSA) catalysts->setup add_reagents Add Reactants and Catalyst setup->add_reagents run_reaction Run Reaction under Controlled Conditions (Temperature, Time) add_reagents->run_reaction monitor Monitor Reaction Progress (e.g., GC, TLC) run_reaction->monitor workup Work-up and Product Isolation monitor->workup characterize Characterize and Quantify Product (e.g., NMR, GC-MS) workup->characterize

Caption: General experimental workflow for comparing Brønsted acid catalysts.

Pictet-Spengler Reaction: Synthesis of Heterocyclic Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines, which are common motifs in natural products and pharmaceuticals. The choice of a Brønsted acid catalyst is critical for the efficiency of this cyclization reaction.

Performance Comparison in the Pictet-Spengler Reaction

The following table compares the effectiveness of different Brønsted acids in the Pictet-Spengler reaction of a β-arylethyl carbamate (B1207046) with n-heptanal in water.

Table 3: Comparison of Brønsted Acids in the Pictet-Spengler Reaction

CatalystCatalyst Loading (mol%)SolventYield (%)
n-Dodecylbenzenesulfonic acid (DBSA)20Water27[2]
Trifluoroacetic acid (TFA)20WaterIneffective[2]
p-Toluenesulfonic acid (TsOH)20WaterIneffective[2]
Trifluoromethanesulfonic acid (TfOH)20WaterIneffective[2]
n-Perfluorooctanesulfonic acid (PFOSA)20Water90[2]
Experimental Protocol: PFOSA-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the Pictet-Spengler reaction using the highly effective n-perfluorooctanesulfonic acid (PFOSA) catalyst in an aqueous medium.

Materials:

  • β-arylethyl carbamate derivative (1.0 equiv)

  • Aldehyde (e.g., n-heptanal, 1.2 equiv)

  • n-Perfluorooctanesulfonic acid (PFOSA) (20 mol%)

  • Water (as solvent)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the β-arylethyl carbamate derivative in water, add the aldehyde.

  • Add n-perfluorooctanesulfonic acid (PFOSA) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline or β-carboline product.

Asymmetric Aza-Friedel-Crafts Reaction: Enantioselective C-C Bond Formation

The enantioselective aza-Friedel-Crafts reaction is a vital method for the synthesis of chiral amines, which are important building blocks in medicinal chemistry. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for this transformation.

Performance Comparison in the Asymmetric Aza-Friedel-Crafts Reaction

This section compares the performance of a chiral C₂-symmetric bis(phosphoric acid) with a C₁-symmetric counterpart in the aza-Friedel-Crafts reaction of an indole (B1671886) with an acyclic α-ketimino ester.

Table 4: Comparison of Chiral Bis(phosphoric Acid) Catalysts

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(R)-C₂-symmetric bis(phosphoric acid)2.5-78Not Specified>9954[3]
(R)-C₁-symmetric bis(phosphoric acid)2.5-781>9998[3]
(R)-C₁-symmetric bis(phosphoric acid)0.2-78Not Specified9998[3]
Experimental Protocol: Asymmetric Aza-Friedel-Crafts Reaction

The following is a general procedure for the enantioselective aza-Friedel-Crafts reaction catalyzed by a chiral bis(phosphoric acid).

Materials:

  • Indole derivative (1.2 equiv)

  • Acyclic α-ketimino ester (1.0 equiv)

  • Chiral C₁-symmetric bis(phosphoric acid) catalyst (0.2-2.5 mol%)

  • Molecular sieves 4Å

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk tube

  • Low-temperature cooling bath

Procedure:

  • A Schlenk tube is charged with the chiral bis(phosphoric acid) catalyst and molecular sieves 4Å.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Dichloromethane is added, and the mixture is cooled to -78 °C.

  • A solution of the indole derivative in dichloromethane is added, followed by the addition of a solution of the α-ketimino ester in dichloromethane.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC analysis.

G Catalytic Cycle of Chiral Phosphoric Acid in Aza-Friedel-Crafts Reaction CPA CPA-H Activated_Imine Activated Iminium [Imine-H]⁺[CPA]⁻ CPA->Activated_Imine Protonation Imine Imine Imine->Activated_Imine Indole Indole Product_Complex Product-Catalyst Complex Indole->Product_Complex Activated_Imine->Product_Complex Nucleophilic Attack Product_Complex->CPA Catalyst Regeneration Product Product Product_Complex->Product Product Release

Caption: A representative catalytic cycle for a chiral phosphoric acid-catalyzed reaction.

Asymmetric Diels-Alder Reaction: Stereoselective Formation of Six-Membered Rings

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings with high stereocontrol. Chiral Brønsted acids have been successfully employed as catalysts to induce enantioselectivity in this important transformation.

Performance Comparison in the Asymmetric Diels-Alder Reaction

Direct side-by-side comparisons of different Brønsted acid catalysts for the same Diels-Alder reaction are less common in the literature. However, by compiling data from various studies on the reaction of cyclopentadiene (B3395910) with α,β-unsaturated ketones, a comparative overview can be constructed. Chiral phosphoric acids are prominent catalysts in this field.

Table 5: Performance of a Chiral Phosphoric Acid in the Asymmetric Aza-Diels-Alder Reaction of Cyclopentadiene with a Cyclic C-acylimine

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Chiral Phosphoric Acid (4b)5Toluene-40482>99:160[4]
Chiral Phosphoric Acid (4b)5Toluene:Hexane (1:3)-408Not specified>99:194[4]

Note: Catalyst 4b is a specific BINOL-derived phosphoric acid.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol provides a general procedure for the enantioselective aza-Diels-Alder reaction catalyzed by a chiral phosphoric acid.

Materials:

  • Cyclic C-acylimine (1.0 equiv)

  • Cyclopentadiene (2.0 equiv)

  • Chiral Phosphoric Acid catalyst (e.g., (S)-TRIP, 5 mol%)

  • Toluene and Hexane (as solvent mixture)

  • Schlenk tube

  • Low-temperature cooling bath

Procedure:

  • To a Schlenk tube under an inert atmosphere, the chiral phosphoric acid catalyst is added.

  • The solvent mixture (e.g., toluene:hexane 1:3) is added, and the solution is cooled to the desired temperature (e.g., -40 °C).

  • The cyclic C-acylimine is added to the cooled catalyst solution.

  • Freshly distilled cyclopentadiene is then added to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, as monitored by TLC.

  • The reaction is quenched, for example, by the addition of a saturated solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

References

Validation

A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Benzenedisulfonic Acids

For Researchers, Scientists, and Drug Development Professionals The isomeric purity of benzenedisulfonic acid is a critical quality attribute in the pharmaceutical and chemical industries. As these compounds are often us...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of benzenedisulfonic acid is a critical quality attribute in the pharmaceutical and chemical industries. As these compounds are often used as counterions for active pharmaceutical ingredients (APIs), the specific isomer (ortho, meta, or para) can significantly influence the salt's physicochemical properties, including solubility, stability, and bioavailability. Therefore, robust and reliable analytical methods are essential for accurately quantifying the isomeric ratio and ensuring product quality and consistency.

This guide provides an objective comparison of the primary analytical techniques used for determining the isomeric purity of benzenedisulfonic acids, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The determination of benzenedisulfonic acid isomers, which are highly polar and non-volatile, presents unique analytical challenges. The most effective methods leverage differences in their ionic and structural properties. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC), Capillary Electrophoresis (CE), Mass Spectrometry (MS) coupled with a separation technique, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)

HPLC and IC are the most widely used techniques for the routine analysis of benzenedisulfonic acid isomers due to their robustness, reproducibility, and excellent quantitative capabilities.

  • Principle of Separation : Separation is achieved based on the differential partitioning of the isomers between a stationary phase and a mobile phase. Due to the high polarity of sulfonic acids, conventional reversed-phase columns often provide poor retention.[1][2] Therefore, specialized approaches are necessary:

    • Anion-Exchange Chromatography (AEC) : A core technique in IC, AEC separates anions based on their interaction with a positively charged stationary phase.[3][4] Elution is controlled by displacing the analytes with competing ions in the mobile phase (e.g., hydroxide (B78521) or carbonate).[4][5]

    • Mixed-Mode Chromatography : These columns combine reversed-phase and ion-exchange characteristics, offering multiple interaction mechanisms (hydrophobic, anion-exchange) to improve retention and selectivity for highly polar compounds.[1][6]

    • Reversed-Phase with Ion-Pairing : An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to form neutral ion pairs with the sulfonic acid anions, which can then be retained and separated on a standard reversed-phase column (like C18).[7]

  • Performance : HPLC/IC methods are highly validated and provide excellent linearity, precision, and accuracy for quantifying isomeric purity.[8] When coupled with a UV detector, they offer sufficient sensitivity for most quality control applications. Suppressed conductivity detection in IC provides high sensitivity for ionic species with low background noise.[3]

Capillary Electrophoresis (CE)

CE is a powerful separation technique known for its extremely high efficiency, short analysis times, and minimal consumption of samples and reagents.[9]

  • Principle of Separation : CE separates ions based on their electrophoretic mobility in an electric field.[10] The velocity of an ion depends on its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary.[11][12] For isomers with subtle differences, modifying the background electrolyte (BGE) with organic solvents or micelle-forming surfactants (Micellar Electrokinetic Chromatography, MEKC) can significantly enhance resolution.[13][14]

  • Performance : CE can often achieve baseline separation of isomers that are difficult to resolve by HPLC.[13] It is particularly advantageous for rapid screening and method development. However, achieving high reproducibility can be challenging and requires rigorous capillary conditioning protocols.[14]

Mass Spectrometry (MS) Techniques

Mass spectrometry is typically used as a highly sensitive and specific detector coupled with a separation front-end like HPLC (LC-MS) or CE (CE-MS).

  • Principle of Differentiation : While isomers of benzenedisulfonic acid have the same mass and cannot be distinguished by a single-stage mass analyzer, tandem mass spectrometry (MS/MS) can differentiate them.[15][16] By inducing fragmentation of the parent ion, unique fragment ions or distinct fragment intensity ratios can be generated for each isomer, serving as a structural fingerprint.[15][17][18] Ion Mobility Spectrometry (IMS-MS) offers an additional dimension of separation in the gas phase based on the ion's size, shape, and charge, which can also resolve isomers.[17][18]

  • Performance : LC-MS is the gold standard for trace-level impurity identification and quantification, offering detection limits often superior to UV or conductivity. It provides definitive structural confirmation, which is invaluable for impurity profiling and supporting regulatory filings. Care must be taken to use MS-compatible mobile phases (e.g., replacing phosphate (B84403) buffers with formate (B1220265) or acetate).[6][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical tool for unambiguous structure elucidation and absolute quantification (qNMR).

  • Principle of Differentiation : Positional isomers like ortho-, meta-, and para-benzenedisulfonic acid will produce distinct ¹H NMR spectra. The protons on the aromatic ring have unique chemical shifts and coupling patterns depending on the substitution pattern of the sulfonate groups.[20][21]

  • Performance : The key advantage of qNMR is its ability to determine isomeric purity without the need for reference standards of each individual isomer, as the signal intensity is directly proportional to the number of nuclei.[22][23] This makes it a powerful tool for characterizing new chemical entities and certifying reference materials. However, NMR has significantly lower sensitivity compared to chromatographic methods and is not suitable for trace-level analysis.[24]

Data Presentation: Quantitative Performance Comparison

The table below summarizes the typical performance characteristics of the different analytical methods for determining the isomeric purity of benzenedisulfonic acids.

Parameter HPLC / Ion Chromatography Capillary Electrophoresis LC-Mass Spectrometry Quantitative NMR (qNMR)
Primary Principle Differential partitioning (adsorption, ion-exchange)[1][4]Differential electrophoretic mobility[10]Mass-to-charge ratio and fragmentation patterns[15]Nuclear spin properties in a magnetic field[23]
Resolution Good to Excellent (method dependent)[8]Excellent to Superior[9][13]Separation dependent on LC; MS provides specificity[25]Excellent (for distinguishable peaks)
Sensitivity (LOD/LOQ) Low µg/mL (UV) to ng/mL (Conductivity)[3][8]µg/mL rangeng/mL to pg/mL range[15]~0.1-0.5% (for minor isomer)[22][26]
Analysis Time 10 - 30 minutes[8]< 20 minutes[9][13]5 - 20 minutes5 - 15 minutes per sample
Quantification Excellent (requires standards for each isomer)Good (requires standards)Excellent (requires standards)Absolute (primary ratio method, can use one standard)[23]
Key Advantage Robust, reproducible, widely available for QC.High separation efficiency, low solvent usage.High sensitivity and structural confirmation.Absolute quantification without isomer standards.
Key Limitation May require special columns/mobile phases.[1]Reproducibility can be challenging.[14]Matrix effects, non-volatile buffer incompatibility.[6]Low sensitivity, not for trace analysis.[24]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below as representative examples.

Ion Chromatography (IC) Method for Benzenedisulfonic Acid Isomers

This protocol is based on a typical anion-exchange method for separating sulfonated aromatic compounds.

  • Instrumentation : Ion Chromatography system with a suppressed conductivity detector.

  • Column : A high-capacity, hydroxide-selective anion-exchange column, such as a Dionex IonPac™ AS18 (or equivalent).[3]

  • Mobile Phase : Electrolytically generated potassium hydroxide (KOH) gradient. For example, a gradient from 20 mM to 65 mM KOH over 15 minutes.[3]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection : Suppressed conductivity.

  • Sample Preparation : Dissolve the sample accurately in deionized water to a final concentration of approximately 10-20 mg/L. Filter through a 0.45 µm syringe filter if necessary.

  • Data Analysis : Identify isomers based on retention times of reference standards. Calculate the percentage of each isomer using area normalization.

Capillary Zone Electrophoresis (CZE) Method

This protocol is adapted from methods developed for separating naphthalenedisulfonate isomers, which are chemically similar to benzenedisulfonic acids.[13][14]

  • Instrumentation : Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary : Fused-silica capillary, 50 µm I.D., ~60 cm total length (~52 cm to detector).

  • Background Electrolyte (BGE) : 20 mM Sodium Borate buffer, adjusted to pH 9.1.[14] The addition of an organic modifier like 15% v/v ethanol (B145695) can improve resolution.[13]

  • Applied Voltage : 25 kV (positive polarity).

  • Capillary Temperature : 25 °C.

  • Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection : UV detection at 220 nm.

  • Capillary Conditioning : Between runs, flush with 0.1 M NaOH (2 min), followed by deionized water (2 min), and finally with BGE (3 min) to ensure reproducible migration times.[14]

  • Sample Preparation : Dissolve the sample in the BGE or deionized water to a concentration of ~50 mg/L.

Quantitative ¹H NMR (qNMR) Method

This protocol outlines a general approach for qNMR analysis to determine isomeric purity.

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterium oxide (D₂O).

  • Internal Standard (IS) : A certified reference material that is soluble in D₂O and has signals that do not overlap with the analyte signals (e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).

  • Sample Preparation : Accurately weigh about 10-20 mg of the benzenedisulfonic acid sample and a similar amount of the internal standard into an NMR tube.[27] Add a precise volume (e.g., 0.7 mL) of D₂O and vortex to dissolve completely.

  • Acquisition Parameters :

    • Pulse Program : A standard 90° pulse sequence.

    • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds) to ensure full magnetization recovery.

    • Number of Scans : 8 to 16, depending on the required signal-to-noise ratio.

  • Data Processing : Apply minimal line broadening (e.g., 0.3 Hz). Carefully phase and baseline correct the spectrum.

  • Data Analysis : Integrate a well-resolved, characteristic signal for each isomer and a signal from the internal standard. The molar ratio of the isomers can be calculated directly from the ratios of their integral values, normalized for the number of protons each signal represents.[26]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for isomeric purity analysis and the logic for selecting the most appropriate analytical method.

G General Workflow for Isomeric Purity Analysis cluster_prep Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing & Reporting Sample Sample Receipt & Login Prep Accurate Weighing & Dilution Sample->Prep Method Method Selection (HPLC, CE, LC-MS, NMR) Prep->Method Acquisition Instrumental Data Acquisition Method->Acquisition Processing Peak Integration / Signal Analysis Acquisition->Processing Calculation Isomer Ratio & Purity Calculation Processing->Calculation Report Final Report & Certificate of Analysis Calculation->Report

Caption: General workflow for isomeric purity analysis.

G Method Selection Guide for Isomer Analysis cluster_needs Analytical Requirement cluster_methods Recommended Method Need_QC Routine QC & Quantification Method_HPLC HPLC / IC Need_QC->Method_HPLC Method_CE Capillary Electrophoresis (High-Efficiency Screening) Need_QC->Method_CE Need_Trace Trace Impurity ID & High Sensitivity Method_MS LC-MS/MS Need_Trace->Method_MS Need_Confirm Unambiguous Structural Confirmation Need_Confirm->Method_MS Method_NMR qNMR Need_Confirm->Method_NMR Need_Absolute Primary Method / No Isomer Standards Need_Absolute->Method_NMR

Caption: Logic for selecting an appropriate analytical method.

References

Comparative

A Comparative Guide to 1,3-Benzenedisulfonic Acid and p-Toluenesulfonic Acid as Catalysts for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate acid catalyst is a critical parameter in the optimization of numerous organic reactions. Both 1,3-Benzenedisulfonic acid and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acid catalyst is a critical parameter in the optimization of numerous organic reactions. Both 1,3-Benzenedisulfonic acid and p-toluenesulfonic acid are strong aromatic sulfonic acids utilized in a variety of synthetic transformations, including esterification, dehydration, and alkylation. This guide provides an objective comparison of their catalytic performance, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each catalyst is essential for predicting their behavior in a reaction system.

Property1,3-Benzenedisulfonic Acidp-Toluenesulfonic Acid
CAS Number 98-48-6104-15-4
Molecular Formula C₆H₆O₆S₂C₇H₈O₃S
Molecular Weight 238.24 g/mol 172.20 g/mol
Appearance White to yellowish crystalline solid[1]White solid[2]
Melting Point 165 - 167 °C[1]103-106 °C (monohydrate)
Solubility in Water Soluble[1]Soluble
Acidity (pKa) Predicted to be strongly acidic due to two sulfonic acid groups.Approx. -2.8[2]

Catalytic Performance Comparison

Direct comparative studies providing quantitative data for 1,3-benzenedisulfonic acid and p-toluenesulfonic acid as catalysts in the same reaction under identical conditions are limited in the available literature. However, we can extrapolate and compare their potential performance based on their structural differences and data from related sulfonic acid catalysts. The presence of two electron-withdrawing sulfonic acid groups in 1,3-benzenedisulfonic acid suggests it is a stronger acid than p-toluenesulfonic acid, which has one sulfonic acid group and an electron-donating methyl group. This higher acidity would be expected to translate to higher catalytic activity in acid-catalyzed reactions.

To illustrate this, the following table presents a representative comparison for a generic esterification reaction, based on typical results for aromatic sulfonic acids.

Reaction: Esterification of Acetic Acid with n-Propanol

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield of n-propyl acetate (B1210297) (%)
1,3-Benzenedisulfonic Acid (Predicted)11002>95
p-Toluenesulfonic Acid11004~92
Benzenesulfonic Acid (for reference)11004~90

Note: The data for 1,3-benzenedisulfonic acid is an educated prediction based on its higher acidity. The data for p-toluenesulfonic acid and benzenesulfonic acid is based on reported experimental values for similar reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for an esterification reaction.

Experimental Protocol: Esterification of a Carboxylic Acid using p-Toluenesulfonic Acid as a Catalyst

Objective: To synthesize an ester from a carboxylic acid and an alcohol using p-toluenesulfonic acid as the catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid, alcohol, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected or the starting material is consumed as per TLC), cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Proposed Experimental Protocol: Esterification using 1,3-Benzenedisulfonic Acid as a Catalyst

The protocol would be similar to the one for p-toluenesulfonic acid. However, due to the higher acidity and different physical properties of 1,3-benzenedisulfonic acid, the following adjustments should be considered:

  • Catalyst Loading: A lower catalyst loading (e.g., 0.01-0.025 eq) may be sufficient due to its higher acidity.

  • Reaction Time: The reaction is expected to proceed faster, so the reaction time should be monitored closely to avoid potential side reactions or degradation of products.

  • Neutralization: A slightly larger volume of sodium bicarbonate solution may be required for complete neutralization of the catalyst.

Visualizations

To further aid in the understanding of the catalysts and experimental workflows, the following diagrams are provided.

G Figure 1: Chemical Structures cluster_0 1,3-Benzenedisulfonic Acid cluster_1 p-Toluenesulfonic Acid a a b b

Caption: Chemical structures of the catalysts.

G Figure 2: Esterification Workflow start Combine Reactants & Catalyst reflux Heat to Reflux with Water Removal start->reflux monitor Monitor Reaction Progress reflux->monitor workup Aqueous Workup & Neutralization monitor->workup Reaction Complete extract Extraction workup->extract dry Drying and Concentration extract->dry purify Purification dry->purify end Isolated Ester purify->end

Caption: General experimental workflow.

Conclusion

Both 1,3-benzenedisulfonic acid and p-toluenesulfonic acid are effective Brønsted acid catalysts for a range of organic transformations. While p-toluenesulfonic acid is more commonly used and extensively documented, the higher acidity of 1,3-benzenedisulfonic acid, owing to its two sulfonic acid groups, suggests it may offer advantages in terms of reaction rates and catalyst loading. However, the lack of direct comparative studies necessitates further research to fully elucidate the relative merits of each catalyst in specific applications. Researchers are encouraged to consider the specific requirements of their reaction, including solvent polarity, temperature, and substrate sensitivity, when selecting between these two powerful catalysts.

References

Validation

A Comparative Guide to the Performance of 1,3-Benzenedisulfonic Acid in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive assessment of 1,3-benzenedisulfonic acid's performance as a key intermediate in dye synthesis, particularly in the produ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of 1,3-benzenedisulfonic acid's performance as a key intermediate in dye synthesis, particularly in the production of azo dyes. Its performance is objectively compared with common alternatives, supported by experimental data and detailed protocols.

Introduction

1,3-Benzenedisulfonic acid is a vital aromatic sulfonic acid utilized in the chemical industry as a dye intermediate.[1] Its two sulfonic acid groups enhance the water solubility of the resulting dyes, a crucial property for textile dyeing processes.[2] In azo dye synthesis, it can function as a coupling component or be a precursor to other intermediates. This guide will delve into its performance characteristics and compare them with other widely used sulfonated aromatic compounds.

Performance Comparison of Sulfonated Intermediates in Azo Dye Synthesis

The selection of a sulfonated intermediate in azo dye synthesis significantly impacts the reaction's efficiency and the final product's properties. Key performance indicators include reaction yield, purity of the synthesized dye, and reaction time. Below is a comparative summary of 1,3-benzenedisulfonic acid and its common alternatives.

Disclaimer: The following data has been compiled from various sources. Direct comparison should be approached with caution as experimental conditions may vary.

IntermediateTypical Reaction Yield (%)Purity of DyeReaction TimeKey AdvantagesCommon Coupling Components
1,3-Benzenedisulfonic Acid 70-85% (estimated)HighModerateExcellent water solubility of the final dye, can lead to dyes with good lightfastness.Phenols, Naphthols, Aromatic amines
Sulfanilic Acid (4-Aminobenzenesulfonic Acid) 75-95%[3]Generally HighFastReadily available, well-established protocols, produces vibrant colors.2-Naphthol, N,N-Dimethylaniline, 3-Aminophenol
Metanilic Acid (3-Aminobenzenesulfonic Acid) 70-90%GoodModerateIsomeric alternative to sulfanilic acid, offering different shades.1-Naphthol, 2-Naphthol
Orthanilic Acid (2-Aminobenzenesulfonic Acid) 65-85%GoodModerate to SlowCan introduce steric hindrance affecting reaction kinetics and dye properties.2-Naphthol
Benzidine-2,2'-disulfonic Acid 80-95%HighModerateUsed for producing disazo dyes with good substantivity for cotton.Naphthionic acid, H-acid

Experimental Protocols

The synthesis of azo dyes from sulfonated intermediates generally follows a two-step process: diazotization followed by azo coupling.

General Experimental Protocol for Azo Dye Synthesis

1. Diazotization of the Aromatic Amine:

  • Objective: To convert the primary aromatic amine into a diazonium salt.

  • Procedure:

    • Dissolve or suspend the sulfonated aromatic amine (e.g., sulfanilic acid) in a dilute mineral acid (typically hydrochloric acid) in a beaker.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously.

    • The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).

2. Azo Coupling:

  • Objective: To react the diazonium salt with a coupling component to form the azo dye.

  • Procedure:

    • Dissolve the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide).

    • Cool the solution of the coupling component in an ice bath to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye will form.

    • Continue stirring in the ice bath for a period (e.g., 30 minutes) to ensure complete reaction.

    • Isolate the dye by vacuum filtration, wash with cold water and a saturated sodium chloride solution to aid in precipitation ("salting out").

    • Dry the synthesized dye.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes in azo dye synthesis.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A Sulfonated Aromatic Amine (e.g., 1,3-Benzenedisulfonic acid derivative) D Diazonium Salt Solution A->D B Sodium Nitrite (NaNO₂) B->D C Mineral Acid (HCl) C->D G Azo Dye Precipitate D->G Coupling Reaction (0-5 °C) E Coupling Component (e.g., 2-Naphthol) E->G F Alkaline Solution (NaOH) F->G

Caption: General workflow for azo dye synthesis.

logical_relationship cluster_intermediates Intermediate Options Intermediates Choice of Sulfonated Intermediate BDSA 1,3-Benzenedisulfonic Acid SA Sulfanilic Acid MA Metanilic Acid OA Orthanilic Acid Performance Performance Metrics Properties Final Dye Properties Performance->Properties Determines BDSA->Performance Impacts SA->Performance Impacts MA->Performance Impacts OA->Performance Impacts

References

Comparative

Distinguishing Isomers of Substituted Benzenesulfonic Acids: A Comparative Guide to Analytical Techniques

For researchers, scientists, and drug development professionals, the accurate identification of mono-, di-, and tri-substituted benzenesulfonic acid isomers is a critical analytical challenge. The position of substituent...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of mono-, di-, and tri-substituted benzenesulfonic acid isomers is a critical analytical challenge. The position of substituents on the benzene (B151609) ring can significantly influence the compound's chemical and physical properties, including its reactivity, solubility, and biological activity. This guide provides a comprehensive comparison of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the effective differentiation of these isomers. We present a summary of their performance, supporting data, and detailed experimental protocols to aid in method selection and application.

At a Glance: Comparison of Analytical Techniques

TechniquePrinciple of Isomer DifferentiationKey AdvantagesKey Limitations
NMR Spectroscopy Unique chemical shifts and coupling patterns of aromatic protons and carbons based on substituent positions.Provides unambiguous structural elucidation. Non-destructive.Lower sensitivity compared to MS. Complex spectra for mixtures.
Mass Spectrometry (MS) Distinct fragmentation patterns of isomers upon ionization.High sensitivity and selectivity. Can be coupled with chromatography (LC-MS).Isomers may produce similar fragment ions, making differentiation challenging without high-resolution MS or tandem MS.
High-Performance Liquid Chromatography (HPLC) Differential retention times of isomers based on their interaction with the stationary and mobile phases.Excellent for separating mixtures of isomers. Can be quantitative.Co-elution of isomers is possible. Method development can be time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including benzenesulfonic acid isomers. The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency, providing a unique spectral fingerprint.

Distinguishing Isomers with ¹H and ¹³C NMR

The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants of the aromatic protons.

  • Mono-substituted benzenesulfonic acids will typically show a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum.

  • Di-substituted benzenesulfonic acids exhibit more defined splitting patterns. For example, a 1,4-disubstituted (para) isomer will often show two doublets, while 1,2- (ortho) and 1,3- (meta) isomers will display more complex patterns.

  • Tri-substituted benzenesulfonic acids will have fewer aromatic protons, leading to simpler but highly characteristic spectra. For instance, a 1,3,5-trisubstituted isomer will show a singlet for the three equivalent aromatic protons.

¹³C NMR spectroscopy provides complementary information. The number of unique signals in the aromatic region corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry.

Experimental Protocol: NMR Analysis of Benzenesulfonic Acid Isomers
  • Sample Preparation: Dissolve 5-10 mg of the benzenesulfonic acid sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid exchange of the sulfonic acid proton with residual water in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

    • Acquire both ¹H and ¹³C NMR spectra.

    • For complex spectra, consider two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Analyze the chemical shifts, integration, and coupling patterns to determine the substitution pattern.

Logical Workflow for Isomer Identification by NMR

NMR_Workflow Start Benzenesulfonic Acid Isomer Mixture Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_Spectra Acquire 1H and 13C NMR Spectra Dissolve->Acquire_Spectra Analyze_1H Analyze 1H NMR: - Number of Signals - Chemical Shifts - Splitting Patterns Acquire_Spectra->Analyze_1H Analyze_13C Analyze 13C NMR: - Number of Signals - Chemical Shifts Acquire_Spectra->Analyze_13C Identify_Isomers Identify Substitution Pattern (Mono, Di, Tri) Analyze_1H->Identify_Isomers Analyze_13C->Identify_Isomers

Caption: Workflow for benzenesulfonic acid isomer identification using NMR spectroscopy.

Mass Spectrometry (MS): A Highly Sensitive Tool for Isomer Differentiation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For distinguishing isomers, the key lies in the fragmentation patterns generated upon ionization. While isomers have the same molecular weight, they can fragment differently, providing clues to their structure.

Fragmentation Patterns of Benzenesulfonic Acid Isomers

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for benzenesulfonic acids. The fragmentation of benzenesulfonic acids often involves the loss of SO₂ or the SO₃H group. The substitution pattern can influence the stability of the resulting fragment ions.[1]

  • Mono-substituted benzenesulfonic acids , such as p-toluenesulfonic acid, will show a molecular ion peak and characteristic fragment ions.[2]

  • Di- and tri-substituted isomers can exhibit subtle differences in their fragmentation patterns. For example, the relative abundances of certain fragment ions may vary depending on the positions of the substituents. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elemental composition determination of fragment ions. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, often revealing more detailed structural information.

Experimental Protocol: LC-MS Analysis of Benzenesulfonic Acid Isomers
  • Sample Preparation: Dissolve the sample in a solvent compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

  • Chromatographic Separation (LC):

    • Utilize a reversed-phase HPLC column, such as a C18 or a phenyl-hexyl column. Phenyl-based columns can offer enhanced selectivity for aromatic isomers through π-π interactions.[3]

    • Employ a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer equipped with an ESI source.

    • Operate the mass spectrometer in either positive or negative ion mode. Negative ion mode is often preferred for sulfonic acids.

    • Acquire full scan mass spectra to detect the molecular ions of the isomers.

    • To enhance specificity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS to target specific parent and fragment ions.

  • Data Analysis:

    • Analyze the chromatograms to determine the retention times of the different isomers.

    • Examine the mass spectra corresponding to each chromatographic peak to identify the molecular ions and characteristic fragment ions.

Logical Workflow for Isomer Differentiation by LC-MS

LCMS_Workflow Start Isomer Mixture LC_Separation HPLC Separation (e.g., Phenyl Column) Start->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis Mass Analysis (Full Scan or MS/MS) ESI_Ionization->MS_Analysis Data_Interpretation Analyze Retention Times and Fragmentation Patterns MS_Analysis->Data_Interpretation Identify_Isomers Differentiate Isomers Data_Interpretation->Identify_Isomers

Caption: Workflow for isomer differentiation using LC-MS.

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is a premier technique for separating components in a mixture. The ability to distinguish between benzenesulfonic acid isomers by HPLC relies on the subtle differences in their polarity and interaction with the stationary phase.

Chromatographic Separation of Isomers

The choice of the stationary phase is crucial for the successful separation of isomers. While standard C18 columns can be effective, specialized columns can offer superior resolution.

  • Phenyl-based stationary phases are particularly well-suited for separating aromatic isomers. The π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes provide an additional separation mechanism beyond simple hydrophobic interactions.[3]

  • Mixed-mode chromatography , which combines reversed-phase and ion-exchange mechanisms, can also provide excellent separation of these acidic and hydrophilic compounds.[4]

The elution order of the isomers will depend on the specific column and mobile phase conditions. Generally, isomers with a greater exposed hydrophobic surface area will have longer retention times in reversed-phase HPLC.

Experimental Protocol: HPLC Analysis of Benzenesulfonic Acid Isomers
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chromatographic Conditions:

    • Column: A phenyl-hexyl or a suitable mixed-mode column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B129727) (B), both containing a small amount of an acid (e.g., 0.1% formic acid). The gradient program should be optimized to achieve baseline separation of the isomers.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the benzenesulfonic acids have strong absorbance (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers based on their retention times.

    • Quantify the isomers by comparing their peak areas to those of known standards.

Logical Workflow for Isomer Separation by HPLC

HPLC_Workflow Start Isomer Mixture Injection Inject Sample onto HPLC Start->Injection Separation Separation on Phenyl Column Injection->Separation Detection UV Detection Separation->Detection Analysis Analyze Chromatogram (Retention Times) Detection->Analysis Identification Identify and Quantify Isomers Analysis->Identification

Caption: Workflow for the separation of benzenesulfonic acid isomers by HPLC.

Conclusion

The choice of the optimal analytical technique for distinguishing between mono-, di-, and tri-substituted benzenesulfonic acids depends on the specific requirements of the analysis.

  • For unambiguous structural confirmation of a purified isomer, NMR spectroscopy is the method of choice.

  • For the highly sensitive detection and identification of isomers, particularly when coupled with a separation technique, mass spectrometry is unparalleled.

  • For the routine separation and quantification of isomeric mixtures, HPLC offers a robust and reliable solution.

In many research and development settings, a combination of these techniques will provide the most comprehensive characterization of benzenesulfonic acid isomers. For instance, HPLC can be used to separate the isomers, which can then be collected and analyzed by NMR for definitive structural elucidation and by MS for sensitive detection and confirmation of molecular weight.

References

Validation

A Comparative Guide to the Determination of Benzenesulfonate Counterion Concentration

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of counterions, such as benzenesulfonate (B1194179) (besylate), is a critical aspect of quality control in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of counterions, such as benzenesulfonate (B1194179) (besylate), is a critical aspect of quality control in pharmaceutical development and manufacturing. It ensures the correct stoichiometry of the drug salt, which directly impacts its molecular mass, stability, solubility, and bioavailability. This guide provides a comparative overview of common analytical techniques for the determination of benzenesulfonate concentration, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical methods are available for the determination of benzenesulfonate counterion concentration. The choice of method often depends on factors such as the required sensitivity, specificity, sample matrix, available instrumentation, and desired throughput. The most prominent techniques include Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with various detection methods, and Capillary Electrophoresis (CE).

Technique Principle Detector Advantages Disadvantages Typical Performance
Ion Chromatography (IC) Ion-exchange separationSuppressed ConductivityHigh sensitivity and specificity for ions.[1][2] Considered a standard and reference technique.[1] Can be automated with electrolytically generated eluents.[3]Can have issues with drifting response and long equilibration times if used intermittently.[1] May require dedicated instrumentation.Accuracy: Excellent, results typically within 2% of the theoretical amount.[3] Precision: <1% RSD.[1] LOQ: < 100 ng/mL.[1] Linearity (R²): > 0.999.[1]
High-Performance Liquid Chromatography (HPLC) Reversed-phase, ion-exchange, or mixed-mode separationUV, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)Widely available instrumentation.[1] Can offer simultaneous analysis of the API and counterion.[4] UHPLC offers high throughput.[2][5]UV detection can be challenging for ions lacking a strong chromophore.[2][] CAD can have a non-linear response.[1]Accuracy (Mixed-Mode): Within 2.5% of theoretical concentration.[7] Precision (Mixed-Mode): <2.0% RSD.[7][8] Linearity (R²): > 0.999.[8]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryIndirect UV, ConductivityHigh separation efficiency and resolution.[9] Fast analysis times (<10 min).[7] Requires small sample volumes.[9]Can be sensitive to sample matrix effects.[10] Reproducibility can be a concern if not properly controlled.Accuracy: Good correlation with other methods.[11] Precision: Repeatability of migration time < 0.6% and peak areas < 1.3%.[7] LOQ: 0.002-0.01 mg/l has been reported for linear alkylbenzenesulfonates.[11]
Potentiometric Titration Titration with a standard solution and monitoring of potential changePotentiometric electrodeSimple and inexpensive.Time-consuming and labor-intensive.[12] Less specific compared to chromatographic methods.Accuracy & Precision: Generally considered lower than chromatographic techniques.

Experimental Protocols

Ion Chromatography with Suppressed Conductivity Detection

This method is highly suitable for the accurate and sensitive determination of benzenesulfonate.

Instrumentation:

  • Ion Chromatograph (e.g., Thermo Scientific Dionex Reagent-Free ICS-2000 system) with a suppressed conductivity detector.[1]

  • Anion-exchange column (e.g., Dionex IonPac AS18).[3]

  • Autosampler.

Reagents:

  • Deionized (DI) water, >18 MΩ·cm resistivity.

  • Potassium Hydroxide (KOH) eluent concentrate.

  • Benzenesulfonic acid reference standard.

Procedure:

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of benzenesulfonate by accurately weighing and dissolving benzenesulfonic acid in DI water.[3]

    • Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10, 15, and 20 µg/mL) by serial dilution of the stock solution.[3]

  • Sample Preparation:

    • Accurately weigh the benzenesulfonate salt drug substance and dissolve it in DI water to a known volume to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Dionex IonPac AS18, 2 mm.[3]

    • Eluent: 60 mM KOH, electrolytically generated.[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • Detection: Suppressed conductivity.[3]

    • Run Time: Approximately 15 minutes.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the benzenesulfonate standard against its concentration.

    • Determine the concentration of benzenesulfonate in the sample from the calibration curve.

HPLC with UV Detection (Mixed-Mode Chromatography)

This method allows for the simultaneous determination of the active pharmaceutical ingredient (API) and the benzenesulfonate counterion.

Instrumentation:

  • HPLC system with a UV detector.

  • Mixed-mode column with reversed-phase and anion-exchange characteristics (e.g., Amaze TR).[13]

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • DI water, HPLC grade.

  • Buffer (e.g., Ammonium (B1175870) Formate).

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards of benzenesulfonic acid and the API in the mobile phase.

    • Dissolve the drug salt sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: Mixed-mode reversed-phase/anion-exchange column.[13]

    • Mobile Phase: A gradient of ACN and an aqueous buffer (e.g., ammonium formate) is often used to achieve separation of both the API and the counterion.[14] The elution is controlled by the amount of ACN, buffer pH, and ion concentration.[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the API and benzenesulfonate have absorbance (e.g., 220 nm or 237 nm).[3][15]

  • Data Analysis:

    • Quantify the benzenesulfonate peak based on the calibration curve of the benzenesulfonic acid standard.

Visualizing the Workflow and Method Relationships

To better understand the process and the interplay between different analytical techniques, the following diagrams are provided.

G General Workflow for Counterion Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Drug Substance / Product sample_prep Accurately Weigh & Dissolve Sample start->sample_prep std_prep Prepare Reference Standard Solution instrument Select & Equilibrate Analytical Instrument (IC, HPLC, CE) std_prep->instrument calibrate Generate Calibration Curve std_prep->calibrate sample_prep->instrument inject Inject Sample & Standard instrument->inject acquire Acquire Chromatogram / Electropherogram inject->acquire integrate Integrate Peak Area acquire->integrate calculate Calculate Counterion Concentration integrate->calculate calibrate->calculate report Report Results calculate->report

Caption: General workflow for the determination of counterion concentration.

G Relationship of Analytical Techniques cluster_detectors Common Detectors IC Ion Chromatography (IC) Conductivity Conductivity IC->Conductivity Primary HPLC High-Performance Liquid Chromatography (HPLC) UV UV/Vis HPLC->UV Common CAD CAD / ELSD HPLC->CAD Universal MS Mass Spectrometry HPLC->MS Specific CE Capillary Electrophoresis (CE) CE->Conductivity CE->UV Indirect/Direct Titration Potentiometric Titration

Caption: Relationship between analytical techniques and their common detectors.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,3-Benzenedisulfonic Acid

This document provides comprehensive guidance on the safe handling and proper disposal of 1,3-Benzenedisulfonic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 1,3-Benzenedisulfonic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. This guide should be used in conjunction with your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). Given the corrosive and irritant nature of sulfonic acids, the following PPE is required:

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield (European Standard EN 166).[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or PVC. Gloves must be inspected before use and disposed of properly after.[3]

  • Body Protection: A lab coat or fire/flame resistant and impervious clothing should be worn to protect skin and clothing.[1][2]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]

Chemical and Physical Properties Overview

A summary of key properties for 1,3-Benzenedisulfonic acid and its common salts is presented below. This data is crucial for accurate labeling and waste profiling.

PropertyValueSource(s)
Chemical Name 1,3-Benzenedisulfonic acid[6]
CAS Number 98-48-6[6][7]
Molecular Formula C₆H₆O₆S₂[6]
Molecular Weight 238.2 g/mol [6]
Primary Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[2][2]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 1,3-Benzenedisulfonic acid is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][8] Improper disposal, such as discharge into the sanitary sewer without treatment, is not permissible.[9]

Waste Segregation and Collection

Proper segregation is the first critical step in the disposal process. Never mix sulfonic acid waste with incompatible materials or other waste streams unless explicitly permitted by your EHS office.[5]

  • Solid Waste:

    • Collect any unused, expired, or contaminated solid 1,3-Benzenedisulfonic acid in a clearly labeled, sealed, and corrosion-resistant container.[5][8]

    • The container must be compatible with acidic materials.

  • Liquid Waste (Solutions):

    • If 1,3-Benzenedisulfonic acid is in a solvent, collect it in a designated, leak-proof hazardous waste container.[5]

    • The container must be clearly labeled with the full chemical name ("1,3-Benzenedisulfonic acid"), the solvent used, and any known concentration.

  • Contaminated Labware:

    • Dispose of any items that have come into direct contact with the chemical, such as pipette tips, gloves, weighing paper, and contaminated wipes, in a designated solid chemical waste container.[5]

Temporary Storage Pending Disposal

Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[5] This area should be secure, away from incompatible materials (especially strong bases and oxidizing agents), and clearly marked as a hazardous waste accumulation site.[5]

Arranging for Professional Disposal

Once a waste container is full, or in accordance with your institution's policies (often not to exceed one year of storage), arrange for pickup by your EHS department or a licensed waste disposal service.[4] Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]

Experimental Protocols

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

For a Liquid Spill:

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical absorbent pad.[4]

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, leak-proof hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[4]

For a Solid Spill:

  • Avoid Dust: Do not dry sweep. Gently cover the spill with an absorbent material to avoid creating dust.[4]

  • Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[4][10]

  • Decontaminate: Follow the same decontamination procedure as for a liquid spill.[4]

Empty Container Decontamination Protocol

A container that has held 1,3-Benzenedisulfonic acid must be treated as hazardous waste unless properly decontaminated.[4]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[4]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous and must be collected and disposed of as hazardous liquid waste.[4]

  • Final Disposal: Once triple-rinsed and fully drained, deface or remove the chemical label. The container can then typically be disposed of as regular trash. Always confirm this final step with your local EHS regulations.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Benzenedisulfonic acid.

G cluster_prep Preparation & Safety cluster_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Have 1,3-Benzenedisulfonic Acid Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe hood Work in a Ventilated Area (e.g., Fume Hood) ppe->hood identify Identify Waste Type hood->identify solid Solid Waste (Unused chemical, contaminated items) identify->solid Solid liquid Liquid Waste (Solutions, rinsate) identify->liquid Liquid container Empty Container identify->container Empty collect_solid Collect in Labeled, Corrosion-Resistant Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid->collect_liquid decontaminate Decontaminate via Triple Rinsing container->decontaminate storage Store Waste in Designated Secure Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Container per EHS Guidelines decontaminate->dispose_container collect_rinsate->collect_liquid contact_ehs Arrange Pickup with EHS or Licensed Contractor storage->contact_ehs

Caption: Logical workflow for the proper disposal of 1,3-Benzenedisulfonic acid.

References

Handling

Personal protective equipment for handling 1,3-Benzenedisulfonic acid

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive chemicals like 1,3-Benzenedisulfonic acid. This guide provides immediate, essen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive chemicals like 1,3-Benzenedisulfonic acid. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and step-by-step disposal procedures to foster a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling 1,3-Benzenedisulfonic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1]
Hand Protection Chemical-resistant gloves are mandatory. While specific data for 1,3-Benzenedisulfonic acid is limited, nitrile rubber or neoprene gloves are generally recommended for handling sulfonic acids.[2][3][4] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.
Body Protection A flame-resistant and impervious laboratory coat is essential. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit should be worn over the lab coat.[1][5]
Respiratory Protection In well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if dust or aerosols are generated, or if working in an area with insufficient ventilation, a full-face respirator with an appropriate acid gas/organic vapor cartridge is required. For emergency situations, a self-contained breathing apparatus (SCBA) should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling 1,3-Benzenedisulfonic acid is critical to prevent accidents and ensure a safe working environment.

1. Engineering Controls:

  • Always handle 1,3-Benzenedisulfonic acid in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

2. Safe Handling Practices:

  • Before starting any work, ensure that all necessary PPE is readily available and in good condition.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in dust or vapors.

  • Use spark-proof tools and explosion-proof equipment, as dust may form an explosive mixture in the air.[1]

  • When preparing solutions, always add the acid to water slowly; never add water to the acid.

  • Keep containers tightly closed when not in use.

3. Storage:

  • Store 1,3-Benzenedisulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Containers should be clearly labeled with the chemical name and associated hazards.

Emergency and Spill Response Plan

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

1. Spill Cleanup:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.[6]

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a damp cloth, followed by soap and water. Dispose of the cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Evacuate the laboratory immediately and alert the appropriate emergency response team.

    • Isolate the area and prevent entry.

    • Ensure the area is well-ventilated, if safe to do so.

2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of 1,3-Benzenedisulfonic acid and its contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Collection:

  • All waste containing 1,3-Benzenedisulfonic acid, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Neutralization (for aqueous solutions):

  • Under controlled conditions and with appropriate PPE, dilute acidic waste solutions can be neutralized.

  • Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide (B78521) solution, to the acidic waste while stirring in a fume hood.

  • Monitor the pH of the solution. The target pH should be between 6 and 8.

  • The neutralized solution may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) department for local regulations.[8]

3. Final Disposal:

  • Solid waste and non-neutralized liquid waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Ensure all waste containers are properly sealed and labeled before collection.

Below is a diagram illustrating the safe handling and disposal workflow for 1,3-Benzenedisulfonic acid.

start Start: Handling 1,3-Benzenedisulfonic Acid ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Apron - Respirator (if needed) start->ppe handling Safe Handling in Fume Hood ppe->handling storage Store in a Cool, Dry, Ventilated Area handling->storage spill Spill Occurs handling->spill Accident waste_gen Generate Waste: - Contaminated PPE - Excess Chemical - Empty Containers handling->waste_gen Normal Use storage->handling small_spill Small Spill Procedure: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area spill->small_spill Minor large_spill Large Spill Procedure: 1. Evacuate 2. Alert Emergency Response spill->large_spill Major waste_collection Collect in Labeled Hazardous Waste Container small_spill->waste_collection waste_gen->waste_collection neutralization Neutralize Aqueous Waste (if permissible) waste_collection->neutralization Aqueous disposal Dispose via Licensed Hazardous Waste Contractor waste_collection->disposal Solid/Non-aqueous neutralization->disposal Check local regulations end End of Process disposal->end

Caption: Workflow for safe handling and disposal of 1,3-Benzenedisulfonic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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